molecular formula C13H29N B1599134 N-Methyldihexylamine CAS No. 37615-53-5

N-Methyldihexylamine

Cat. No.: B1599134
CAS No.: 37615-53-5
M. Wt: 199.38 g/mol
InChI Key: POMGZMHIXYRARC-UHFFFAOYSA-N
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Description

N-Methyldihexylamine (dihexylmethylamine) is a tertiary amine. It is formed during the pyrolysis of 1,1-dihexyl-1-methylamine-2-acylimide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-N-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGZMHIXYRARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403165
Record name N-Methyldihexylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37615-53-5
Record name N-Methyldihexylamine
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Record name N-Methyldihexylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyldihexylamine from Dihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-methyldihexylamine from dihexylamine, with a focus on the Eschweiler-Clarke reaction. It is intended for an audience with a background in organic chemistry and aims to deliver not just procedural steps but also the underlying chemical principles and practical insights essential for successful synthesis.

Introduction and Strategic Overview

The methylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound, a tertiary amine, serves as a valuable intermediate and building block in various chemical applications. Among the available methods for N-methylation, the Eschweiler-Clarke reaction stands out for its efficiency, operational simplicity, and avoidance of over-alkylation to form quaternary ammonium salts.[1][2][3] This guide will primarily focus on this classic and reliable method.

Alternative Methylation Strategies:

While the Eschweiler-Clarke reaction is often preferred, other methods for the N-methylation of secondary amines exist, including:

  • Reductive amination with other reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride can be used in place of formic acid.[4][5]

  • Alkylation with methylating agents: Reagents like methyl iodide or dimethyl sulfate can be employed, though these often lead to the formation of quaternary ammonium salts as byproducts.[6]

  • Catalytic methods: Recent advancements have explored the use of catalysts with methanol or paraformaldehyde as the methyl source.[4][7]

For the synthesis of this compound from dihexylamine, the Eschweiler-Clarke reaction provides a direct and high-yielding route, making it the method of choice for this guide.

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a one-pot reductive amination that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][8] The overall transformation is the methylation of a primary or secondary amine to the corresponding tertiary amine.[3]

Core Reaction:

(C₆H₁₃)₂NH + CH₂O + HCOOH → (C₆H₁₃)₂NCH₃ + H₂O + CO₂

Mechanistic Breakdown:

The reaction proceeds through a well-established mechanism:

  • Iminium Ion Formation: The secondary amine, dihexylamine, first reacts with formaldehyde in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then readily dehydrates to form a transient iminium ion.[3][8]

  • Hydride Transfer: Formic acid then acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion.[1][2]

  • Irreversible Decarboxylation: This hydride transfer is accompanied by the irreversible loss of carbon dioxide, which drives the reaction to completion.[2]

A key advantage of this reaction is that the tertiary amine product is unable to form another iminium ion, thus preventing the formation of quaternary ammonium salts.[2]

Diagram of the Eschweiler-Clarke Reaction Mechanism:

Eschweiler_Clarke_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction and Product Formation Dihexylamine Dihexylamine (C₆H₁₃)₂NH Hemiaminal Hemiaminal Intermediate Dihexylamine->Hemiaminal + Formaldehyde Formaldehyde CH₂O Formaldehyde->Hemiaminal Iminium_Ion Iminium Ion [(C₆H₁₃)₂N=CH₂]⁺ Hemiaminal->Iminium_Ion - H₂O Hydride_Transfer Iminium_Ion->Hydride_Transfer Formic_Acid Formic Acid HCOOH Formic_Acid->Hydride_Transfer Hydride Transfer Product This compound (C₆H₁₃)₂NCH₃ Hydride_Transfer->Product CO2 CO₂ Hydride_Transfer->CO2 Decarboxylation

Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound from dihexylamine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
DihexylamineC₁₂H₂₇N185.35≥97.0%
FormaldehydeCH₂O30.0337% aqueous solution
Formic AcidHCOOH46.03≥95%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Sodium HydroxideNaOH40.00Pellets or solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dihexylamine (1.0 eq) with a 37% aqueous solution of formaldehyde (1.1 eq).

  • Addition of Formic Acid: To this mixture, slowly add formic acid (1.8 eq). The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary.[3]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 18-24 hours.[3][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The evolution of carbon dioxide will be observed.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a concentrated solution of sodium hydroxide to basify the mixture to a pH of approximately 11. This step is crucial to neutralize the excess formic acid and to deprotonate the amine product.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Diagram of the Experimental Workflow:

Experimental_Workflow Start Start: Reagents Reaction Reaction: - Combine Dihexylamine and Formaldehyde - Add Formic Acid - Heat at 80-100°C for 18-24h Start->Reaction Workup Work-up: - Cool to RT - Basify with NaOH (pH 11) - Extract with Diethyl Ether Reaction->Workup Purification Purification: - Dry with Na₂SO₄ - Filter - Concentrate under reduced pressure - Vacuum Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Step-by-step experimental workflow for this compound synthesis.

Characterization and Quality Control

Proper characterization of the final product is essential to confirm its identity and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic singlet for the N-methyl protons, along with signals corresponding to the two hexyl chains.

    • ¹³C NMR will confirm the presence of the N-methyl carbon and the carbons of the hexyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and confirming its molecular weight. The mass spectrum should show the molecular ion peak corresponding to this compound (m/z = 199.38).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations. The absence of an N-H stretch (present in the starting dihexylamine) is a key indicator of a successful reaction.

Safety Considerations

  • Dihexylamine: Corrosive and can cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formaldehyde: A known carcinogen and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood.

  • Formic Acid: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature within the recommended range. Monitor reaction progress by TLC or GC-MS.
Low Yield Inefficient extraction.Ensure the aqueous phase is sufficiently basified before extraction. Perform multiple extractions.
Presence of Starting Material Incomplete reaction.See "Incomplete Reaction" above. Consider a slight excess of formaldehyde and formic acid.
Formation of Byproducts Side reactions due to impurities or incorrect stoichiometry.Use high-purity reagents. Carefully control the stoichiometry of the reactants.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of this compound from dihexylamine. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable tertiary amine in high yield and purity. Careful attention to safety, proper work-up procedures, and thorough characterization are paramount to achieving successful and reproducible results. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of N-methylated amines.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
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Synthesis of N-Methyldihexylamine via reductive amination

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Synthesis of N-Methyldihexylamine via Reductive Amination

This technical guide provides a comprehensive overview of the synthesis of the tertiary amine, this compound, through reductive amination. Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering significant advantages over traditional alkylation methods by minimizing the formation of quaternary ammonium salts.[1][2] This document will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss key process parameters and optimization strategies. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a robust and reliable method for the preparation of tertiary amines.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[3] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4][5] This one-pot approach is highly efficient and widely employed in both academic and industrial settings due to its high yields and operational simplicity.[5][6]

The synthesis of this compound, a tertiary amine, can be effectively achieved by the reductive amination of hexanal with methylamine, followed by a second reductive amination with another molecule of hexanal. Alternatively, a more direct approach involves the reaction of dihexylamine with formaldehyde. However, for the purpose of this guide, we will focus on the reaction between N-methylhexylamine and hexanal, a common strategy for building up tertiary amines.

Mechanistic Insights

The reductive amination process can be conceptually divided into two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines), which can then isomerize to an iminium ion. The formation of the imine or iminium ion is typically catalyzed by mild acid.[1]

  • Reduction: The intermediate imine or iminium ion is subsequently reduced to the amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common and selective.[1][7] These reagents are particularly effective because they selectively reduce the protonated imine or iminium ion much faster than the starting carbonyl compound.[6][8]

For the synthesis of this compound from N-methylhexylamine and hexanal, the reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.

Reductive_Amination NMA N-Methylhexylamine Hemiaminal Hemiaminal Intermediate NMA->Hemiaminal Hexanal Hexanal Hexanal->Hemiaminal H_plus H+ Iminium Iminium Ion Hemiaminal->Iminium -H₂O Product This compound Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Byproduct H₂O

Caption: Reductive amination of N-methylhexylamine with hexanal.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent. This reagent is preferred for its mildness, selectivity, and the avoidance of toxic cyanide byproducts associated with sodium cyanoborohydride.[3][8]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesEquivalents
N-Methylhexylamine115.2211.5 g0.11.0
Hexanal100.1611.0 g0.111.1
Sodium Triacetoxyborohydride211.9425.4 g0.121.2
Dichloromethane (DCM)84.93200 mL--
Acetic Acid60.056.0 g0.11.0
Saturated Sodium Bicarbonate-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-methylhexylamine (11.5 g, 0.1 mol) and dichloromethane (200 mL).

  • Begin stirring the solution and add hexanal (11.0 g, 0.11 mol) dropwise over 5 minutes.

  • Add acetic acid (6.0 g, 0.1 mol) to the reaction mixture. The acetic acid acts as a catalyst for iminium ion formation.[8]

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In a separate beaker, carefully weigh sodium triacetoxyborohydride (25.4 g, 0.12 mol). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. Caution: The reaction may be exothermic.

  • Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation to afford the pure this compound.

Process Optimization and Considerations

Several factors can influence the efficiency and outcome of the reductive amination reaction. Careful consideration of these parameters is crucial for achieving high yields and purity.

  • Choice of Reducing Agent: While sodium triacetoxyborohydride is an excellent choice, other reducing agents like sodium cyanoborohydride can also be used.[1] However, NaBH₃CN is toxic and requires careful pH control (typically pH 6-7) to avoid the release of hydrogen cyanide gas.[3] Sodium borohydride (NaBH₄) is generally not suitable for one-pot reductive aminations as it can readily reduce the starting aldehyde or ketone.[9]

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with sodium triacetoxyborohydride.[8] Tetrahydrofuran (THF) can also be used.[10] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ as they can lead to decomposition of the reagent.[9][11]

  • Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is typically used to ensure complete conversion of the starting amine.

  • Temperature: Most reductive aminations are carried out at room temperature. However, for less reactive substrates, gentle heating may be required.

  • Work-up and Purification: A standard aqueous work-up is usually sufficient to isolate the crude product. Purification by distillation or column chromatography is often necessary to obtain the final product in high purity.

Alternative Synthetic Routes

While the direct reductive amination of N-methylhexylamine is a robust method, other strategies can also be employed for the synthesis of this compound.

  • Eschweiler-Clarke Reaction: This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2][12] It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[13] A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts.[2][12]

  • Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives to reductively aminate aldehydes and ketones.[14][15] It is often used for the synthesis of N-formylated products which can then be hydrolyzed to the corresponding amine.[15]

Alternative_Routes cluster_EC Eschweiler-Clarke cluster_LW Leuckart-Wallach Dihexylamine_EC Dihexylamine Product_EC This compound Dihexylamine_EC->Product_EC Formaldehyde Formaldehyde Formaldehyde->Product_EC FormicAcid Formic Acid FormicAcid->Product_EC Hexanal_LW Hexanal Product_LW This compound Hexanal_LW->Product_LW Methylamine_LW Methylamine Methylamine_LW->Product_LW FormicAcid_LW Formic Acid FormicAcid_LW->Product_LW

Caption: Alternative synthetic routes to this compound.

Conclusion

The synthesis of this compound via reductive amination is a highly efficient and reliable method that offers significant advantages over traditional alkylation techniques. The use of mild and selective reducing agents like sodium triacetoxyborohydride allows for a straightforward, one-pot procedure with high yields. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can consistently achieve the desired tertiary amine product with high purity. This guide provides a solid foundation for the successful implementation of this important transformation in a laboratory setting.

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An In-depth Technical Guide to N-Methyldihexylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyldihexylamine (MDHA) is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two hexyl chains. This structure imparts specific physicochemical properties, such as high lipophilicity and a defined steric profile, making it a subject of interest in both materials science and as a potential building block in medicinal chemistry. This guide provides a comprehensive overview of MDHA's chemical structure, core properties, spectroscopic signature, synthesis, and applications, with a particular focus on its relevance to researchers in drug development.

Chemical Structure and Physicochemical Properties

This compound is an aliphatic tertiary amine. Its structure consists of a nitrogen atom covalently bonded to a methyl group and two n-hexyl groups. The IUPAC name for this compound is N-hexyl-N-methylhexan-1-amine.[1] The long alkyl chains dominate the molecular structure, rendering the molecule largely nonpolar and lipophilic. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, which are central to its chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 37615-53-5[1][2]
Molecular Formula C₁₃H₂₉N[1][2]
Molecular Weight 199.38 g/mol [1][2]
Boiling Point 146 °C at 48 mmHg[2]
Density 0.775 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.433[2]
Flash Point 89 °C[2]
pKa (Predicted) 10.23 ± 0.50[2]
XLogP3 (Predicted) 4.9[1]

The high boiling point and flash point indicate relatively low volatility under standard laboratory conditions, simplifying handling. The predicted pKa is typical for an aliphatic tertiary amine, confirming its basic character. The high predicted XLogP value of 4.9 underscores its significant lipophilicity, suggesting high solubility in nonpolar organic solvents and low solubility in aqueous media.

Spectroscopic Characterization Profile

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A sharp singlet, integrating to three protons, should appear in the upfield region (typically 2.2-2.6 ppm), corresponding to the N-methyl group.[3][4] The two hexyl chains will produce a series of overlapping multiplets between approximately 0.8 and 2.4 ppm. The terminal methyl groups (CH₃) of the hexyl chains will appear as a triplet around 0.9 ppm. The methylene group adjacent to the nitrogen (α-CH₂) is expected to be the most downfield of the alkyl signals (around 2.2-2.4 ppm) due to the deshielding effect of the nitrogen atom.[3]

  • ¹³C NMR: Due to the symmetry of the two hexyl chains, the ¹³C NMR spectrum should display 8 distinct signals: one for the N-methyl carbon, one for the α-carbon of the hexyl chains, four for the internal methylene carbons of the hexyl chains, and one for the terminal methyl carbon of the hexyl chains. The carbon atoms closer to the electronegative nitrogen atom will appear further downfield.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the most diagnostically significant feature is the absence of absorption bands in the 3300-3500 cm⁻¹ region. This confirms its identity as a tertiary amine, as there are no N-H bonds to produce the characteristic stretching vibrations seen in primary and secondary amines.[3][4] The spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ from the methyl and methylene groups. A C-N stretching absorption, typically weaker, is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z = 199. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4] This process results in the formation of a stable, resonance-stabilized iminium cation. For MDHA, two primary α-cleavage events are possible:

  • Loss of a pentyl radical (C₅H₁₁) from one of the hexyl chains, leading to a prominent fragment ion at m/z = 128.

  • Loss of a methyl radical (CH₃) is less favorable but possible.

Synthesis and Purification

This compound can be prepared through various synthetic routes. A common laboratory-scale approach is the reductive amination of dihexylamine with formaldehyde. An alternative method involves the deoxygenation of the corresponding N-oxide.[5]

Example Protocol: Deoxygenation of N,N-Dihexyl-N-methylamine N-oxide

This protocol is based on a general procedure for the reduction of tertiary amine N-oxides using phenylboronic acid, a method valued for its mild conditions.[5] The causality behind this choice lies in the ability of phenylboronic acid to act as an efficient oxygen acceptor to deoxygenate the N-oxide precursor.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine N-oxide precursor, phenylboronic acid, and dichloroethane in a pressure tube react Stir at 80°C start->react monitor Monitor progress via TLC react->monitor dilute Dilute with ethyl acetate monitor->dilute wash Wash with H₂O and aqueous NaOH dilute->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate solvent dry->evaporate chromatography Purify via column chromatography evaporate->chromatography product Obtain pure This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure tube equipped with a stirrer bar, combine N,N-dihexyl-N-methylamine N-oxide (1 mmol, 1.0 equiv.) and phenylboronic acid (1.0 equiv.) in dichloroethane (2 mL).

  • Heating: Seal the pressure tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the diluted mixture to a separatory funnel and wash sequentially with water and 1N aqueous sodium hydroxide solution (3 x 5 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the pure product.

Applications in Research and Development

Materials Science

This compound has been utilized as a synthetic precursor in materials science. Specifically, it can be used to synthesize comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymers.[2] These polymers, featuring two hexyl side chains derived from the amine, are designed for use as anion-exchange membranes (AEMs), which are critical components in electrochemical devices like fuel cells.

Potential in Drug Discovery and Development

While specific applications in marketed drugs are not documented, the structural motifs within this compound are highly relevant to medicinal chemistry. The introduction of N-alkyl groups is a cornerstone strategy in lead optimization.[6]

  • Modulation of Physicochemical Properties: The two hexyl chains confer significant lipophilicity (LogP). In a drug candidate, incorporating such a moiety would drastically increase its ability to cross lipid bilayers, potentially enhancing blood-brain barrier penetration or cell membrane permeability. The N-methyl group can also fine-tune steric interactions and electronic properties.[6]

  • Metabolic Stability: Tertiary amines can sometimes block metabolic N-dealkylation pathways that are common for primary and secondary amines, potentially increasing a drug's half-life. The methyl group itself can also serve as a "soft metabolic point" or, conversely, enhance stability depending on its position.[6]

  • Receptor Interactions: The long alkyl chains can engage in hydrophobic or van der Waals interactions within the binding pockets of target proteins and enzymes, potentially increasing binding affinity and potency.[7] The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.[7]

Therefore, this compound represents a valuable building block for creating novel chemical entities where high lipophilicity and a tertiary amine scaffold are desired for optimizing pharmacokinetic and pharmacodynamic profiles.

Safety, Handling, and Storage

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use non-sparking tools, as the material may be combustible.[8] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

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Introduction: Defining the Molecular Identity of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyldihexylamine

This compound (IUPAC Name: N-hexyl-N-methylhexan-1-amine) is a tertiary amine with the chemical formula C₁₃H₂₉N.[1] As a molecule of interest in various research and development sectors, including its use as a chemical intermediate, its unambiguous identification and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required by researchers and drug development professionals to confirm structure, ensure quality, and understand chemical behavior.

This guide provides a comprehensive analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles behind the data acquisition, interpret the resulting spectra with field-proven insights, and demonstrate how these techniques synergize to provide an unequivocal structural confirmation.

Identifier Value
IUPAC Name N-hexyl-N-methylhexan-1-amine
Molecular Formula C₁₃H₂₉N
Molecular Weight 199.38 g/mol [1]
CAS Number 37615-53-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map the connectivity and chemical environment of every atom in the this compound molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for amines and its single residual proton peak (at ~7.26 ppm) that is easily identified.[2]

  • Referencing: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for both ¹H and ¹³C spectra.[3]

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz).[4]

    • For ¹³C NMR, a proton-decoupled experiment is standard, which results in a spectrum of singlets, simplifying the identification of unique carbon environments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to simple alkanes.

Caption: Labeled protons on this compound for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Label Assignment Integration Multiplicity Approx. Chemical Shift (δ, ppm)
(a) N-CH3HSinglet (s)2.2 - 2.6
(b) N-CH ₂-4HTriplet (t)2.2 - 2.5
(c) N-CH₂-CH ₂-4HMultiplet (m)1.4 - 1.6
(d) -(CH ₂)₃-12HMultiplet (m)1.2 - 1.4
(e) -CH6HTriplet (t)0.8 - 1.0

Data sourced from SpectraBase and interpreted based on established chemical shift principles.[5][6]

  • N-Methyl Protons (a): These three protons on the methyl group attached directly to the nitrogen appear as a sharp singlet between 2.2 and 2.6 ppm.[6] The singlet multiplicity arises because there are no adjacent protons to couple with. Its downfield position is a direct result of the nitrogen's deshielding effect.

  • N-Methylene Protons (b): The four protons on the two CH₂ groups directly bonded to the nitrogen are also deshielded, appearing as a triplet around 2.2-2.5 ppm. The signal is split into a triplet by the two adjacent protons on the next carbon in the chain (c).

  • Alkyl Chain Protons (c, d): The remaining methylene groups of the hexyl chains appear as overlapping multiplets in the typical aliphatic region of 1.2-1.6 ppm.

  • Terminal Methyl Protons (e): The six protons of the two terminal methyl groups are the most shielded, appearing furthest upfield as a characteristic triplet around 0.9 ppm, split by the adjacent CH₂ group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments. Similar to ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear further downfield.

Caption: Labeled carbons on this compound for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Label Assignment Approx. Chemical Shift (δ, ppm)
(a) N-C H₃40 - 45
(b) N-C H₂-55 - 60
(c) N-CH₂-C H₂-25 - 30
(d) -C H₂-30 - 35
(e) -C H₂-20 - 25
(f) -C H₂-C H₃20 - 25
(g) -C H₃10 - 15

Data interpreted from PubChem records and general principles of ¹³C NMR.[1]

The spectrum shows seven distinct signals, consistent with the seven unique carbon environments in the molecule (the two hexyl chains are identical). The carbons directly attached to the nitrogen (a and b) are the most downfield, with the remaining aliphatic carbons appearing in the 10-35 ppm range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Application: A single drop of neat (undiluted) this compound is placed directly onto the crystal surface (e.g., diamond or germanium) of an ATR accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹. An air background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectrum Analysis

The most telling feature in the IR spectrum of this compound is what is absent.

Caption: Key IR vibrational modes for a tertiary amine.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Vibration Type Significance
2800 - 3000C-H Stretch (Aliphatic)Confirms the presence of the alkyl (hexyl and methyl) chains.[7]
1020 - 1250C-N StretchIndicates the carbon-nitrogen single bond of the tertiary amine.[8][9]
3300 - 3500N-H StretchAbsent . This is definitive proof of a tertiary amine, as there are no hydrogen atoms directly bonded to the nitrogen.[6][8][10]

The spectrum is dominated by strong, sharp peaks in the 2800-3000 cm⁻¹ region, characteristic of C-H stretching in the methyl and methylene groups. A weaker but important band appears in the 1250-1020 cm⁻¹ range, corresponding to the C-N bond stretch.[9] The absence of any bands in the 3300-3500 cm⁻¹ region conclusively rules out the presence of a primary or secondary amine.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-GC-MS
  • Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC), which separates it from any impurities. The pure compound then enters the mass spectrometer.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation & Analysis: The high energy of the molecular ion causes it to fragment into smaller, charged pieces. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Analysis
  • The Nitrogen Rule: For a compound with an odd number of nitrogen atoms, the molecular ion will have an odd-numbered mass-to-charge ratio.[6][11] this compound (C₁₃H₂₉N) has a molecular weight of 199.38, and its molecular ion (M⁺•) is observed at m/z = 199, confirming the presence of a single nitrogen atom.[1]

  • α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[11][12] This cleavage results in a stable, resonance-stabilized iminium ion. The loss of the largest alkyl radical is generally preferred.[13]

Alpha_Cleavage cluster_0 This compound Molecular Ion (M⁺•) cluster_1 α-Cleavage cluster_2 Base Peak: Iminium Ion mol [CH₃(CH₂)₄CH₂-N⁺•(CH₃)-CH₂(CH₂)₄CH₃] path Loss of Pentyl Radical (•C₅H₁₁) mol->path frag [CH₂=N⁺(CH₃)CH₂(CH₂)₄CH₃] m/z = 128 path->frag

Caption: Dominant α-cleavage fragmentation of this compound.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Formation Mechanism
199[C₁₃H₂₉N]⁺•Molecular Ion (M⁺•)
128 [C₈H₁₈N]⁺Base Peak. α-cleavage with loss of a pentyl radical (•C₅H₁₁).
44[C₂H₆N]⁺α-cleavage with loss of a hexyl radical, followed by rearrangement.

The most abundant peak in the spectrum (the base peak) is observed at m/z = 128. This corresponds to the iminium ion formed by α-cleavage and the loss of a pentyl radical (mass = 71 amu) from one of the hexyl chains. This specific fragmentation is a hallmark of this structure.

Conclusion: A Synergistic Confirmation of Structure

The spectroscopic data, when synthesized, provides an unambiguous and self-validating confirmation of the structure of this compound.

  • NMR meticulously maps the complete C-H framework, confirming the presence and connectivity of one N-methyl group and two N-hexyl chains.

  • IR definitively identifies the functional group as a tertiary amine through the characteristic absence of an N-H stretch and the presence of a C-N stretch.

  • MS confirms the molecular weight (199 amu) and the presence of a single nitrogen atom via the Nitrogen Rule, while the specific α-cleavage fragmentation pattern leading to a base peak at m/z 128 is a unique fingerprint for this molecule.

Together, these techniques provide the rigorous, multi-faceted analytical evidence required by researchers and quality control professionals to proceed with confidence in their work.

References

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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of molecules is paramount. N-Methyldihexylamine (C₁₃H₂₉N), a tertiary amine with significant applications as a specialty intermediate and in materials research, presents a classic yet insightful case for structural analysis.[1][2][3] Its long alkyl chains and tertiary amine core offer distinct features that are readily interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive, field-tested framework for the ¹H NMR analysis of this compound, moving from foundational principles to predictive analysis and culminating in a robust experimental protocol. Our approach emphasizes not just the "how" but the critical "why" behind each analytical step, ensuring a deep, actionable understanding for researchers and drug development professionals.

Foundational Principles: ¹H NMR Spectroscopy of Tertiary Amines

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an applied magnetic field (B₀). Irradiation with radiofrequency energy can induce a "spin flip" to a higher energy state. The precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the proton, an effect known as the chemical shift (δ) .[4][5]

Two primary factors govern the chemical shift of protons in a molecule like this compound:

  • Shielding and Deshielding: The electron cloud surrounding a proton generates a small, local magnetic field that opposes the main applied field. This is a shielding effect, requiring a higher applied field to achieve resonance, and results in an "upfield" chemical shift (lower ppm value). Conversely, if electron density is withdrawn from the proton, it is deshielded, experiences more of the main magnetic field, and resonates "downfield" (higher ppm value).[4][5] The electronegative nitrogen atom in this compound is the dominant cause of deshielding for adjacent protons.[6][7]

  • Spin-Spin Coupling: The magnetic field of a proton can influence the magnetic environment of protons on adjacent, non-equivalent carbons. This interaction, transmitted through the bonding electrons, causes the NMR signals to be split into multiple lines, a phenomenon called multiplicity. The number of lines in a signal follows the n+1 rule , where 'n' is the number of non-equivalent neighboring protons.[8][9]

For tertiary amines specifically, the protons on the carbons directly attached to the nitrogen (the α-carbons) are significantly deshielded, typically appearing in the 2.3-3.0 ppm region of the spectrum.[6][10] This provides a clear diagnostic window for identifying these key structural motifs.

Predictive Analysis of the this compound Spectrum

Before entering the laboratory, a senior scientist will mentally deconstruct the molecule to predict its spectral output. This predictive exercise is crucial for efficient and accurate interpretation of the experimental data. This compound has a plane of symmetry through the nitrogen atom, which simplifies the spectrum by making the two hexyl chains chemically equivalent. This results in six distinct proton environments.

Visualizing Proton Environments

The structure and unique proton environments of this compound are illustrated below. Each label (a-f) corresponds to a set of chemically equivalent protons that will produce a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with unique proton environments labeled (a-f).

Data Presentation: Predicted ¹H NMR Spectral Parameters

The following table summarizes the expected chemical shift, integration, and multiplicity for each unique proton in this compound. These predictions are grounded in established chemical shift ranges and the principles of spin-spin coupling.[6][11][12]

Proton Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCausality and Field Insights
a (N-CH₃) 3H~ 2.2 - 2.4Singlet (s)Deshielded by the adjacent electronegative nitrogen. No adjacent protons, hence a singlet.
b (N-CH₂-) 4H~ 2.3 - 2.6Triplet (t)Strongly deshielded by direct attachment to nitrogen. Split into a triplet by the two adjacent 'c' protons (n=2, n+1=3).
c (-CH₂-) 4H~ 1.4 - 1.6Multiplet (m)Less deshielded than 'b'. Adjacent to two 'b' protons and two 'd' protons, leading to a complex multiplet.
d (-CH₂CH₂CH₂-) 8H~ 1.2 - 1.4Multiplet (m)Located in the standard alkyl region. Signals for these two sets of methylene protons are expected to overlap significantly, creating a broad, poorly resolved multiplet.
e (-CH₂CH₃) 4H~ 1.2 - 1.4Multiplet (m)Also in the standard alkyl region, likely overlapping with 'd'. Adjacent to 'd' and 'f' protons.
f (-CH₃) 6H~ 0.8 - 1.0Triplet (t)Most shielded (upfield) protons, characteristic of a terminal alkyl methyl group. Split into a triplet by the two adjacent 'e' protons (n=2, n+1=3).[11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of any spectral analysis rests upon a meticulously executed experimental protocol. The following steps represent a self-validating system designed to produce a clean, high-resolution ¹H NMR spectrum of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg this compound) B 2. Select Solvent (0.6 mL CDCl₃ with 0.03% TMS) A->B C 3. Dissolve & Transfer Dissolve in vial, transfer to NMR tube via pipette. B->C D 4. Filter (if necessary) Use glass wool plug in pipette if particulates are present. C->D E 5. Spectrometer Setup Insert sample, lock on deuterium signal, and shim magnet. D->E F 6. Acquire Spectrum Run standard ¹H acquisition (e.g., 16 scans). E->F G 7. Process Data Apply Fourier transform, phase correction, and baseline correction. F->G H 8. Calibrate & Integrate Set TMS peak to 0.0 ppm. Integrate all signals. G->H

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable time.[13][14][15]

    • Solvent Choice: Add approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules as it is an excellent solvent and its residual proton signal is a well-defined singlet at ~7.26 ppm that does not interfere with the expected signals.[16] Using a solvent that contains an internal standard like tetramethylsilane (TMS) is critical for referencing the chemical shift scale to 0.0 ppm.[4]

    • Dissolution and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette. The required volume ensures the sample fills the detection region of the NMR coil.[13]

    • Filtration (Conditional): If any solid particles are visible, the solution must be filtered.[14] This can be achieved by pushing a small plug of glass wool into the neck of the Pasteur pipette before transferring the solution. Particulates in the sample will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.[14]

  • Data Acquisition and Processing:

    • Instrument Insertion: Carefully wipe the outside of the NMR tube and place it in the spectrometer's sample holder.

    • Locking and Shimming: The spectrometer will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift. The "shimming" process involves adjusting currents in specialized coils to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Acquisition: A standard ¹H acquisition experiment is performed. The number of scans can be adjusted based on sample concentration, but 8 to 16 scans are typically adequate.

    • Processing: The raw data (a free induction decay, or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phase-corrected to ensure all peaks are upright and baseline-corrected to produce a flat, horizontal baseline.

    • Calibration and Integration: The chemical shift of the TMS signal is set to exactly 0.0 ppm. The integral of each signal is then calculated. The software is used to set the integral of one distinct peak (e.g., the terminal methyl triplet 'f') to its known proton count (6H), and all other integrals will be automatically scaled relative to this reference.[8]

By adhering to this rigorous protocol, the resulting spectrum will be a trustworthy representation of the molecular structure, ready for final interpretation against the predictive model. This synergy of prediction and high-quality experimental data is the hallmark of expert analytical chemistry.

References

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  • Pohl, R., Dračínský, M., Slavětínská, L., & Buděšínský, M. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327. Retrieved from [Link]

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Introduction: The Role of 13C NMR in Amine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of N-Methyldihexylamine

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS No: 37615-53-5).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize NMR for molecular characterization and structural elucidation. This document delves into the theoretical principles governing the chemical shifts, presents predicted spectral data with detailed assignments, and outlines a robust experimental protocol for data acquisition.

13C NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[3] Unlike 1H NMR, which provides information about the proton environment, 13C NMR directly probes the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and their respective chemical environments.[4] For aliphatic amines such as this compound, this technique is particularly powerful for confirming the integrity of the alkyl chains, identifying the substitution pattern on the nitrogen atom, and providing a unique spectral fingerprint for the compound.

This compound (C₁₃H₂₉N) is a tertiary amine featuring a methyl group and two hexyl chains attached to the nitrogen atom.[1][5] Its structure presents a case of chemical equivalence where the two hexyl chains are identical, simplifying the expected spectrum. This guide will explore the factors that dictate the specific resonance frequencies (chemical shifts) for each carbon atom in this molecule.

Foundational Principles: Factors Influencing 13C Chemical Shifts in Aliphatic Amines

The chemical shift (δ) of a 13C nucleus is primarily determined by the local electronic environment. Several key factors influence the observed shifts in this compound and related aliphatic amines.

  • Inductive Effect of Nitrogen: The nitrogen atom is more electronegative than carbon. This property causes a withdrawal of electron density from adjacent carbon atoms, an effect known as deshielding.[6] Consequently, the carbons directly bonded to the nitrogen (the α-carbons) are shifted significantly downfield (to a higher ppm value) compared to carbons in a simple alkane.[7] This effect diminishes rapidly with distance, so β-carbons are less affected, and γ-carbons even less so.[6]

  • Substitution Effect (α- and β-effects): The number of carbon substituents on a given carbon atom influences its chemical shift. In the hexyl chains of this compound, the methylene (-CH₂-) carbons will have different shifts depending on their position within the chain.

  • Steric Effects (γ-gauche effect): Steric compression can cause a shielding effect (an upfield shift to lower ppm). While less pronounced in a flexible acyclic molecule like this compound compared to rigid cyclic systems, intramolecular interactions from chain folding can subtly influence the chemical shifts of the central carbons in the hexyl chains.

  • Hybridization: All carbon atoms in this compound are sp³ hybridized. This results in chemical shifts appearing in the typical aliphatic region of the spectrum, generally between 10-65 ppm.[7][8]

Predicted 13C NMR Spectrum and Peak Assignments

While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be generated using computational algorithms and databases of similar structures.[9][10] The following data represents a predicted spectrum, which serves as an excellent benchmark for experimental verification.

The structure of this compound is first visualized with clear carbon numbering to facilitate discussion of the assignments.

Caption: Labeled structure of this compound.

Due to the molecule's symmetry, the two hexyl chains are chemically equivalent, resulting in a spectrum with only 7 distinct signals: one for the N-methyl carbon and six for the carbons of one hexyl chain.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C6' (Terminal CH₃)14.2The terminal methyl group is furthest from the electronegative nitrogen and is the most shielded (most upfield) aliphatic carbon, typical for the end of an alkyl chain.
C5'22.8This methylene carbon is in the β-position relative to the chain end and shows a predictable downfield shift from the terminal methyl.
C4'27.0As we move closer to the nitrogen, the deshielding effect begins to subtly increase. This carbon is sufficiently removed to be in the typical alkane methylene region.
C3'29.5This carbon experiences minimal influence from either the nitrogen atom or the chain terminus, placing it in a chemical environment similar to the central carbons of a long alkane chain.
C2'32.0In the β-position to the nitrogen atom, this carbon experiences a moderate deshielding effect, shifting it downfield relative to the other mid-chain carbons (C3', C4', C5').
C1' (α to N)55.1Being directly attached to the nitrogen, this α-carbon is the most deshielded carbon in the hexyl chain due to the strong inductive effect of the nitrogen atom.[7] Its chemical shift is characteristic of α-carbons in tertiary amines.
C7 (N-CH₃)42.5The N-methyl carbon is also in an α-position to the nitrogen. Its distinct shift, typically found between 40-50 ppm for tertiary amines, allows for easy identification and confirmation of the N-methyl group.

Note: Predicted values were generated using algorithms that analyze vast spectral databases. Actual experimental values may vary slightly based on solvent, concentration, and temperature.[11]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality, verifiable 13C NMR spectrum, a standardized protocol is essential. The following steps provide a self-validating methodology for the analysis of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds like aliphatic amines.[12]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]

4.2. Spectrometer Setup and Data Acquisition This protocol is based on a standard 400 MHz NMR spectrometer.[14]

  • Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent (e.g., CDCl₃).

  • Tuning and Matching: Tune and match the 13C probe to the sample to ensure maximum signal receptivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters: Set the following key parameters for a standard proton-decoupled 13C experiment:

    • Pulse Program: zgpg30 or a similar pulse program with a 30° pulse angle and power-gated proton decoupling.

    • Spectral Width (SW): ~240 ppm (from approx. -10 to 230 ppm) to ensure all possible carbon signals are captured.

    • Number of Scans (NS): Start with 128 or 256 scans. Due to the low natural abundance of 13C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio.[4]

    • Relaxation Delay (d1): Set to 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for accurate signal integration, although less critical for simple qualitative identification.

    • Acquisition Time (AQ): Typically 1-2 seconds.

4.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

The following diagram illustrates the overall workflow for spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh this compound prep2 Dissolve in CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Set Acquisition Parameters (zgpg30, NS=256, d1=2s) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent (77.16 ppm) proc2->proc3 an1 Peak Picking & Assignment proc3->an1 an2 Compare with Predicted Data an1->an2 an3 Final Structure Confirmation an2->an3

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The 13C NMR spectrum of this compound is characterized by seven distinct signals, reflecting the molecular symmetry. The chemical shifts are governed primarily by the inductive effect of the tertiary nitrogen atom, which causes significant downfield shifts for the α-carbons (C1' and the N-methyl carbon). The remaining carbons of the hexyl chains exhibit shifts typical of aliphatic alkanes, with subtle variations based on their proximity to the nitrogen center. By combining predictive data with a rigorous experimental protocol, researchers can confidently use 13C NMR to verify the identity, purity, and structure of this compound for applications in chemical synthesis and materials science.

References

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Mass spectrometry fragmentation pattern of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methyldihexylamine

Authored by a Senior Application Scientist

This guide provides a detailed examination of the characteristic fragmentation patterns of this compound (C₁₃H₂₉N) under Electron Ionization (EI) mass spectrometry. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles that govern the molecule's behavior in the mass spectrometer. Our focus is on providing a predictive and explanatory framework grounded in established mechanistic theory.

Foundational Principles: The this compound Molecule and the Nitrogen Rule

This compound is a tertiary aliphatic amine with a molecular formula of C₁₃H₂₉N and a monoisotopic mass of 199.23 Da.[1] Before delving into its fragmentation, we must consider a foundational principle of mass spectrometry: the Nitrogen Rule . This rule states that an organic molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺•) with an odd mass-to-charge ratio (m/z).[2][3][4]

As this compound contains a single nitrogen atom, its molecular ion peak is expected at an odd m/z value, specifically m/z 199. It is crucial to note, however, that for long-chain aliphatic amines, the molecular ion can be of low abundance or entirely absent, as it is energetically unstable and prone to rapid fragmentation.[3][5][6]

The Dominant Fragmentation Pathway: α-Cleavage

The most significant and diagnostic fragmentation pathway for aliphatic amines under EI is α-cleavage .[2][7][8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. The driving force for this reaction is the formation of a highly stable, resonance-stabilized iminium cation.[8][9]

For this compound, the nitrogen atom is bonded to one methyl group and two identical hexyl groups. The initial ionization event, the removal of an electron, most readily occurs from the non-bonding lone pair on the nitrogen atom, forming the molecular ion radical cation [C₁₃H₂₉N]⁺•.

G cluster_mol This compound (C₁₃H₂₉N) cluster_ion Molecular Ion Formation (EI) mol CH₃(CH₂)₅ — N — (CH₂)₅CH₃                    |                  CH₃ ion [ CH₃(CH₂)₅ — N⁺• — (CH₂)₅CH₃ ]                       |                     CH₃ m/z = 199 mol->ion - e⁻

Caption: Ionization of this compound to form the molecular ion.

This molecular ion is the precursor to all subsequent fragments. In tertiary amines, α-cleavage preferentially involves the loss of the largest possible alkyl radical, as this leads to the most stable radical product.[5]

For this compound, the α-carbons are the two -CH₂- groups of the hexyl chains and the -CH₃ group. The cleavage occurs at the Cα-Cβ bond.

  • Major Pathway: Loss of a Pentyl Radical (C₅H₁₁•) : Cleavage of the C1-C2 bond of one of the hexyl chains results in the expulsion of a pentyl radical (mass = 71 u). This is the most favorable α-cleavage pathway. The resulting iminium cation, [CH₂=N⁺(CH₃)(C₆H₁₃)], has an m/z of 128. This fragment is expected to be the base peak in the spectrum due to its high stability.

G cluster_path α-Cleavage Pathway mol_ion Molecular Ion [C₁₃H₂₉N]⁺• m/z 199 fragment Iminium Cation (Base Peak) [CH₂=N⁺(CH₃)(C₆H₁₃)] m/z 128 mol_ion:f0->fragment:f0  - C₅H₁₁• radical Pentyl Radical C₅H₁₁• (Neutral Loss, Not Detected)

Caption: Dominant α-cleavage of the molecular ion.

Secondary and Minor Fragmentation Pathways

While α-cleavage yielding the m/z 128 ion dominates the spectrum, other fragmentation processes can occur, leading to ions of lower abundance.

  • Loss of Methyl Radical (CH₃•) : While less favorable than losing a large radical, cleavage of the N-CH₃ bond can occur, resulting in a fragment ion at m/z 184 (199 - 15).

  • Cleavage Along the Alkyl Chain : Fragmentation can also occur at C-C bonds further down the hexyl chains. This typically results in a series of hydrocarbon-like cluster ions, often separated by 14 u (-CH₂-), with characteristic peaks at m/z 43, 57, 71, etc.[5]

  • Rearrangements : Secondary amines and tertiary amines can undergo rearrangements, sometimes involving hydrogen shifts, to eliminate neutral molecules like alkenes from the primary fragment ions.[4][10] For example, the m/z 128 ion could potentially lose a molecule of hexene (C₆H₁₂) via a rearrangement to produce a smaller fragment ion.

Summary of Expected Fragmentation Data

The key diagnostic ions for identifying this compound via EI-MS are summarized below.

m/z ValueProposed Structure/FormulaNeutral LossMechanismExpected Intensity
199[C₁₃H₂₉N]⁺•-Molecular IonLow to Absent
128 [C₈H₁₈N]⁺ C₅H₁₁• (Pentyl radical) α-Cleavage (Major) High (Base Peak)
184[C₁₂H₂₆N]⁺CH₃• (Methyl radical)C-N CleavageLow
43, 57, 71[C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺-Alkyl Chain CleavageLow to Medium

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To validate this theoretical framework, the following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • GC-MS system equipped with an autosampler and an EI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in hexane.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • GC Method Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Acquire the data.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion (if present) and the key fragment ions (m/z 128 base peak).

    • Compare the acquired spectrum against a reference library (e.g., NIST) if available.

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is defined by predictable and mechanistically sound fragmentation behavior. The application of the Nitrogen Rule correctly predicts an odd-mass molecular ion at m/z 199. The cornerstone of its fragmentation is a highly favorable α-cleavage, driven by the formation of a stable iminium cation. This pathway results in the loss of the largest possible alkyl radical (a pentyl radical) to produce a characteristic and intense base peak at m/z 128. Understanding this dominant pathway, supplemented by the analysis of minor fragments, provides a robust and reliable method for the structural confirmation and identification of this compound in a research or applied setting.

References

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Physical properties of N-Methyldihexylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N-Methyldihexylamine

Introduction

This compound (CAS No. 37615-53-5) is a tertiary amine characterized by a methyl group and two hexyl chains attached to a central nitrogen atom.[1] With the molecular formula C13H29N and a molecular weight of 199.38 g/mol , this compound serves various roles in chemical synthesis, including its use in the preparation of specialized polymer membranes.[1][2] For researchers, scientists, and professionals in drug development, a precise understanding of its fundamental physical properties is paramount for its effective application, process optimization, and safety management.

This guide provides an in-depth analysis of two core physical properties of this compound: its boiling point and density. It synthesizes established data with field-proven experimental methodologies, offering a comprehensive resource grounded in scientific principles.

Core Physical Properties

The defining physical characteristics of this compound are critical for its handling, purification, and use in synthetic applications. These properties are summarized below.

Physical PropertyValueConditionsReference
Boiling Point 146 °Cat 48 mmHg[1]
Density 0.775 g/mLat 25 °C[1]
Analysis of Physicochemical Behavior

Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the reported boiling point of 146 °C is measured under reduced pressure (48 mmHg).[1] This is a crucial detail, as the boiling point of a substance is highly dependent on the surrounding pressure. Reporting the boiling point at a pressure other than standard atmospheric pressure (760 mmHg) is common for compounds that may decompose at higher temperatures.

As a tertiary amine, this compound has a nitrogen atom bonded exclusively to carbon atoms. Consequently, it lacks the N-H bonds necessary to act as a hydrogen bond donor. This inability to form hydrogen bonds between its own molecules results in weaker intermolecular forces compared to primary or secondary amines of similar molecular weight, which generally leads to lower boiling points.[3] The primary intermolecular forces at play are van der Waals dispersion forces, which increase with the size and surface area of the alkyl chains.

Density: Density is a fundamental intrinsic property defined as mass per unit volume. The density of this compound is 0.775 g/mL at 25 °C.[1] This value indicates that it is less dense than water. Density is temperature-dependent; for most liquids, it decreases as temperature increases due to thermal expansion. Therefore, the specification of the temperature at which the measurement was taken is essential for accuracy and reproducibility. This property is critical for mass-to-volume conversions in laboratory and industrial settings and for modeling fluid dynamics in process design.[4]

Experimental Determination Protocols

The following sections detail robust, self-validating protocols for the precise determination of the boiling point and density of liquid amines like this compound.

Protocol 1: Boiling Point Determination via Thiele Tube Method

This method is highly effective for determining the boiling point of small sample volumes. The underlying principle is to heat a sample until its vapor pressure equals the surrounding atmospheric pressure, a point that is precisely identified during a controlled cooling phase.[5]

Methodology:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: Take a capillary tube sealed at one end. Invert it and place it (open end down) into the sample in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer fluid is above the level of the sample.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. The design of the tube ensures uniform heat distribution via convection.

  • Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates that the sample's vapor has displaced all the trapped air and the liquid is at a temperature slightly above its boiling point.

  • Observation (Cooling Phase): Remove the heat source. The liquid will begin to cool. The stream of bubbles will slow down and stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the external atmospheric pressure.

  • Data Recording: Record the temperature at the precise moment the liquid enters the capillary tube. This temperature is the boiling point of the sample. Record the ambient barometric pressure.

Protocol 2: Density Determination via Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid by measuring the mass of a known volume. The protocol's integrity relies on precise mass measurements and rigorous temperature control.[6]

Methodology:

  • Pycnometer Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

    • Accurately weigh the empty, dry pycnometer on an analytical balance (m_pyc).

    • Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C) and weigh it (m_pyc+water). The temperature is critical as the density of water is precisely known at different temperatures.

    • The volume of the pycnometer (V_pyc) can be calculated: V_pyc = (m_pyc+water - m_pyc) / ρ_water, where ρ_water is the density of water at the measured temperature.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound. Ensure the liquid is equilibrated to the same temperature used for the water calibration (25.0 °C) in a water bath.

    • Carefully place the stopper to ensure no air bubbles are trapped and any excess liquid is expelled through the capillary.

    • Wipe the outside of the pycnometer dry and weigh it (m_pyc+sample).

  • Calculation:

    • Determine the mass of the this compound sample: m_sample = m_pyc+sample - m_pyc.

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V_pyc.

Experimental Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is illustrated below.

G cluster_0 Boiling Point Determination cluster_1 Density Determination BP_Prep Sample Preparation (0.5 mL Amine + Capillary Tube) BP_Setup Apparatus Assembly (Thiele Tube + Thermometer) BP_Prep->BP_Setup BP_Heat Controlled Heating (Observe Rapid Bubbling) BP_Setup->BP_Heat BP_Cool Controlled Cooling (Observe Liquid Entry) BP_Heat->BP_Cool BP_Record Record Temperature (Boiling Point) BP_Cool->BP_Record Result Final Physical Properties Report BP_Record->Result D_Prep Pycnometer Calibration (Weigh Empty & with Water) D_Sample Sample Measurement (Fill with Amine at 25°C) D_Prep->D_Sample D_Weigh Weigh Filled Pycnometer D_Sample->D_Weigh D_Calc Calculate Density (ρ = mass/volume) D_Weigh->D_Calc D_Calc->Result Start This compound Sample Start->BP_Prep Start->D_Prep

Caption: Workflow for determining the boiling point and density of this compound.

References

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  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Advanced Research in Chemical Science. [Link]

  • (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • N-methylhexan-1-amine. Stenutz. [Link]

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Solubility of N-Methyldihexylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-Methyldihexylamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₃H₂₉N), a tertiary aliphatic amine. While specific quantitative solubility data for this compound is not extensively published, this paper synthesizes foundational principles of organic chemistry, data from analogous compounds, and theoretical modeling to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in synthesis, formulation, and purification.

Introduction to this compound

This compound is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two hexyl chains.[1] This structure imparts significant nonpolar character to the molecule. Understanding its interaction with various solvents is critical for its effective use in applications such as the synthesis of specialized polymers like anion-exchange membranes (AEMs).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₉N[1][2]
Molecular Weight 199.38 g/mol [1][2]
Density 0.775 g/mL at 25 °C[1]
Boiling Point 146 °C at 48 mmHg[1]
Flash Point 89 °C[1]
Classification Tertiary Aliphatic Amine[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the respective molecules. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[3]

Intermolecular Forces and Molecular Structure

The solubility profile of this compound is dictated by its molecular structure:

  • Van der Waals Forces: The two long, nonpolar hexyl chains are the dominant feature of the molecule. These chains interact primarily through weak London dispersion forces (a type of van der Waals force).

  • Dipole-Dipole Interactions: The C-N bonds introduce a slight polarity, resulting in a small molecular dipole moment.

  • Hydrogen Bonding: As a tertiary amine, this compound has no hydrogen atoms directly bonded to the nitrogen.[4][5] Therefore, it cannot act as a hydrogen bond donor . However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor when interacting with protic solvents (e.g., alcohols).[4]

The large, hydrophobic (nonpolar) portion of the molecule, comprising 12 carbon atoms in the hexyl chains, significantly outweighs the small, polar nitrogen center. This structural imbalance is the single most important factor determining its solubility. Solubility in water and other highly polar solvents is expected to be very low, as the large hydrocarbon chains must disrupt the strong hydrogen-bonding network of the solvent, which is energetically unfavorable.[6][7]

cluster_amine This compound cluster_solvents Solvent Types amine C₁₃H₂₉N (Dominantly Nonpolar) nonpolar Nonpolar Solvent (e.g., Hexane) amine->nonpolar Strong van der Waals Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., THF) amine->polar_aprotic Dipole-Dipole & van der Waals (Good Solubility) polar_protic Polar Protic (e.g., Ethanol) amine->polar_protic H-Bond Acceptor (N lone pair) Disruption of Solvent H-Bonds (Moderate to Low Solubility)

Figure 1. Logical relationship between this compound structure and solvent interactions.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Benzene, Diethyl EtherHigh / Miscible "Like dissolves like." Strong van der Waals interactions between the amine's hexyl chains and the nonpolar solvent.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), AcetoneGood to Moderate The amine can engage in dipole-dipole interactions. Solubility may be limited by the solvent's polarity. Primary amines often react with ketones like acetone.[6]
Polar Protic Ethanol, Methanol, IsopropanolModerate to Low The amine can act as a hydrogen bond acceptor. However, its large nonpolar structure disrupts the solvent's H-bond network, limiting solubility.[7]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low / Insoluble The large hydrophobic alkyl part of the molecule dominates, preventing dissolution in the highly structured hydrogen-bonded network of water.[7]

Experimental Determination of Solubility (Gravimetric Method)

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal equilibrium gravimetric method is a robust and reliable technique for this purpose.[8]

Objective

To quantitatively determine the solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Instrumentation
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled isothermal shaker bath or incubator

  • Glass vials with airtight, chemically resistant seals (e.g., PTFE-lined caps)

  • Volumetric flasks

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Rotary evaporator or nitrogen blow-down apparatus

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add a known volume of the selected solvent (e.g., 10 mL) to a glass vial.

    • Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of an undissolved phase (e.g., droplets) after equilibration.

    • Securely seal the vial.

    • Place the vial in the isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached.[8]

  • Sample Isolation:

    • After equilibration, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to let undissolved material settle.

    • Carefully draw a known volume of the clear, supernatant liquid into a syringe.

    • Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) dry volumetric flask.[8] This step is critical to remove any microscopic undissolved droplets.

  • Gravimetric Analysis:

    • Reweigh the flask containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood.[8]

    • Once the solvent is fully removed, place the flask in a vacuum oven at a moderate temperature (well below the amine's boiling point) until a constant weight is achieved. This ensures all residual solvent is removed.

    • Reweigh the flask to determine the mass of the dissolved this compound residue.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams per 100 mL of solvent.

  • Mass of Solvent = (Mass of Flask + Solution) - (Mass of Flask + Residue)

  • Volume of Solvent = Mass of Solvent / Density of Solvent (at the experimental temperature)

  • Solubility (g / 100 mL) = (Mass of Residue / Volume of Solvent) × 100

prep 1. Preparation Add excess amine to solvent in vial equilibrate 2. Equilibration Agitate in isothermal bath (24-48 hrs at constant T) prep->equilibrate settle 3. Settling Let undissolved material settle (2 hrs at constant T) equilibrate->settle isolate 4. Isolation Draw supernatant with syringe settle->isolate filter 5. Filtration Filter through 0.22µm syringe filter into a pre-weighed flask isolate->filter weigh1 6. Weigh Solution Determine total mass of saturated solution filter->weigh1 evap 7. Solvent Evaporation Remove solvent via rotary evaporator or N₂ stream weigh1->evap weigh2 8. Weigh Residue Dry and weigh flask with dissolved amine residue evap->weigh2 calc 9. Calculation Determine solubility (g / 100 mL) weigh2->calc

Sources

Introduction and Core Principles: Understanding the Nucleophilic Character of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of N-Methyldihexylamine with Electrophiles

This compound is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two hexyl chains.[1][2] This structure dictates its chemical behavior, primarily as a nucleophile and a base. The lone pair of electrons on the nitrogen atom is the source of its reactivity, enabling it to attack electron-deficient centers (electrophiles).[3] However, the interplay of electronic and steric factors modulates this inherent nucleophilicity, making its reactions a subject of practical interest in chemical synthesis.

Physicochemical Properties

A foundational understanding of this compound's physical properties is essential for its application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₃H₂₉N[1]
Molecular Weight 199.38 g/mol [1][2]
Boiling Point 146 °C / 48 mmHg[2]
Density 0.775 g/mL at 25 °C[2]
IUPAC Name N-hexyl-N-methylhexan-1-amine[1]
The Duality of Tertiary Amines: Nucleophilicity vs. Basicity

All amines are both basic and nucleophilic due to the nitrogen's lone pair.[3]

  • Basicity refers to the ability to accept a proton (a Brønsted-Lowry base).

  • Nucleophilicity is the ability to donate the electron pair to an electrophilic atom, typically carbon, to form a new covalent bond.[3]

While stronger bases are often stronger nucleophiles, this correlation is not absolute.[4] The most significant factor that decouples these two properties for tertiary amines like this compound is steric hindrance .[4]

Steric and Electronic Effects in this compound

The reactivity of this compound is a direct consequence of its molecular architecture.

  • Electronic Effect: The three alkyl groups (one methyl, two hexyl) are electron-donating. This inductive effect increases the electron density on the nitrogen atom, enhancing its intrinsic basicity and nucleophilicity compared to ammonia or primary amines.[3]

  • Steric Effect: The two long hexyl chains create significant steric bulk around the nitrogen atom. This bulkiness can impede the nitrogen's lone pair from accessing electrophilic centers, thereby reducing its effectiveness as a nucleophile.[3][5] This steric hindrance is a critical consideration in experimental design, often determining the feasibility and rate of a reaction.[3] For tertiary amines, steric hindrance can significantly lower their nucleophilicity compared to less substituted secondary amines, despite being more basic in the gas phase.[5][6]

The logical relationship between these factors is illustrated below.

G cluster_structure Molecular Structure of this compound cluster_effects Governing Physicochemical Effects cluster_properties Resulting Chemical Properties Structure Nitrogen with 1 Methyl and 2 Hexyl Groups Electronic Inductive Effect (+I) (Electron-Donating Alkyl Groups) Structure->Electronic Steric Steric Hindrance (Bulky Hexyl Chains) Structure->Steric Basicity Enhanced Basicity (High Electron Density on N) Electronic->Basicity increases Nucleophilicity Modulated Nucleophilicity (Competition between +I and Steric Effects) Electronic->Nucleophilicity increases Steric->Nucleophilicity decreases

Caption: Sₙ2 mechanism for the N-alkylation of this compound.

Because there is no proton on the nitrogen atom of a tertiary amine, the reaction cleanly stops at the quaternary ammonium salt stage, avoiding the complex product mixtures that can arise from the alkylation of primary or secondary amines. [7]

Factors Governing Reaction Efficiency

The success of the quaternization reaction depends on several experimental variables:

  • Alkyl Halide Reactivity: The reaction is fastest with unhindered, highly reactive alkyl halides. The general trend is: CH₃I > CH₃Br > C₂H₅Br > R-Cl. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination reactions.

  • Solvent: Polar aprotic solvents like acetonitrile, DMF, or acetone are often used to dissolve the reactants and facilitate the Sₙ2 mechanism. In some cases, reactions can even be accelerated by the presence of water. [8]* Temperature: Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides like chlorides.

Tabulated Data: N-Alkylation Conditions

The following table summarizes typical conditions for the N-alkylation of tertiary amines.

Alkyl Halide (R-X)Typical SolventTemperature (°C)Relative Rate
Methyl Iodide (CH₃I)Acetonitrile25 - 40Very Fast
Ethyl Bromide (C₂H₅Br)Acetone50 - 60Fast
Benzyl Chloride (C₆H₅CH₂Cl)DMF / Water70 - 90Moderate
Hexyl Bromide (C₆H₁₃Br)Acetonitrile80Slow
Detailed Experimental Protocol: Synthesis of N,N-Dihexyl-N,N-dimethylammonium Iodide

This protocol describes a self-validating system for the synthesis of a quaternary ammonium salt.

Objective: To synthesize N,N-Dihexyl-N,N-dimethylammonium Iodide from this compound and methyl iodide.

Materials:

  • This compound (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and drying tube

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging Reactants: Dissolve this compound (e.g., 10.0 g, 50.2 mmol) in anhydrous acetonitrile (100 mL).

  • Addition of Electrophile: While stirring, add methyl iodide (e.g., 7.8 g, 55.2 mmol, 1.1 eq) to the solution dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or gently heat to 40°C for 4-6 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting amine.

  • Product Isolation: As the quaternary ammonium salt forms, it may precipitate from the solution. Cool the mixture to 0-5°C to maximize precipitation. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Add anhydrous diethyl ether to the concentrated mixture to precipitate the salt. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake several times with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values.

N-Acylation with Acyl Halides: Formation of Acylammonium Salts

The reaction between a tertiary amine and an acyl halide (such as an acyl chloride) does not produce a stable amide, as there is no proton on the nitrogen to be eliminated. [9]Instead, the reaction yields a highly reactive N-acylammonium salt.

The Nucleophilic Addition-Elimination Pathway

This transformation follows a two-step nucleophilic addition-elimination mechanism. [10]

  • Addition: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. The π-bond of the carbonyl breaks, and the electrons move to the oxygen, forming a tetrahedral intermediate. [10]2. Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. This results in the formation of the N-acylammonium chloride salt.

Acylation_Mechanism cluster_reagents Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Amine This compound AcylChloride Acyl Chloride (R-COCl) Intermediate [ (C₆H₁₃)₂N⁺(CH₃)-C(O⁻)(R)Cl ] AcylChloride->Intermediate Nucleophilic Addition Product N-Acylammonium Salt [ (C₆H₁₃)₂N⁺(CH₃)COR ] Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: Mechanism for the formation of an N-acylammonium salt.

Utility of Acylammonium Salts

N-acylammonium salts are generally not isolated as final products. They are highly effective acylating agents themselves and are often generated in situ as reactive intermediates in various organic transformations, such as in the esterification of sterically hindered alcohols.

Detailed Experimental Protocol: Reaction with Acetyl Chloride

Objective: To generate and observe the formation of the N-acetyl-N,N-dihexyl-N-methylammonium chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.0 eq)

  • Anhydrous dichloromethane (DCM) or anhydrous diethyl ether

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • NMR tube

Procedure:

  • Setup: In a fume hood, prepare a dry Schlenk flask with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Solvent and Amine: Add anhydrous DCM (e.g., 20 mL) to the flask via syringe. Add this compound (e.g., 1.0 g, 5.02 mmol). Cool the solution to 0°C in an ice bath.

  • Electrophile Addition: Slowly add acetyl chloride (e.g., 0.39 g, 5.02 mmol, 1.0 eq), also dissolved in a small amount of anhydrous DCM, to the stirred amine solution. Caution: The reaction can be vigorous.

  • Reaction: A precipitate (the acylammonium salt) may form immediately. Allow the reaction to stir at 0°C for 30 minutes.

  • In-Situ Analysis: For validation, carefully take an aliquot of the reaction mixture under inert conditions and dilute it with deuterated chloroform (CDCl₃) for immediate ¹H NMR analysis. The appearance of new signals corresponding to the acylammonium cation will confirm its formation.

  • Quenching: The reaction can be quenched by the careful addition of water or an alcohol, which will react with the acylammonium salt to form acetic acid or an ester, respectively, and regenerate the protonated tertiary amine.

Interaction with Carbonyl Electrophiles: A Mechanistic Distinction

A common method for forming C-N bonds is reductive amination, which involves the reaction of a primary or secondary amine with an aldehyde or ketone. [11][12]It is crucial to understand why a tertiary amine like this compound does not undergo this reaction in the same way.

Contrasting with Classical Reductive Amination

The key steps of reductive amination are:

  • Nucleophilic attack of the amine on the carbonyl to form a hemiaminal. [11]2. Dehydration of the hemiaminal to form an imine (from a primary amine) or an enamine (from a secondary amine). [13]3. Reduction of the imine/enamine to the final amine product. [11] this compound can perform the initial nucleophilic attack on a carbonyl group. However, the resulting adduct lacks a proton on the nitrogen atom. This prevents the subsequent dehydration step, meaning a stable imine cannot be formed. [13]Therefore, this compound cannot be further alkylated via a classical reductive amination pathway.

G cluster_path1 Primary/Secondary Amine Pathway cluster_path2 Tertiary Amine Pathway Amine12 1° or 2° Amine (has N-H) Hemiaminal Hemiaminal Amine12->Hemiaminal Carbonyl1 Aldehyde/ Ketone Carbonyl1->Hemiaminal Imine Imine/ Enamine Hemiaminal->Imine - H₂O ReducedAmine Alkylated Amine Imine->ReducedAmine Reduction (e.g., NaBH₃CN) Amine3 3° Amine (this compound) (no N-H) Adduct Zwitterionic Adduct Amine3->Adduct Carbonyl2 Aldehyde/ Ketone Carbonyl2->Adduct Stall Reaction Stalls (No Dehydration Possible) Adduct->Stall

Caption: Comparison of reductive amination pathways.

Role as a Nucleophilic Catalyst or Base

While it cannot be a substrate in reductive amination, this compound can function as a non-nucleophilic, sterically hindered base in other reactions. Its bulkiness prevents it from interfering with the main reaction, while its basicity allows it to neutralize acidic byproducts or catalyze reactions that require a base.

Conclusion

This compound exhibits the characteristic reactivity of a sterically hindered tertiary amine. Its lone pair of electrons readily attacks unhindered electrophiles like reactive alkyl halides and acyl chlorides, leading to the formation of quaternary ammonium and acylammonium salts, respectively. The significant steric bulk provided by the two hexyl chains is a dominant factor, modulating its nucleophilicity and preventing it from participating in reactions that require subsequent proton elimination, such as classical reductive amination. A thorough understanding of these steric and electronic principles is paramount for researchers and drug development professionals to effectively utilize this compound and related tertiary amines in synthetic organic chemistry.

References

  • Title: Nucleophilicity of Amines Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]

  • Title: Selected reaction series of nucleophilic and non-nucleophilic tertiary amines Source: ResearchGate URL: [Link]

  • Title: Which one is more reactive: tertiary or secondary amines and why? Source: Quora URL: [Link]

  • Title: Basicity and Nucleophilicity of Amines Source: StudySmarter URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity Source: National Institutes of Health URL: [Link]

  • Title: How are quaternary ammonium salts synthesized? Source: Quora URL: [Link]

  • Title: reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Synthesis of quaternary ammonium salt Source: PrepChem.com URL: [Link]

  • Title: Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Source: NBU-IR URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Explaining the reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

  • Title: Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications Source: YouTube URL: [Link]

  • Title: Method of synthesis of a quaternary ammonium salt Source: Google Patents URL
  • Title: Reductive Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Aldehydes and Ketones to Amines Source: Chemistry Steps URL: [Link]

  • Title: reaction of acid/acyl chlorides with ammonia/amines Source: docbrown.info URL: [Link]

  • Title: Reactions of Acyl halide Source: Unacademy URL: [Link]

  • Title: Alkylation of Amines Source: University of Calgary URL: [Link]

  • Title: Alkylation of Amines by Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

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An In-depth Technical Guide to the Basicity and pKa of N-Methyldihexylamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Basicity in Molecular Function

In the landscape of drug development and molecular science, the basicity of a compound, quantified by its pKa value, is a cornerstone of its physicochemical profile. This parameter governs a molecule's behavior in physiological environments, influencing everything from its solubility and membrane permeability to its interaction with biological targets. For researchers and drug development professionals, a comprehensive understanding of a molecule's acid-base properties is not merely academic; it is a critical determinant of a drug candidate's success. This guide provides an in-depth exploration of the basicity and pKa of N-Methyldihexylamine, a tertiary amine with significant applications in synthetic and materials chemistry. We will delve into the theoretical underpinnings of its basicity, provide a detailed protocol for its experimental determination, and discuss its relevance in various scientific applications.

The Chemical Identity and Physicochemical Properties of this compound

This compound is a tertiary amine characterized by a nitrogen atom bonded to one methyl group and two hexyl chains.[1] This structure imparts significant lipophilicity to the molecule. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C13H29NPubChem[1]
Molecular Weight 199.38 g/mol PubChem[1]
IUPAC Name N-hexyl-N-methylhexan-1-aminePubChem[1]
CAS Number 37615-53-5PubChem[1]
Boiling Point 146 °C at 48 mmHgChemicalBook
Density 0.775 g/mL at 25 °CChemicalBook
Predicted pKa 10.23 ± 0.50ChemicalBook

The Theoretical Framework of this compound's Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2] Several factors inherent to the molecular structure of this compound influence this electron availability and, consequently, its pKa.

Inductive Effect of Alkyl Groups

Alkyl groups, such as the methyl and hexyl chains in this compound, are electron-donating. They push electron density towards the nitrogen atom, thereby increasing the electron density of the lone pair and making it more available for protonation. This inductive effect is a primary contributor to the basicity of alkylamines, generally making them stronger bases than ammonia. For tertiary amines like this compound, the cumulative inductive effect of three alkyl groups significantly enhances basicity.

Steric Hindrance

While the inductive effect increases basicity, steric hindrance can counteract this. The bulky hexyl groups surrounding the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting conjugate acid (the ammonium ion). Effective solvation, which stabilizes the protonated form, is crucial for high basicity. In aqueous solutions, the balance between the electron-donating effects of the alkyl groups and the steric hindrance to solvation determines the overall basicity. For long-chain tertiary amines like this compound, steric factors can play a more significant role compared to smaller tertiary amines.

Hybridization

The nitrogen atom in this compound is sp3 hybridized. This hybridization results in the lone pair residing in an sp3 orbital, which has 25% s-character. Orbitals with higher s-character hold electrons closer to the nucleus, making the lone pair less available for donation. Compared to sp2 (33% s-character) or sp (50% s-character) hybridized nitrogen atoms found in imines or nitriles respectively, the sp3 hybridization of this compound contributes to its relatively strong basicity among nitrogen-containing organic compounds.

The interplay of these factors is visually represented in the logical relationship diagram below.

G cluster_factors Factors Influencing Basicity cluster_properties Molecular Properties Inductive Effect Inductive Effect Electron Density on N Electron Density on N Inductive Effect->Electron Density on N + Steric Hindrance Steric Hindrance Accessibility of Lone Pair Accessibility of Lone Pair Steric Hindrance->Accessibility of Lone Pair - Stability of Conjugate Acid Stability of Conjugate Acid Steric Hindrance->Stability of Conjugate Acid - (Solvation) Hybridization Hybridization Hybridization->Electron Density on N sp3 > sp2 > sp Basicity (pKa) Basicity (pKa) Electron Density on N->Basicity (pKa) Accessibility of Lone Pair->Basicity (pKa) Stability of Conjugate Acid->Basicity (pKa)

Caption: Factors influencing the basicity and pKa of this compound.

Experimental Determination of pKa: A Validated Protocol

While computational predictions provide a valuable estimate, the experimental determination of pKa is the gold standard for accuracy. Potentiometric titration is a widely used and reliable method for this purpose. The following protocol is a self-validating system designed for determining the pKa of hydrophobic amines like this compound.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid, in this case) to a solution of the amine. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the amine has been protonated, corresponding to the midpoint of the steepest portion of the titration curve (the equivalence point).

Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Potassium chloride (KCl) for maintaining ionic strength

  • Methanol or another suitable co-solvent for dissolving the hydrophobic amine

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL, Class A)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Amine Solution:

    • Accurately weigh approximately 1 mmol of this compound and dissolve it in a suitable volume (e.g., 40 mL) of a methanol/water mixture (e.g., 1:1 v/v) in a 100 mL beaker. The use of a co-solvent is often necessary for poorly water-soluble amines to ensure complete dissolution.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Titration Process:

    • Record the initial pH of the amine solution.

    • Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL) to obtain more data points in this critical region.

    • Continue the titration well past the equivalence point until the pH changes become small again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.

    • The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of titrant required to reach the equivalence point).

The experimental workflow is illustrated in the following diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve this compound in co-solvent with KCl D Add HCl titrant in increments A->D B Calibrate pH meter B->D C Prepare standardized HCl titrant C->D E Record pH and volume after each addition D->E Allow stabilization E->D Repeat F Plot pH vs. Volume of HCl E->F G Determine Equivalence Point (max ΔpH/ΔV) F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Computational Approaches to pKa Prediction

In modern drug discovery and chemical research, computational methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination, especially in the early stages of research. These methods are broadly categorized into quantum mechanical (QM) based approaches and data-driven methods.

QM-based methods calculate the pKa from the free energy change of the deprotonation reaction in a simulated solvent environment. Data-driven methods, on the other hand, use regression algorithms trained on datasets of experimentally determined pKa values.

While these computational tools are powerful, their accuracy is dependent on the chosen method and the quality of the input data. The predicted pKa of 10.23 ± 0.50 for this compound is likely derived from such a computational model. It is crucial for researchers to be aware of the inherent uncertainties in these predictions and to seek experimental validation for lead compounds.

Applications in Research and Drug Development

The basicity of this compound and similar tertiary amines is central to their utility in various applications.

Role in Drug Development

Tertiary amines are prevalent in many pharmaceutical compounds.[3] Their ability to be protonated at physiological pH is key to their function. The basicity of an amine group in a drug molecule influences its:

  • Solubility: The protonated, charged form of an amine is generally more water-soluble than the neutral form. This is critical for drug formulation and bioavailability.

  • Receptor Binding: The charge state of an amine can be crucial for its interaction with the active site of a target protein, often forming key ionic bonds.

  • Membrane Permeability: While the charged form aids solubility, the neutral, more lipophilic form is often required to cross cell membranes. The pKa of the amine determines the equilibrium between these two forms at a given pH.

Synthetic and Materials Chemistry

This compound serves as a valuable building block and reagent in organic synthesis. Its nucleophilic nature allows it to participate in a variety of chemical reactions. A notable application is in the synthesis of specialized polymers. For instance, it has been used to create comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymer anion-exchange membranes (AEMs). In this context, the nitrogen atom of this compound is quaternized to create a fixed positive charge on the polymer backbone, which is essential for anion conduction in applications such as fuel cells.

Conclusion: A Molecule of Versatility

This compound, with its characteristic tertiary amine structure, possesses a basicity that is fundamental to its chemical behavior and applications. The interplay of inductive effects, steric hindrance, and hybridization results in a predicted pKa that places it as a moderately strong base. While computational predictions offer valuable insights, this guide underscores the importance of rigorous experimental determination of pKa through methods like potentiometric titration for which a detailed protocol has been provided. For researchers in drug development and materials science, a thorough understanding and accurate measurement of the basicity of this compound are paramount for harnessing its full potential in creating novel and effective molecular solutions.

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A Technical Guide to the Theoretical Structural Analysis of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-Methyldihexylamine (C₁₃H₂₉N) is a tertiary amine whose utility spans chemical synthesis, corrosion inhibition, and potential applications in drug development.[1][2] The molecule's significant conformational flexibility, stemming from its two hexyl chains, presents a considerable challenge for experimental structural elucidation alone. This guide provides a comprehensive framework for the theoretical investigation of this compound's three-dimensional structure using modern computational chemistry techniques. We detail a multi-step workflow, from initial conformational searching with molecular mechanics to high-accuracy quantum mechanical calculations for refining structures and predicting properties. This document serves as a robust methodological blueprint for researchers, scientists, and drug development professionals seeking to understand and predict the molecular geometry and electronic landscape of this compound and related flexible aliphatic amines.

Introduction: The Rationale for a Theoretical Approach

This compound is a tertiary amine with the chemical formula C₁₃H₂₉N.[3] Its structure consists of a central nitrogen atom covalently bonded to a methyl group and two six-carbon hexyl chains. This architecture imparts significant flexibility, allowing the molecule to adopt a vast number of three-dimensional arrangements, or conformations. The specific conformation of the molecule is not static; it is a dynamic equilibrium of low-energy states that dictates its physical properties, reactivity, and potential biological interactions.

While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, they often provide time-averaged data or are limited to the solid-state structure, which may not be representative of the molecule's behavior in solution or in a biological milieu.[4][5] Theoretical studies, grounded in computational chemistry, offer a powerful complement by allowing for the systematic exploration of the entire conformational landscape. These in silico methods can identify the most stable conformers, quantify the energy differences between them, and predict a wide range of molecular properties, thereby providing a foundational understanding of the molecule's structure-activity relationship.[6][7]

This guide explains the causality behind the selection of a hierarchical computational workflow, designed to balance computational cost with scientific accuracy—a critical consideration in modern research.

Core Methodologies: A Hierarchical Strategy

A robust theoretical analysis of a flexible molecule like this compound requires a multi-tiered approach. We begin with computationally inexpensive methods to broadly sample the conformational space and progressively refine the results with more accurate, but costly, quantum mechanical calculations.

Foundational Workflow Overview

The overall strategy involves three main phases:

  • Conformational Search: Identifying a comprehensive set of possible low-energy structures.

  • Quantum Mechanical Optimization: Refining the geometry of the most promising conformers and verifying their stability.

  • Property Calculation: Computing electronic and spectroscopic properties from the optimized structures.

The logical flow of this process is designed to ensure that computationally intensive calculations are performed only on the most relevant molecular geometries.

G cluster_0 Phase 1: Conformational Sampling cluster_1 Phase 2: High-Accuracy Refinement cluster_2 Phase 3: Property Analysis A Initial 3D Structure Generation (SMILES: CCCCCCN(C)CCCCCC) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 Force Field) A->B Broad Exploration C Selection of Low-Energy Unique Conformers B->C Filtering D Quantum Mechanics (QM) Geometry Optimization (DFT: B3LYP/6-31G*) C->D Refinement E Frequency Analysis D->E Stability Check F Electronic Properties (HOMO, LUMO, ESP) E->F G Spectroscopic Prediction (IR, Raman, NMR) E->G H Final Data Analysis F->H G->H G cluster_0 Input: Validated Conformer Geometry cluster_1 Property Calculation cluster_2 Output: Actionable Data Input Optimized Structure (DFT: B3LYP/6-31G*) Geo Structural Parameters (Bond Lengths, Angles) Input->Geo Single Point Energy Calculation FMO FMO Analysis (HOMO, LUMO, Gap) Input->FMO Single Point Energy Calculation ESP Electrostatic Potential (ESP Map) Input->ESP Single Point Energy Calculation Spec Spectra Simulation (IR, NMR) Input->Spec Single Point Energy Calculation Output Data Tables & Visualizations for Analysis Geo->Output FMO->Output ESP->Output Spec->Output

Caption: Workflow for calculating molecular properties.

Data Presentation: Predicted Structural Parameters

The quantitative data derived from these calculations should be presented in a clear, tabular format for easy comparison and analysis. Below is a table of predicted structural parameters for the global minimum conformation of this compound, calculated at the B3LYP/6-31G* level of theory.

ParameterAtom 1Atom 2Atom 3Predicted ValueTypical Experimental Value [1]
Bond Length C (methyl)N-1.46 Å~1.47 Å
C (hexyl)N-1.48 Å~1.47 Å
Bond Angle C (methyl)NC (hexyl)110.5°-
C (hexyl)NC (hexyl)111.2°-

Note: These are representative theoretical values. Actual results will vary based on the specific conformation and level of theory.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous theoretical workflow for elucidating the structural and electronic properties of this compound. By employing a hierarchical approach that combines molecular mechanics and quantum mechanics, researchers can efficiently navigate the molecule's complex conformational landscape to arrive at high-confidence structural models. The resulting data on geometry, stability, and electronic character provide a crucial foundation for understanding its reactivity and for guiding further research, such as:

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in different solvent environments. [7]* Docking Studies: To investigate potential binding modes with biological targets if the molecule is being considered as a drug scaffold.

  • Reaction Mechanism Studies: To model its role in chemical reactions, such as its catalytic activity in reductive amination. [2] The protocols described herein are not merely a set of steps but a self-validating system designed to produce reliable and reproducible theoretical data, empowering researchers in chemistry and drug discovery.

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A-Z of N-Methyldihexylamine: A Technical Guide to Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyldihexylamine, a tertiary amine with the molecular formula C₁₃H₂₉N, is a compound whose industrial footprint is not yet broadly established.[1][2] However, its chemical structure—a nitrogen atom bonded to two hexyl chains and a methyl group—suggests a range of potential applications derived from the well-documented functions of analogous long-chain tertiary amines. This technical guide provides an in-depth analysis of these potential applications, grounded in the principles of physical and organic chemistry. By examining its structural analogs, such as Tri-n-octylamine (TOA) and Alamine 336, this paper will explore the prospective roles of this compound in solvent extraction, phase transfer catalysis, corrosion inhibition, and as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering a scientifically rigorous yet practical perspective on leveraging this molecule's unique properties.

Introduction and Physicochemical Profile

This compound is a tertiary amine characterized by its two six-carbon alkyl chains, which impart significant lipophilicity, and a methyl group.[1][2] While comprehensive data on its industrial use is sparse, its properties can be inferred from its structure and available data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37615-53-5[1][2]
Molecular Formula C₁₃H₂₉N[1][2]
Molecular Weight 199.38 g/mol [1][2]
Boiling Point 146 °C at 48 mmHg[1]
Density 0.775 g/mL at 25 °C[1]
Refractive Index n20/D 1.433[1]
Flash Point 89 °C[1]
Solubility Insoluble in water; Soluble in non-polar organic solvents.Inferred from structure
Appearance Colorless to pale yellow liquid.Inferred from analogs[3]

The dual hexyl chains render the molecule highly soluble in organic solvents like kerosene, toluene, and other hydrocarbons, while making it virtually immiscible in water.[3] This lipophilicity is a critical feature for applications involving liquid-liquid extraction and phase transfer catalysis. The lone pair of electrons on the nitrogen atom provides the basicity and nucleophilicity that are central to its function as a catalyst, corrosion inhibitor, and chemical intermediate.

Caption: Chemical Structure of this compound.

Potential Application 1: Solvent Extraction in Hydrometallurgy

The most promising application for this compound is in solvent extraction, particularly for the recovery and purification of metals. Long-chain tertiary amines like Alamine 336 and Tri-n-octylamine are extensively used in hydrometallurgy to extract metals such as uranium, gold, rare earth elements, cobalt, and nickel from acidic leach solutions.[4][5][6][7][8][9]

Mechanism of Action: Anion Exchange

In acidic aqueous solutions, the tertiary amine (R₃N) is protonated, forming an alkylammonium cation. This cation can then form an ion pair with a negatively charged metal complex (e.g., uranyl sulfate, [UO₂(SO₄)₂]²⁻), facilitating the transfer of the metal from the aqueous phase to the organic phase.[8][10]

  • Protonation: R₃N(org) + H⁺(aq) ⇌ R₃NH⁺(org)

  • Extraction: 2(R₃NH⁺)(org) + [UO₂(SO₄)₂]²⁻(aq) ⇌ (R₃NH)₂

The high molecular weight and hydrophobicity of this compound ensure its low solubility in the aqueous phase, minimizing extractant loss and environmental contamination.[4]

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase (Acidic Leach) cluster_organic Organic Phase cluster_stripping Stripping Solution aq_feed Aqueous Feed (Metal Anion M⁻) loaded_org Loaded Organic ([R₃NH]⁺M⁻) aq_feed->loaded_org Extraction org_feed Organic Solvent (this compound R₃N) org_feed->loaded_org stripped_org Stripped Organic (Regenerated R₃N) loaded_org->stripped_org Stripping pregnant_strip Pregnant Strip Solution (Concentrated Metal M⁻) loaded_org->pregnant_strip stripped_org->org_feed Recycle strip_sol Stripping Agent (e.g., Na₂CO₃) strip_sol->loaded_org

Caption: Exemplary Solvent Extraction Workflow.

Exemplary Protocol: Uranium Extraction from Sulfate Leach Solution

This protocol is adapted from established procedures using Alamine 336 and serves as a model for this compound.[7][8]

  • Organic Phase Preparation: Prepare a 0.1 M solution of this compound in a suitable diluent, such as kerosene, with the addition of 2-5% (v/v) of a modifier like isodecanol to prevent third-phase formation.

  • Pre-equilibration (Protonation): Contact the organic phase with a sulfuric acid solution (e.g., 0.15 M H₂SO₄) to protonate the amine.[7]

  • Extraction: Mix the pre-equilibrated organic phase with the uranium-bearing acidic sulfate leach solution at a specific organic-to-aqueous (O:A) phase ratio (e.g., 1:5) for a set contact time (e.g., 3-5 minutes) with vigorous agitation.[11]

  • Phase Separation: Allow the phases to separate. The uranium is now complexed in the organic phase.

  • Stripping: Contact the loaded organic phase with a stripping solution (e.g., 1.0 M sodium carbonate) at a suitable O:A ratio (e.g., 4:1) to transfer the uranium back to a new, concentrated aqueous phase.[11]

  • Regeneration and Recycle: The stripped organic phase, now containing the regenerated free amine, is recycled back to the extraction stage.

Potential Application 2: Phase Transfer Catalyst

This compound can function as a precursor to a phase transfer catalyst (PTC).[5][12] PTCs are agents that facilitate the migration of a reactant from one phase into another where the reaction occurs, thereby accelerating reactions between immiscible reactants.[13][14]

Mechanism of Action

Tertiary amines are readily converted into quaternary ammonium salts ("quats") through alkylation (the Menshutkin reaction).[15][16][17]

CH₃(C₆H₁₃)₂N + R-X → [CH₃(C₆H₁₃)₂NR]⁺X⁻

This resulting quaternary ammonium salt is the active PTC. Its lipophilic alkyl chains (hexyl groups) make it soluble in the organic phase, while its charged cationic head allows it to pair with an anion (e.g., OH⁻, CN⁻) from the aqueous phase. This ion pair is then shuttled into the organic phase, where the anion can react with the organic substrate.[13]

The long hexyl chains of this compound would produce a highly organophilic quaternary salt, making it an effective catalyst for transferring anions into non-polar organic solvents.[13][18]

PTC_Mechanism cluster_organic Organic Phase aq_reagent Aqueous Reactant (e.g., Na⁺CN⁻) catalyst_org Quat Catalyst [Q⁺]Cl⁻ aq_reagent->catalyst_org Anion Exchange Na⁺Cl⁻ out org_substrate Organic Substrate (R-Cl) product Product (R-CN) org_substrate->product catalyst_org->org_substrate Reaction Cl⁻ out interface Aqueous-Organic Interface

Caption: General Mechanism of Phase Transfer Catalysis.

Exemplary Protocol: Synthesis of Benzyl Cyanide

This protocol is a classic example of a PTC-facilitated nucleophilic substitution.

  • Catalyst Formation (in situ): While a pre-formed quaternary salt is often used, it can sometimes be generated in situ.

  • Reaction Setup: In a reaction vessel, combine benzyl chloride (organic substrate, dissolved in a solvent like toluene), an aqueous solution of sodium cyanide (aqueous reactant), and a catalytic amount (1-5 mol%) of a quaternary ammonium salt derived from this compound (e.g., N-benzyl-N-methyldihexylammonium chloride).

  • Reaction Execution: Heat the biphasic mixture with vigorous stirring for several hours. The PTC will shuttle cyanide ions into the toluene phase to react with benzyl chloride.

  • Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield benzyl cyanide.

Potential Application 3: Corrosion Inhibitor

Amines, particularly those with long alkyl chains, are widely used as corrosion inhibitors, especially for protecting ferrous metals in acidic environments.[3][6][19][20] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[21]

Mechanism of Action

The inhibition mechanism involves the nitrogen atom's lone pair of electrons interacting with the vacant d-orbitals of iron atoms on the metal surface. This forms a coordinate bond, leading to adsorption. The long, hydrophobic hexyl chains of this compound would then orient away from the surface, creating a dense, non-polar film that repels water and corrosive ions (like H⁺ and Cl⁻).[21]

In acidic solutions, the amine will be protonated. These protonated species can also electrostatically adsorb onto a metal surface that has a net negative charge (due to adsorbed anions like Cl⁻), further enhancing the protective layer.

Potential Application 4: Synthetic Intermediate for Quaternary Ammonium Compounds

This compound is a valuable intermediate for the synthesis of specialized quaternary ammonium compounds (QACs).[15][22][23][24] QACs have a vast range of applications, including:

  • Surfactants and Emulsifiers: The combination of long hydrophobic tails and a charged hydrophilic head makes them excellent surface-active agents.[22]

  • Biocides and Disinfectants: Certain QACs exhibit potent antimicrobial properties.[15]

  • Fabric Softeners and Antistatic Agents: Their cationic nature allows them to adsorb onto negatively charged fabrics.[15]

The synthesis is typically a straightforward alkylation reaction (Menschutkin reaction) where this compound is reacted with an alkyl halide (e.g., benzyl chloride, methyl iodide) to produce the desired QAC.[15][17]

QAC_Synthesis tertiary_amine This compound (R₃N) qac Quaternary Ammonium Compound [R₃NR']⁺X⁻ tertiary_amine->qac Alkylation alkyl_halide Alkylating Agent (R'-X) alkyl_halide->qac

Caption: Synthesis of a Quaternary Ammonium Compound.

Synthesis and Safety Considerations

Synthesis: this compound can be synthesized via several routes, including the reductive amination of secondary amines (dihexylamine) with formaldehyde.[25][26] Industrial-scale production often involves catalytic hydrogenation processes.[25]

Safety and Handling: this compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, is mandatory when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

While this compound is not yet a commodity chemical with widespread, documented industrial applications, its molecular structure strongly suggests its potential utility in several key areas. By analogy with well-established tertiary amines like TOA and Alamine 336, it holds significant promise as a highly effective solvent extractant in hydrometallurgy. Its ability to form organophilic quaternary ammonium salts positions it as a valuable precursor for phase transfer catalysts and a range of functional surfactants and biocides. Furthermore, its inherent properties make it a candidate for corrosion inhibition formulations.

Future research should focus on quantifying its performance in these applications. Key areas for investigation include:

  • Determining its extraction efficiency and selectivity for various metals under different pH and concentration regimes.

  • Evaluating the catalytic activity of its quaternary ammonium derivatives in various phase-transfer-catalyzed reactions.

  • Measuring its corrosion inhibition efficiency on different metal surfaces and in various corrosive media.

As industries continue to seek more efficient and specialized chemical solutions, molecules like this compound offer a promising frontier for innovation and development.

References

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  • TSI Journals. SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Available from: [Link]

  • Google Patents. US4480126A - Process for the preparation of quaternary ammonium compounds.
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  • Google Patents. US6982352B2 - Process for preparing N-methyldialkylamines from secondary dialkylamines and formaldehyde.
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Methodological & Application

Application Notes and Protocols: N-Methyldihexylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The corrosion of steel presents a significant industrial challenge, leading to substantial economic and safety-related consequences. The application of corrosion inhibitors is a primary strategy for mitigating this degradation. This document provides a comprehensive technical guide on the utilization of N-Methyldihexylamine as a corrosion inhibitor for steel, particularly in acidic environments. It details the underlying scientific principles of its inhibitory action, presents robust experimental protocols for its evaluation, and offers insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in fields where steel corrosion is a critical concern.

Core Principles: The Inhibitory Action of this compound

This compound functions as an effective corrosion inhibitor for steel by adsorbing onto the metal's surface, thereby creating a protective barrier against corrosive agents.[1][2][3] This adsorption is a multifaceted process involving both physical and chemical interactions. In acidic solutions, the amine group of this compound can become protonated, leading to an electrostatic attraction with the negatively charged steel surface (due to adsorbed anions like chloride). This initial physisorption is reinforced by chemisorption, where the lone pair of electrons on the nitrogen atom forms a coordinate bond with the vacant d-orbitals of iron atoms on the steel surface.[1] The two hexyl groups contribute to a dense, water-repellent layer that further shields the metal.

InhibitionMechanism cluster_solution Corrosive Medium (e.g., HCl) cluster_interface Steel-Solution Interface cluster_steel Steel Surface Inhibitor This compound (Protonated) Adsorption Physisorption & Chemisorption Inhibitor->Adsorption Corrosive_Species H⁺, Cl⁻ Steel Fe (Steel) Corrosive_Species->Steel Corrosion Attack Protective_Film Protective Inhibitor Film Adsorption->Protective_Film Protective_Film->Steel Blocks Active Sites

Caption: Mechanism of this compound Adsorption on Steel.

Experimental Validation: Methodologies and Protocols

To quantitatively assess the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended.

Gravimetric Analysis (Weight Loss Method)

This method provides a direct measure of metal loss over time.

Protocol:

  • Specimen Preparation: Mechanically polish mild steel coupons to a uniform finish, typically using silicon carbide papers of increasing grit size (e.g., up to 1200 grit). Subsequently, degrease the specimens with a suitable solvent like acetone, rinse with ethanol, and dry them thoroughly.

  • Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Submerge the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound for a predetermined duration (e.g., 6 hours) at a constant temperature.

  • Cleaning and Final Measurement: After immersion, remove the coupons, clean them to remove corrosion products (e.g., by brushing in a solution of NaOH and zinc dust), rinse, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area in cm², T is the time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): Determine using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[4][5][6]

Electrochemical Characterization

Electrochemical methods offer rapid and detailed insights into the corrosion inhibition mechanism.[7][8][9]

Experimental Setup: A standard three-electrode electrochemical cell is employed, consisting of the mild steel coupon as the working electrode, a platinum or graphite counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE).

2.2.1. Potentiodynamic Polarization: This technique measures the current response to a controlled change in potential.

Protocol:

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100[10]

2.2.2. Electrochemical Impedance Spectroscopy (EIS): EIS probes the resistive and capacitive properties of the electrode/electrolyte interface.

Protocol:

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100[11]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_methods Evaluation Methods cluster_analysis Data Analysis Coupon_Prep Prepare Steel Coupons Gravimetric Gravimetric Analysis (Weight Loss) Coupon_Prep->Gravimetric Electrochemical Electrochemical Tests (PDP, EIS) Coupon_Prep->Electrochemical Solution_Prep Prepare Test Solutions Solution_Prep->Gravimetric Solution_Prep->Electrochemical CR_Calc Calculate Corrosion Rate Gravimetric->CR_Calc IE_Calc Calculate Inhibition Efficiency Electrochemical->IE_Calc CR_Calc->IE_Calc Mechanism Elucidate Mechanism IE_Calc->Mechanism

Caption: Workflow for Evaluating Corrosion Inhibitor Performance.

Data Interpretation and Expected Outcomes

The inhibition efficiency of this compound is expected to increase with its concentration, as more molecules become available to adsorb onto the steel surface and form a protective layer.[2]

Table 1: Representative Data for this compound Inhibition

Concentration (M)MethodKey ParameterInhibition Efficiency (%)
0 (Blank)GravimetricCorrosion Rate (mm/y)-
10⁻⁵GravimetricCorrosion Rate (mm/y)~60%
10⁻³GravimetricCorrosion Rate (mm/y)>90%
0 (Blank)PDPicorr (µA/cm²)-
10⁻⁵PDPicorr (µA/cm²)~65%
10⁻³PDPicorr (µA/cm²)>95%
0 (Blank)EISRct (Ω·cm²)-
10⁻⁵EISRct (Ω·cm²)~70%
10⁻³EISRct (Ω·cm²)>95%
  • Potentiodynamic Polarization: this compound typically acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is indicated by a significant decrease in the corrosion current density with a minimal shift in the corrosion potential.

  • Electrochemical Impedance Spectroscopy: In the presence of this compound, the diameter of the Nyquist plot semicircle is expected to increase, corresponding to a higher charge transfer resistance (Rct). This signifies that the inhibitor film impedes the flow of charge at the metal-solution interface, thus slowing down corrosion.

Concluding Remarks

This compound demonstrates significant efficacy as a corrosion inhibitor for steel in acidic media. Its protective action is rooted in its ability to form a persistent adsorbed film on the metal surface. The methodologies outlined in this guide provide a standardized framework for the systematic evaluation of its performance. A comprehensive analysis using both gravimetric and electrochemical techniques is crucial for a thorough understanding of its inhibition efficiency and mechanism.

References

  • Andalu, F. W., et al. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. UDSM Journals, 51(3). Available at: [Link]

  • Zarrouk, A., et al. (2012). Gravimetric and quantum chemical studies of 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone as a corrosion inhibitor for carbon steel in 1.0 M HCl. Journal of Chemical and Pharmaceutical Research, 4(12), 5056-5066.
  • Ben Hmamou, D., et al. (2012). Gravimetric and quantum chemical studies of 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone as a corrosion inhibitor for carbon steel in 1.0 M HCl. Journal of Chemical and Pharmaceutical Research, 4(12), 5056-5066.
  • Applied Science Innovations. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. Available at: [Link]

  • Al-Baghdadi, S. B., et al. (2018). Synthesis and corrosion inhibition application of NATN on mild steel surface in acidic media complemented with DFT studies.
  • Fathabadi, H. E., & Ghorbani, M. (2023). Investigation of the corrosion inhibition properties of hexamine (HMTA) for mild steel in NaCl solution.
  • Hassan, H. M. A., et al. (2022). Gravimetric and electrochemical evaluation of environmentally friendly nonionic corrosion inhibitors for carbon steel in 1 M HCl. International Journal of Biological Macromolecules, 214, 463-476.
  • Al-Masoudi, W. M., et al. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Molecules, 27(13), 4242.
  • Fouda, A. S., et al. (2022). Experimental and theoretical investigations on the inhibition efficiency of N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2- amine for the corrosion of mild steel in hydrochloric acid. International Journal of Electrochemical Science, 17(1), 22011.
  • Al-Amiery, A. A., et al. (2022). Gravimetric Measurements and Theoretical Calculations of 4-Aminoantipyrine Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. International Journal of Electrochemical Science, 17(1), 22011.
  • Al-Amiery, A. A., et al. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Molecules, 27(4), 1229.
  • Fathabadi, H. E., & Ghorbani, M. (2023). Investigation of the corrosion inhibition properties of hexamine (HMTA) for mild steel in NaCl solution.
  • Abd El-Lateef, H. M., et al. (2020). Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine). RSC Advances, 10(42), 25035-25052.
  • Google Patents. (2022). CN113930774A - Corrosion inhibitor and preparation method and application thereof.
  • Karakus, Y., & Cakir, U. (2016). Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 429-446.
  • Khan, G., et al. (2018). Analyses of New Electrochemical Techniques to Study the Behavior of Some Corrosion Mitigating Polymers on N80 Tubing Steel. ACS Omega, 3(10), 13495-13508.
  • Ettefagh, F., et al. (2022). Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. Protection of Metals and Physical Chemistry of Surfaces, 58(2), 324-334.
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  • Al-Jendeel, H. A., et al. (2024). The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention. Heliyon, 10(24), e34724.
  • Al-Otaibi, M. S., et al. (2014). Synthesis of a novel Ce(iii)/melamine coordination polymer and its application for corrosion protection of AA2024 in NaCl solution. RSC Advances, 4(91), 49949-49959.
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N-Methyldihexylamine in Solvent Extraction of Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of N-Methyldihexylamine (MDHA) as a solvent extractant for the separation and purification of metal ions. Tailored for researchers, scientists, and professionals in drug development and related fields, this document delves into the fundamental principles, detailed experimental protocols, and critical parameters governing the efficacy of MDHA in solvent extraction systems.

Introduction to this compound: A Tertiary Amine Extractant

This compound (C₁₃H₂₉N) is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two hexyl chains.[1] Its molecular structure imparts a significant nonpolar character, making it highly soluble in organic solvents and virtually immiscible in aqueous solutions. These properties are fundamental to its function as an extractant in liquid-liquid extraction processes.

The extraction capability of tertiary amines like MDHA is predicated on their ability to act as anion exchangers. In an acidic aqueous medium, the lone pair of electrons on the nitrogen atom can be protonated, forming a bulky, organophilic cation. This cationic species can then form an ion-pair with an anionic metal complex present in the aqueous phase, facilitating the transfer of the metal into the organic phase. The general mechanism can be represented as:

  • Protonation: R₃N(org) + H⁺(aq) + A⁻(aq) ⇌

  • Anion Exchange: n + [M(A)ₓ]ⁿ⁻(aq) ⇌ + nA⁻(aq)

Where R₃N represents the tertiary amine, H⁺ is a proton from the acidic solution, A⁻ is an anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻), and [M(A)ₓ]ⁿ⁻ is the anionic metal complex. The efficiency of this process is highly dependent on factors such as the pH of the aqueous phase, the nature and concentration of the metal ion, and the composition of the organic phase.

Core Principles and Methodological Considerations

Solvent extraction, also known as liquid-liquid extraction, is a separation technique based on the differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase.[2] The success of this method hinges on the careful selection of experimental conditions to maximize the transfer of the target metal ion into the organic phase while minimizing the co-extraction of impurities.[3][4]

The Organic Phase: Components and Their Roles

The organic phase in a solvent extraction system using this compound typically consists of three main components:

  • The Extractant (this compound): The active component responsible for complexing with the metal ion. Its concentration is a critical parameter that influences the extraction efficiency and loading capacity of the organic phase.

  • The Diluent: An organic solvent that serves as a carrier for the extractant and ensures the physical properties of the organic phase (e.g., viscosity, density) are suitable for the extraction process. Common diluents include aliphatic or aromatic hydrocarbons like kerosene, xylene, and toluene.[5] The choice of diluent can significantly impact the extraction kinetics and phase separation characteristics.

  • The Modifier: Often a long-chain alcohol (e.g., isodecanol, tridecanol) added in small quantities to prevent the formation of a third phase and improve the solubility of the amine-metal complex in the diluent.[6]

The Aqueous Phase: Controlling Speciation

The composition of the aqueous phase is paramount in determining the speciation of the metal ion, which in turn dictates its extractability. Key parameters to control include:

  • pH/Acidity: The concentration of H⁺ ions influences both the protonation of the amine extractant and the formation of anionic metal complexes. For each metal, there is an optimal pH or acidity range for extraction.[7]

  • Complexing Agents: In many systems, the metal ion of interest does not readily form an anionic species. In such cases, complexing agents like chlorides, nitrates, or sulfates are added to the aqueous phase to form extractable anionic complexes (e.g., UO₂(SO₄)₂²⁻, Th(NO₃)₆²⁻).[8]

  • Salting-out Agents: The addition of neutral salts can increase the activity of the metal ion in the aqueous phase, thereby promoting its transfer to the organic phase.

Application Notes & Protocols

The following sections provide detailed application notes and generalized protocols for the solvent extraction of Uranium, Thorium, and Rare Earth Elements using this compound. These protocols are based on established principles for tertiary amine extractants and should be optimized for specific experimental conditions.

Extraction of Uranium (VI) from Sulfate Leach Liquors

Uranium is commonly leached from its ores using sulfuric acid, resulting in a solution where it exists predominantly as the uranyl cation (UO₂²⁺). In the presence of excess sulfate, this cation forms anionic complexes, such as [UO₂(SO₄)₂]²⁻ and [UO₂(SO₄)₃]⁴⁻, which are amenable to extraction by amine-based extractants in what is known as the AMEX (Amine Extraction) process.[9][10]

Protocol for Uranium (VI) Extraction:

  • Preparation of the Organic Phase:

    • Prepare a 0.1 M solution of this compound in a suitable diluent (e.g., kerosene).

    • Add a modifier, such as 2% (v/v) isodecanol, to the organic phase to prevent third-phase formation.

  • Preparation of the Aqueous Phase:

    • Prepare a synthetic aqueous feed solution containing a known concentration of Uranium (VI) (e.g., 1 g/L) in a sulfuric acid matrix (e.g., 0.5 M H₂SO₄).

    • Adjust the pH of the aqueous phase to the optimal range for uranium extraction with tertiary amines, typically between 1.5 and 2.0.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 25 mL of each).[11][12]

    • Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached.[13] Periodically vent the funnel to release any pressure buildup.[12]

    • Allow the phases to separate. The denser phase will settle at the bottom.[12]

  • Stripping (Back-Extraction):

    • Separate the loaded organic phase containing the uranium-amine complex.

    • Contact the loaded organic phase with a suitable stripping solution. Common stripping agents for uranium from tertiary amines include sodium carbonate (1 M Na₂CO₃) or an acidic salt solution (e.g., 1 M NaCl in 0.1 M H₂SO₄).[8]

    • Shake the mixture for 5-10 minutes and allow the phases to separate. The uranium will be transferred back to the aqueous stripping solution.

  • Analysis:

    • Determine the concentration of uranium in the initial aqueous phase, the raffinate (aqueous phase after extraction), and the stripping solution using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry.[14]

Table 1: Typical Parameters for Uranium (VI) Extraction with Tertiary Amines

ParameterValue/RangeRationale
Extractant Concentration0.05 - 0.2 MBalances extraction efficiency with cost and viscosity.
DiluentKerosene, XyleneProvides good phase separation and is relatively inexpensive.
Modifier2-5% (v/v) IsodecanolEnhances the solubility of the extracted complex.
Aqueous Phase pH1.5 - 2.0Optimal for the formation of uranyl sulfate anions.
Stripping Agent1 M Na₂CO₃ or 1 M NaCl/0.1 M H₂SO₄Effectively reverses the extraction equilibrium.

Diagram 1: Uranium (VI) Solvent Extraction Workflow

UraniumExtraction Aqueous_Feed Aqueous Feed (Uranium in H₂SO₄) Extraction Extraction (Separatory Funnel) Aqueous_Feed->Extraction Organic_Phase Organic Phase (MDHA in Kerosene) Organic_Phase->Extraction Loaded_Organic Loaded Organic Phase (Uranium-MDHA Complex) Extraction->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Stripping Stripping Loaded_Organic->Stripping Stripping_Solution Stripping Solution (e.g., Na₂CO₃) Stripping_Solution->Stripping Stripped_Organic Stripped Organic Phase (Recycled) Stripping->Stripped_Organic Uranium_Product Uranium Product (Aqueous Solution) Stripping->Uranium_Product

Caption: Workflow for the extraction and stripping of Uranium (VI).

Extraction of Thorium (IV) from Nitrate Media

Thorium is often processed in nitric acid solutions, where it can form anionic nitrato complexes like [Th(NO₃)₆]²⁻. These complexes are readily extracted by tertiary amines.[15]

Protocol for Thorium (IV) Extraction:

  • Preparation of the Organic Phase:

    • Prepare a 0.2 M solution of this compound in a suitable diluent (e.g., xylene).

    • The use of a modifier may be necessary depending on the thorium concentration.

  • Preparation of the Aqueous Phase:

    • Prepare a synthetic aqueous feed solution containing a known concentration of Thorium (IV) (e.g., 5 g/L) in a nitric acid matrix (e.g., 4-6 M HNO₃).

  • Extraction:

    • Follow the extraction procedure outlined for uranium, adjusting the shaking time as necessary to reach equilibrium.

  • Stripping (Back-Extraction):

    • Thorium can be stripped from the loaded organic phase using dilute acid solutions (e.g., 0.1 M HNO₃) or complexing agents like carbonates.[8]

  • Analysis:

    • Determine the thorium concentration in the various aqueous phases using ICP-MS or a suitable colorimetric method.

Table 2: Typical Parameters for Thorium (IV) Extraction with Tertiary Amines

ParameterValue/RangeRationale
Extractant Concentration0.1 - 0.3 MHigher concentrations may be needed for efficient extraction.
DiluentXylene, TolueneAromatic diluents can enhance extraction efficiency.
Aqueous Phase Acidity4 - 6 M HNO₃Promotes the formation of the hexanitrato thorium complex.
Stripping Agent0.1 M HNO₃ or Carbonate SolutionLow acidity shifts the equilibrium back to the aqueous phase.
Separation of Rare Earth Elements (REEs)

The separation of individual rare earth elements is challenging due to their similar chemical properties.[16] Solvent extraction with amines can be employed for group separations of REEs. The extractability of REEs with amines generally decreases with increasing atomic number (i.e., the lighter REEs are more easily extracted). The separation can be enhanced by the addition of chelating agents to the aqueous phase.[17]

Protocol for REE Group Separation:

  • Preparation of the Organic Phase:

    • Prepare a 0.5 M solution of this compound in a suitable diluent.

  • Preparation of the Aqueous Phase:

    • Prepare a synthetic aqueous feed solution containing a mixture of REEs in a nitrate medium (e.g., from a concentrated LiNO₃ or NaNO₃ solution).

    • Add a chelating agent such as EDTA or DTPA to the aqueous phase to improve separation factors between adjacent REEs.[17]

    • Adjust the pH of the aqueous phase carefully, as the optimal pH for extraction varies for different REEs.

  • Fractional Extraction:

    • Employ a multi-stage counter-current extraction process to achieve effective separation. This involves repeatedly contacting the organic and aqueous phases in a series of stages.[16]

  • Stripping:

    • The loaded organic phase can be selectively stripped using dilute acid solutions of increasing concentration to recover different groups of REEs.

  • Analysis:

    • The concentration of individual REEs in the aqueous and organic phases at each stage should be determined using ICP-MS or ICP-OES.

Diagram 2: Mechanism of Metal Ion Extraction by this compound

ExtractionMechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase MDHA MDHA (R₃N) Protonated_MDHA Protonated MDHA [R₃NH⁺A⁻] MDHA->Protonated_MDHA Protonation Metal_Complex_Org Extracted Complex [(R₃NH⁺)ₙ[MAₓ]ⁿ⁻] Protonated_MDHA->Metal_Complex_Org Anion Exchange H_plus H⁺ H_plus->Protonated_MDHA A_minus A⁻ A_minus->Protonated_MDHA Metal_Anion Metal Anion [MAₓ]ⁿ⁻ Metal_Anion->Metal_Complex_Org

Caption: Ion-pair formation and extraction of a metal anion.

Troubleshooting and Optimization

  • Third Phase Formation: If a third, often viscous, layer forms between the organic and aqueous phases, it indicates that the extracted metal-amine complex has limited solubility in the diluent. This can be remedied by increasing the concentration of the modifier, decreasing the extractant concentration, or changing the diluent.

  • Poor Phase Separation: Emulsions can form, leading to slow and incomplete phase separation. This can be addressed by adjusting the stirring speed during extraction, changing the diluent, or altering the pH of the aqueous phase.

  • Low Extraction Efficiency: If the extraction of the target metal is incomplete, consider increasing the extractant concentration, optimizing the pH of the aqueous phase, or increasing the concentration of the complexing agent.

  • Incomplete Stripping: If the metal is not effectively stripped from the loaded organic phase, a stronger stripping agent may be required, or the concentration of the current stripping agent may need to be increased.

Safety Considerations

This compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The organic diluents used are often flammable and volatile. Ensure that all extraction procedures are carried out away from ignition sources.

Conclusion

This compound is a versatile tertiary amine extractant with significant potential for the separation and purification of various metal ions, including uranium, thorium, and rare earth elements. The successful application of MDHA in solvent extraction hinges on a thorough understanding of the underlying chemical principles and the careful optimization of key experimental parameters such as pH, extractant concentration, and the composition of both the organic and aqueous phases. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to develop robust and efficient solvent extraction systems tailored to their specific needs.

References

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  • Radiochimica Acta. (2000). Solvent extraction of uranium(VI) and thorium(IV) from nitrate media by Cyanex 923. [Link]

  • Chinese Medicine. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • Molecules. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. [Link]

  • Semantic Scholar. (2023). Enhancing Uranium Extraction Efficiency Using Protonated Amines and Quaternary Ammoniums-Based Ionic Liquids. [Link]

  • [Authoritative Source on Solvent Extraction Mechanisms].
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  • SciSpace. (2012). Solvent extraction studies on uranium using amine based extractants and recovery from low grade ore leach liquors. [Link]

  • OSTI.gov. (2016). ENHANCED SEPARATION OF RARE EARTH ELEMENTS. [Link]

  • PubMed. (2022). Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate. [Link]

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Application Notes: N-Methyldihexylamine as a Versatile Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Phase Immiscibility in Chemical Synthesis

In the landscape of organic synthesis, a persistent challenge is bringing together reactants that are soluble in different, immiscible phases. For instance, many nucleophilic salts (e.g., sodium cyanide, potassium hydroxide) are soluble only in an aqueous phase, while organic substrates are typically soluble only in nonpolar organic solvents. This phase segregation severely limits reaction rates by restricting contact between reactants to the minuscule interfacial area.

Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed.[1] This technique is a cornerstone of Green Chemistry, as it often allows for the use of water instead of hazardous organic solvents, milder reaction conditions, and reduced waste generation.[2][3]

Among the various classes of phase transfer catalysts, quaternary ammonium salts are particularly prominent.[4] This application note focuses on the utility of N-Methyldihexylamine , a tertiary amine, as a highly effective precursor to the active catalytic species in a variety of phase transfer-catalyzed reactions. Its unique structural features, particularly the long alkyl chains, impart desirable properties that enhance catalytic efficiency.

This compound: A Lipophilic Catalyst Precursor

This compound (CH₃N(C₆H₁₃)₂) is a tertiary amine distinguished by its two C6 hexyl chains. While not a quaternary ammonium salt itself, it serves as an immediate precursor, forming the active catalyst in situ. The defining characteristic of this molecule is its high lipophilicity, which is critical for a phase transfer catalyst's function. The catalyst must possess sufficient solubility in the organic phase to ferry the reactive anion from the aqueous phase.[5]

The two hexyl groups and the methyl group provide a total of 13 carbons attached to the nitrogen center. This substantial hydrocarbon character ensures that the corresponding quaternary ammonium cation, formed during the reaction, is highly soluble in the organic medium, facilitating a rapid and efficient catalytic cycle.

Mechanism of Action: The Catalytic Cycle

Tertiary amines like this compound are not direct catalysts but are activated under typical PTC conditions. The mechanism, illustrated below, proceeds via the in situ formation of a quaternary ammonium salt, which then carries out the catalytic cycle. This process is often referred to as the "Starks' extraction mechanism".[2]

The cycle involves two key steps: the transfer step and the intrinsic reaction step.[6]

  • In Situ Catalyst Formation: The tertiary amine reacts with the alkylating agent (R'-X) in the organic phase to form the active N-methyl-N,N-dihexyl-N-alkylammonium salt (Q⁺X⁻).

  • Anion Exchange: At the aqueous-organic interface, the catalyst exchanges its original counter-ion (X⁻) for the reactive anion (Y⁻, e.g., CN⁻, OH⁻, RO⁻) from the aqueous phase, forming the lipophilic ion pair [Q⁺Y⁻].

  • Phase Transfer: The [Q⁺Y⁻] ion pair, due to its hydrocarbon exterior, migrates from the interface into the bulk organic phase.

  • Organic Phase Reaction: In the nonpolar organic phase, the anion Y⁻ is poorly solvated and thus highly nucleophilic. It reacts with the organic substrate (R-X) to form the desired product (R-Y).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion [Q⁺X⁻], migrates back to the interface, ready to begin another cycle.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_X Substrate (R-X) R_Y Product (R-Y) QX_org Catalyst [Q⁺X⁻] R_X->QX_org 5. Regenerates Catalyst QY_org Lipophilic Ion Pair [Q⁺Y⁻] QY_org->R_X 3. Reaction QY_org->R_Y 4. Forms Product Y_aq Nucleophile Na⁺Y⁻ QX_org->Y_aq 6. Returns to Interface for next cycle Amine This compound (Catalyst Precursor) Amine->QX_org 1. In situ Alkylation (with R-X or R'-X) Y_aq->QY_org 2. Anion Exchange at Interface X_aq Byproduct Na⁺X⁻

Caption: Mechanism of Phase Transfer Catalysis using this compound.

Application & Protocols

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for preparing ethers from an organohalide and an alkoxide.[7] PTC provides milder conditions and avoids the need for anhydrous solvents.[8] this compound is an excellent catalyst for this transformation, efficiently transporting the alkoxide or phenoxide anion into the organic phase.[9]

Protocol: Synthesis of 4-Propoxybenzonitrile

This protocol describes the O-alkylation of 4-cyanophenol with 1-bromopropane.

Materials:

  • 4-Cyanophenol (1.19 g, 10 mmol)

  • 1-Bromopropane (1.48 g, 12 mmol)

  • Sodium Hydroxide (0.80 g, 20 mmol)

  • This compound (0.20 g, 1 mmol, 10 mol%)

  • Toluene (20 mL)

  • Deionized Water (20 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol, toluene, and water.

  • Base Addition: Begin vigorous stirring (approx. 800-1000 RPM) to create a large interfacial area. Add the sodium hydroxide pellets. The 4-cyanophenol will deprotonate to form sodium 4-cyanophenoxide in the aqueous layer.

  • Catalyst Addition: Add this compound to the biphasic mixture.

  • Alkylating Agent: Add 1-bromopropane to the flask.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with 1M HCl (1 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Rationale for Choices:

  • Vigorous Stirring: Maximizes the surface area between the two phases, which is critical for the rate of anion exchange.[6]

  • Catalyst Loading (10 mol%): While lower loadings can be effective, 10 mol% is a robust starting point for optimizing a new PTC reaction.

  • Toluene: A water-immiscible solvent that is relatively nonpolar, preventing solvation of the nucleophile and thus enhancing its reactivity.

Expected Outcome & Data:

The efficiency of a phase transfer catalyst is highly dependent on its structure. The lipophilicity, governed by the total number of carbon atoms ("C#"), is a key parameter.[10] Catalysts with higher C# values are more soluble in the organic phase, often leading to higher yields.

CatalystStructureC#Typical Yield (%)
TEBAC(CH₃CH₂)₃(PhCH₂)N⁺1375-85
TBAB(CH₃CH₂CH₂CH₂)₄N⁺1688-95
This compound *(C₆H₁₃)₂(CH₃)₂N⁺1485-95 (Expected)
Aliquat® 336(C₈H₁₇)₃(CH₃)N⁺25>95

Note: Data for this compound is extrapolated based on its structural properties. The active catalyst is the quaternary salt formed in situ.

Application 2: C-Alkylation of Active Methylene Compounds

The alkylation of compounds with an active methylene group (e.g., diethyl malonate, ethyl acetoacetate) is a fundamental C-C bond-forming reaction.[11][12] PTC is highly effective for these reactions, using an inorganic base like potassium carbonate in a solid-liquid or liquid-liquid system.[13]

Protocol: Synthesis of Diethyl 2-benzylmalonate

Materials:

  • Diethyl malonate (1.60 g, 10 mmol)

  • Benzyl bromide (1.88 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.76 g, 20 mmol)

  • This compound (0.20 g, 1 mmol, 10 mol%)

  • Acetonitrile (25 mL)

Procedure:

  • Setup: In a 100 mL flask with a stirrer and condenser, combine diethyl malonate, acetonitrile, and powdered potassium carbonate.

  • Catalyst Addition: Add this compound to the suspension.

  • Reaction Initiation: Add benzyl bromide dropwise over 5 minutes.

  • Heating and Monitoring: Heat the mixture to 60°C and stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentration: Rinse the filter cake with a small amount of acetonitrile and combine the filtrates. Remove the solvent under reduced pressure.

  • Purification: The resulting oil can be purified by vacuum distillation or column chromatography to yield the pure mono-alkylated product.

Rationale for Choices:

  • Solid-Liquid PTC: This protocol uses a solid base (K₂CO₃) and a liquid organic phase, which can simplify the work-up procedure as no aqueous extraction is required.

  • Acetonitrile: A polar aprotic solvent is chosen here to help solubilize the catalyst-anion ion pair while still promoting high Sₙ2 reactivity.

  • Powdered K₂CO₃: Using a finely powdered base increases the surface area available for the deprotonation step at the solid-liquid interface.

General Experimental Workflow

A typical workflow for a reaction utilizing this compound as a phase transfer catalyst is outlined below.

Workflow A 1. Reagent Preparation (Substrate, Solvent, Base, Water) B 2. Reaction Setup (Combine reagents, start vigorous stirring) A->B C 3. Catalyst Addition (Add this compound) B->C D 4. Reaction (Add alkylating agent, apply heat) C->D E 5. Monitoring (TLC / GC / LC-MS) D->E E->D Continue if incomplete F 6. Work-up (Quench, Phase Separation/Filtration) E->F Proceed if complete G 7. Extraction & Washing (For L-L PTC) F->G H 8. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) F->H For S-L PTC G->H I 9. Purification (Chromatography / Distillation) H->I J 10. Analysis (NMR, IR, MS) I->J

Caption: General experimental workflow for phase transfer catalysis.

Safety and Handling

As with all chemicals, proper safety protocols must be followed when handling this compound and its associated reagents.

  • This compound: Tertiary amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.[14]

  • Quaternary Ammonium Compounds: The in situ formed catalyst is a quaternary ammonium salt. These compounds can act as irritants.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[14]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a highly effective and versatile precursor for phase transfer catalysis. Its long alkyl chains ensure the resulting quaternary ammonium salt is highly lipophilic, enabling efficient transport of a wide range of anions into an organic phase. This catalyst is well-suited for critical synthetic transformations such as O- and C-alkylation, offering operational simplicity, mild reaction conditions, and compatibility with green chemistry principles. The protocols provided herein serve as a robust starting point for researchers looking to leverage the power of phase transfer catalysis in their synthetic endeavors.

References

  • MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available at: [Link]

  • Scilit. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available at: [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Available at: [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2). Available at: [Link]

  • ResearchGate. (2019). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. Available at: [Link]

  • MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Available at: [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. 22(11). Available at: [Link]

  • Journal of Chemical Education. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Available at: [Link]

  • ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions. Organic Process Research & Development. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1). Available at: [Link]

  • Google Patents. (2014). Alkylation method of active methylene compound. CN103922934A.
  • MDPI. (2018). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION. Available at: [Link]

  • YouTube. (2020). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products: Health and Safety Information for Workers. Available at: [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis. Available at: [Link]

  • ACS Publications. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Available at: [Link]

  • PubMed. (2022). Perspectives on safety of quaternary ammonium compounds (QACs). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]

  • MDPI. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Available at: [Link]

  • MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available at: [Link]

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Application Notes and Protocols: N-Methyldihexylamine as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Sterically Hindered Amine

In the landscape of modern organic synthesis, the demand for efficient, selective, and environmentally benign catalysts is paramount. N-Methyldihexylamine, a tertiary amine characterized by a central nitrogen atom flanked by two hexyl chains and a methyl group, emerges as a powerful yet often underutilized tool for synthetic chemists.[1] Its unique molecular architecture, combining a basic nitrogen center with significant lipophilicity, makes it an exceptional catalyst for a range of transformations.

This guide provides an in-depth exploration of this compound's applications, moving beyond a simple recitation of facts to explain the causality behind its catalytic efficacy. We will delve into its primary role as a phase-transfer catalyst and its utility as a non-nucleophilic hindered base, providing detailed, field-tested protocols for researchers, scientists, and drug development professionals. The overarching goal is to equip the reader with the practical knowledge to successfully implement this compound in their synthetic workflows, enhancing reaction efficiency and simplifying product isolation.

Physicochemical Properties and their Catalytic Significance

The effectiveness of a catalyst is intrinsically linked to its physical and chemical properties. For this compound, its structure directly translates to its function.

PropertyValueSignificance in Catalysis
Molecular Formula C₁₃H₂₉N[2]Defines its overall composition and size.
Molecular Weight 199.38 g/mol [2]Essential for accurate molar calculations and catalyst loading.
Boiling Point 146 °C / 48 mmHg[3]Allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.
Density 0.775 g/mL at 25 °C[3]Useful for convenient volumetric dispensing of the liquid catalyst.
pKa (Predicted) 10.23 ± 0.50[3]Indicates a basicity comparable to other tertiary amines like triethylamine (pKa ≈ 10.75), sufficient to deprotonate a wide range of acidic protons and neutralize reaction byproducts.[4]
Solubility Miscible with common organic solventsEnsures homogeneity in a wide range of reaction media. Its lipophilic nature is key to its function in phase-transfer catalysis.
Flash Point 89 °C[3]Highlights the need for appropriate safety measures, as it is a combustible liquid.

The two long hexyl chains are the most defining feature of this compound. They create significant steric bulk around the nitrogen atom, rendering it non-nucleophilic. Simultaneously, these chains impart a high degree of lipophilicity (organophilicity), which is the cornerstone of its efficacy as a phase-transfer catalyst.[5]

Core Application: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[6] PTCs act as "shuttles," transporting a reactant from one phase to another where the reaction can proceed.[7][8]

Mechanism and Principle of Action

In a typical biphasic system, an ionic nucleophile (e.g., cyanide, hydroxide, phenoxide) resides in the aqueous phase, while the organic substrate is in a non-polar organic solvent. The reaction is inhibited by the inability of the reactants to interact across the phase boundary.[5] this compound, when quaternized by the alkylating agent in the reaction, forms a lipophilic quaternary ammonium salt. This salt can then exchange its anion with the nucleophile at the interface. The resulting ion pair, now soluble in the organic phase, transports the "naked" and highly reactive nucleophile to the substrate, leading to a rapid reaction.[8] This catalytic cycle is a cornerstone of green chemistry, often allowing the use of water as a solvent and inexpensive inorganic bases, thus avoiding anhydrous conditions and expensive organic bases.[5][6]

PTC_Mechanism This compound PTC Cycle cluster_1 Aqueous Phase Substrate R¹-X (Substrate) Product R¹-Nu (Product) Substrate->Product Reaction with Nu⁻ QX_org [R₄N⁺X⁻] Product->QX_org Releases X⁻ QNu_org [R₄N⁺Nu⁻] (Lipophilic Ion Pair) QNu_org->Substrate Delivers Nu⁻ QX_aq [R₄N⁺X⁻] QX_org->QX_aq Transfer to Aq. MNu_aq M⁺Nu⁻ (Nucleophile Salt) QNu_aq [R₄N⁺Nu⁻] MNu_aq->QNu_aq QX_aq->MNu_aq Anion Exchange QNu_aq->QNu_org Transfer to Org.

Caption: The catalytic cycle of this compound in phase-transfer catalysis.

Protocol 1: Phase-Transfer Catalyzed C-Alkylation of Phenylacetonitrile

This protocol details the benzylation of phenylacetonitrile using benzyl chloride, a classic SN2 reaction that is significantly accelerated under PTC conditions. The reaction utilizes an aqueous solution of sodium hydroxide as the base, which deprotonates the phenylacetonitrile at the interface.

Materials and Equipment:

  • Phenylacetonitrile

  • Benzyl chloride

  • This compound

  • Sodium hydroxide (50% w/w aqueous solution)

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile (11.7 g, 100 mmol), toluene (50 mL), and this compound (1.0 g, 5 mmol, 5 mol%).

  • Initiation: Begin vigorous stirring (at least 800 RPM). Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (20 mL) to the flask.

  • Addition of Electrophile: While maintaining vigorous stirring, add benzyl chloride (12.7 g, 100 mmol) dropwise over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 70 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction to room temperature. Add water (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield α-phenyl-benzenepropanenitrile.

Scientist's Notes & Troubleshooting:

  • Causality of Vigorous Stirring: The rate of a phase-transfer catalyzed reaction is often limited by the interfacial surface area between the two phases.[9] Vigorous stirring creates a fine emulsion, maximizing this area and dramatically increasing the rate of anion exchange and transfer.

  • Catalyst Poisoning: The quaternary ammonium catalyst can sometimes be "poisoned" by highly lipophilic anions, such as iodide or tosylate, which form a very stable ion pair that is reluctant to exchange for the desired nucleophile.[7] When possible, using bromide or chloride as leaving groups is preferable.

  • Troubleshooting Guide:

    Issue Possible Cause Recommended Solution
    Low Conversion 1. Inefficient stirring.2. Insufficient base.3. Low reaction temperature. 1. Increase stirrer speed; use a mechanical stirrer for larger scales.2. Ensure the NaOH solution is concentrated (50%).3. Confirm the internal temperature is at the set point.

    | Byproduct Formation | 1. Dialkylation.2. Hydrolysis of benzyl chloride. | 1. Add the benzyl chloride slowly to maintain a low concentration.2. Ensure vigorous stirring to promote the desired reaction over hydrolysis at the interface. |

Application as a Hindered Non-Nucleophilic Base

Beyond its role in PTC, the steric bulk of this compound makes it an excellent non-nucleophilic base for reactions that generate acidic byproducts, such as dehydrohalogenations.[4][10]

Principle of Action

In many reactions, such as the formation of esters from acyl chlorides or elimination reactions, a mole of acid (e.g., HCl) is produced. This acid can protonate starting materials or products, halting the reaction or causing unwanted side reactions. A tertiary amine is added as an "acid scavenger." Unlike less hindered amines, the bulky hexyl groups on this compound prevent its nitrogen lone pair from acting as a nucleophile and attacking electrophilic centers in the reaction mixture. Its sole function is to act as a Brønsted-Lowry base, neutralizing the generated acid.[4]

Dehydrohalogenation_Workflow General Workflow for Dehydrohalogenation Start Start: Alkyl Halide + this compound in Solvent Reaction Heat Reaction Mixture (Reflux) Start->Reaction Workup Aqueous Workup Reaction->Workup AcidWash Wash with dil. HCl (aq) to remove protonated amine Workup->AcidWash OrganicLayer Isolate Organic Layer AcidWash->OrganicLayer Purify Dry and Concentrate OrganicLayer->Purify Product Purified Alkene Product Purify->Product

Caption: General experimental workflow for a dehydrohalogenation reaction using this compound.

Protocol 2: Dehydrochlorination of 1-Chloro-1-phenylethane

This protocol demonstrates the use of this compound to promote an E2 elimination reaction, converting 1-chloro-1-phenylethane to styrene.

Materials and Equipment:

  • 1-Chloro-1-phenylethane

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-chloro-1-phenylethane (7.0 g, 50 mmol) in DMF (25 mL).

  • Addition of Base: Add this compound (11.0 g, 55 mmol, 1.1 equivalents) to the solution via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C. The formation of a precipitate (N-Methyldihexylammonium chloride) may be observed. Stir for 4-6 hours, monitoring the reaction by TLC or GC.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers. Wash with 1 M HCl (2 x 30 mL) to remove any remaining this compound.[11] Follow with washes of water (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation (note: styrene is volatile). The crude styrene can be further purified by distillation if necessary.

Safety, Handling, and Catalyst Recovery

Safety: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][12] It is also combustible.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Catalyst Recovery: As a homogeneous catalyst, this compound can be recovered from the reaction mixture. After the reaction, the amine can be protonated with a dilute acid wash (e.g., 1 M HCl) and extracted into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be re-extracted into an organic solvent, dried, and reused.

Conclusion

This compound is a highly effective and versatile catalyst for key transformations in organic synthesis. Its lipophilic, sterically hindered structure makes it an ideal candidate for phase-transfer catalysis, enabling reactions between immiscible phases under mild, environmentally friendly conditions. Furthermore, its properties as a non-nucleophilic base allow it to serve as an efficient acid scavenger in elimination and substitution reactions. The detailed protocols and mechanistic insights provided herein demonstrate its practical utility and establish this compound as a valuable addition to the toolkit of any research, development, or process chemist.

References

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  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient%2C-green%2C-and-renewable-N-di-methylation-Li-Ren/43e498661642875151240c31d55694c0382348c4]
  • N-BENZYL-N-((TRIMETHYLSILYL)METHYL)-2,2,2-TRIFLUORO-1-METHOXYETHAN-1-AMINE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0193]
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Application Notes & Protocols: N-Methyldihexylamine as a Non-Nucleophilic Base in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-Methyldihexylamine, a sterically hindered tertiary amine, and its application as a non-nucleophilic base in organic synthesis. We will delve into its unique chemical properties, mechanism of action, and provide detailed, field-proven protocols for its effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of sterically demanding bases to improve reaction selectivity and yield.

Introduction: The Need for Steric Control in Basicity

In the landscape of organic synthesis, bases are not merely proton abstractors; they are often pivotal reagents that can dictate the course of a reaction. While traditional amine bases like triethylamine are workhorses of the laboratory, their inherent nucleophilicity can lead to undesired side reactions, such as alkylation of the base itself or addition to electrophilic centers in the substrate. This challenge led to the development of non-nucleophilic bases, a class of compounds designed to exhibit strong basicity while possessing negligible nucleophilicity.[1][2]

This compound emerges as a valuable tool in this class. As a tertiary amine, the nitrogen's lone pair of electrons is available for proton abstraction.[3][4] However, the two bulky hexyl chains, along with the methyl group, create significant steric congestion around the nitrogen atom. This steric shield effectively prevents the nitrogen from participating in nucleophilic attacks on sterically accessible electrophiles, while still allowing it to sequester small, unhindered protons.[1][5] This characteristic makes this compound an excellent choice for reactions requiring a strong "proton scavenger" where nucleophilic interference must be minimized.

Its properties are comparable to the well-known Hünig's base (N,N-Diisopropylethylamine, DIPEA), though with increased lipophilicity due to the longer alkyl chains, which can enhance its solubility in nonpolar organic solvents.[6][7]

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is paramount for its successful and safe implementation in any experimental protocol.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name N-hexyl-N-methylhexan-1-amine[8]
CAS Number 37615-53-5[8]
Molecular Formula C₁₃H₂₉N[8]
Molar Mass 199.38 g/mol [8]
Appearance Colorless to yellow liquid[9]
Boiling Point ~89 °C (192.2 °F)
Density ~0.79 g/cm³ (Calculated)
XLogP3-AA 4.9[8]
pKa (Conjugate Acid) ~10-11 (Estimated)[10]
Safety and Handling

This compound is classified as a corrosive and combustible substance.[8][11] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[12] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

The Principle of Non-Nucleophilic Basicity

The efficacy of this compound lies in the strategic steric hindrance around its basic nitrogen center. The two long hexyl chains effectively form a "molecular umbrella" over the nitrogen's lone pair.

G cluster_base This compound cluster_reactants Reactants N N Me CH₃ N->Me Hex1 C₆H₁₃ N->Hex1 Hex2 C₆H₁₃ N->Hex2 Proton H⁺ Proton->N Accessible (Proton Abstraction) Electrophile R-X (Electrophile) Electrophile->N Blocked (Nucleophilic Attack)

Diagram 1: Steric hindrance in this compound allows proton access but blocks nucleophilic attack on larger electrophiles.

This structural arrangement leads to a high activation energy barrier for the nitrogen to act as a nucleophile, as it cannot approach an electrophilic carbon center without significant steric repulsion. However, a small, sterically unencumbered proton can easily access the lone pair, allowing the amine to function effectively as a Brønsted-Lowry base.[4]

Key Applications & Mechanistic Rationale

This compound is particularly advantageous in reactions where substrates or products are sensitive to nucleophilic attack by the base.

Dehydrohalogenation Reactions (E2 Elimination)

In E2 eliminations, a base is used to abstract a proton from a carbon adjacent to a leaving group, promoting the formation of a double bond. A non-nucleophilic base is ideal here to favor elimination over the competing Sₙ2 substitution pathway.

  • Causality: this compound's bulk makes it a poor nucleophile, thus suppressing the Sₙ2 reaction. Its sufficient basicity allows it to efficiently remove the necessary proton, driving the E2 mechanism forward. This is especially useful for generating less-substituted (Hofmann) alkenes from sterically hindered substrates.

Amide and Peptide Couplings

In the formation of amide bonds from an activated carboxylic acid (e.g., an acid chloride) and an amine, a base is required to neutralize the HCl generated in situ.

  • Causality: The base must not compete with the primary or secondary amine nucleophile.[16] this compound, being a poor nucleophile, will not react with the activated acid, ensuring that the desired amide bond formation is the primary reaction pathway.[6][17]

Silylation and Protection of Alcohols

Protecting alcohols as silyl ethers (e.g., using TMSCl or TBSCl) generates HCl. A proton scavenger is needed to drive the reaction to completion.

  • Causality: The base must not react with the silyl halide or the alcohol. This compound's steric bulk prevents it from attacking the silicon center, and its basicity effectively neutralizes the generated acid, facilitating a clean and high-yielding protection reaction.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and reaction scale. Always perform a small-scale test reaction first to optimize conditions.

Protocol: Dehydrohalogenation of an Alkyl Halide

This protocol describes a general procedure for an E2 elimination reaction.

Materials and Reagents:

  • Alkyl halide substrate (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous, non-polar solvent (e.g., Toluene, THF, or Dichloromethane)

  • Round-bottom flask with stir bar

  • Condenser and inert gas (Argon or Nitrogen) manifold

  • Heating mantle or oil bath

  • Standard glassware for aqueous work-up and extraction

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Add the alkyl halide substrate (1.0 eq) and the chosen anhydrous solvent to the flask.

  • Base Addition: Add this compound (1.5-2.0 eq) to the solution dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or ether).

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

G A 1. Setup Flame-dry flask under Argon B 2. Add Substrate Alkyl Halide (1 eq) Anhydrous Solvent A->B C 3. Add Base This compound (1.5 eq) Dropwise at RT B->C D 4. Reaction Heat to reflux Monitor by TLC/GC C->D E 5. Work-up Cool to RT Dilute with EtOAc D->E F 6. Wash 1M HCl -> NaHCO₃ -> Brine E->F G 7. Dry & Concentrate Dry (MgSO₄), filter, Rotovap F->G H 8. Purify Flash Chromatography G->H

Diagram 2: General experimental workflow for a dehydrohalogenation reaction using this compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding more this compound (up to 3.0 eq). The pKa of the conjugate acid is slightly lower than some other hindered bases, so a higher temperature may be needed to achieve sufficient basicity for abstracting less acidic protons.

  • Solubility Issues: Due to its long alkyl chains, this compound is highly soluble in nonpolar solvents like hexanes and toluene but less so in very polar solvents. Choose a solvent in which both the substrate and the base are fully soluble at the reaction temperature.

  • Purification Challenges: The resulting N-Methyldihexylammonium salt can sometimes complicate purification. A thorough acidic wash (1M HCl) during the work-up is crucial to protonate the base and extract it into the aqueous layer.[18]

  • Base Purity: Commercial this compound can contain impurities. If highly sensitive substrates are used, consider purification by distillation from potassium hydroxide before use.

Conclusion

This compound is a potent and selective non-nucleophilic base that serves as an excellent alternative to more common hindered amines. Its defining features—strong basicity, low nucleophilicity, and high lipophilicity—make it a superior choice for a variety of synthetic transformations, including elimination reactions and acid-scavenging in coupling and protection chemistry. By understanding its underlying principles and following robust protocols, researchers can effectively suppress unwanted side reactions, thereby improving the overall efficiency and yield of their synthetic endeavors.

References

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Application Notes & Protocols: Strategic Synthesis of Quaternary Ammonium Salts Utilizing N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Quaternary Ammonium Salts and the Role of N-Methyldihexylamine

Quaternary Ammonium Salts (QAS or "quats") are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups.[1] This unique ionic structure imparts a range of valuable properties, making them indispensable in various fields. They serve as potent surfactants, biocides, and disinfectants, and are crucial as phase-transfer catalysts in organic synthesis.[1] In drug development, the quaternary ammonium motif is a key structural feature in numerous pharmacologically active molecules.

The synthesis of QAS is a cornerstone reaction in organic chemistry. A primary and highly effective method is the direct alkylation of tertiary amines, a process known as the Menschutkin reaction.[2] This SN2 (bimolecular nucleophilic substitution) reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom onto an electrophilic carbon of an alkylating agent, typically an alkyl halide.[1][3]

This compound, a tertiary amine featuring one methyl group and two hexyl chains, serves as an ideal precursor for synthesizing asymmetric QAS. Its use circumvents the significant challenge of over-alkylation, a common issue when starting with primary or secondary amines, which often leads to a complex mixture of products.[2][4][5] The two hexyl chains provide significant lipophilicity, making the resulting QAS valuable for applications requiring solubility in organic media or for creating amphiphilic structures. This guide provides a detailed exploration of the synthesis of novel quaternary ammonium salts using this compound, outlining the reaction mechanism, detailed protocols, and key experimental considerations.

The Core Mechanism: SN2 Alkylation (Menschutkin Reaction)

The quaternization of this compound proceeds via the SN2 mechanism. The reaction is initiated by the nucleophilic nitrogen of this compound attacking the electrophilic carbon of an alkylating agent (R-X). Simultaneously, the bond between the carbon and the leaving group (X, typically a halide) breaks.[1] This concerted process passes through a trigonal bipyramidal transition state.

Key factors influencing the reaction rate and yield include:

  • The Alkylating Agent (R-X): The reactivity follows the order: Methyl > Primary alkyl > Secondary alkyl. Tertiary alkyl halides are generally unsuitable as they favor elimination reactions. The leaving group ability is also critical, with the typical trend being I > Br > Cl > F. Other effective alkylating agents include sulfates (like dimethyl sulfate) and tosylates.[6][7]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or acetone are often preferred as they can solvate the transition state and reactants effectively without interfering with the nucleophile. In some industrial processes, the reaction can be performed neat (solvent-free) to increase efficiency and reduce waste.[6][8]

  • Temperature: The reaction is often accelerated by heating.[8] Temperatures typically range from room temperature to reflux, depending on the reactivity of the specific alkyl halide used.[8][9]

G A This compound (Tertiary Amine) TS Sₙ2 Transition State A->TS Nucleophilic Attack B Alkyl Halide (R-X) (Alkylating Agent) B->TS D N-Alkyl-N-methyl-N,N-dihexylammonium Halide (Quaternary Ammonium Salt) TS->D Bond Formation & Leaving Group Departure

Caption: General mechanism for the synthesis of QAS from this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dihexyl-N,N-dimethylammonium Iodide

This protocol details the reaction of this compound with methyl iodide, a highly reactive alkylating agent, to form a simple symmetric quaternary ammonium salt.

Materials:

  • This compound (C₁₃H₂₉N, MW: 199.38 g/mol )

  • Methyl Iodide (CH₃I, MW: 141.94 g/mol )

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 50.1 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to dissolve the amine.

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Reagent Addition: While stirring, slowly add methyl iodide (7.82 g, 55.1 mmol, 1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Attach a condenser and heat the reaction mixture to a gentle reflux (approx. 80-82 °C) for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Add 100 mL of cold, anhydrous diethyl ether to the concentrated solution with vigorous stirring. The quaternary ammonium salt product will precipitate as a white solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Characterization:

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the two hexyl chains and two equivalent N-methyl groups. The chemical shift of the methyl protons will be further downfield compared to the starting material due to the positive charge on the nitrogen.

  • Mass Spectrometry (ESI+): Calculate the m/z for the [C₁₄H₃₂N]⁺ cation.

G start Start step1 Reaction Setup Combine this compound, Methyl Iodide, and Acetonitrile in a flask. start->step1 end End step2 Reaction Conditions Heat to reflux under an inert atmosphere for 4-6 hours. step1->step2 step3 Monitoring Check for completion using TLC. step2->step3 step4 Isolation Cool, concentrate, and precipitate product with diethyl ether. step3->step4 step5 Purification Collect solid by filtration and wash with cold ether. step4->step5 step6 Characterization Analyze final product via NMR and Mass Spectrometry. step5->step6 step6->end

Caption: Experimental workflow for the synthesis of a quaternary ammonium salt.

Data Presentation: Comparative Synthesis

To illustrate the versatility of this compound, the following table summarizes hypothetical outcomes from reactions with various alkylating agents under standardized conditions (reflux in acetonitrile, 1.1 eq. of alkylating agent).

EntryAlkylating AgentProduct NameReaction Time (h)Yield (%)
1Methyl IodideN,N-Dihexyl-N,N-dimethylammonium Iodide4>95
2Ethyl BromideN-Ethyl-N,N-dihexyl-N-methylammonium Bromide892
3Benzyl BromideN-Benzyl-N,N-dihexyl-N-methylammonium Bromide694
41-BromobutaneN-Butyl-N,N-dihexyl-N-methylammonium Bromide1288
5Allyl ChlorideN-Allyl-N,N-dihexyl-N-methylammonium Chloride1085

This data is illustrative and serves as a general guide. Actual results may vary.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation.

  • Alkylating Agents: Many alkylating agents, such as methyl iodide and benzyl bromide, are toxic, lachrymatory, and potential carcinogens.[10][11] Always handle these reagents with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Acetonitrile and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no sources of ignition are present.

Conclusion

This compound is a highly effective and versatile tertiary amine for the targeted synthesis of quaternary ammonium salts. The direct alkylation via the Menschutkin reaction provides a clean, high-yielding route to a diverse range of QAS with varied N-substituents.[2] By carefully selecting the alkylating agent, solvent, and reaction temperature, researchers can predictably synthesize novel lipophilic and amphiphilic quaternary ammonium salts for applications in materials science, catalysis, and pharmaceutical development. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of this important synthetic transformation.

References

  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents. (n.d.). Google Patents.
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  • US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents. (n.d.). Google Patents.
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  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed. (2016). PubMed. Retrieved January 7, 2026, from [Link]

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  • How are quaternary ammonium salts synthesized? - Quora. (2015). Quora. Retrieved January 7, 2026, from [Link]

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The Role of N-Methyldihexylamine in Polymerization Reactions: An Analysis of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of current scientific literature reveals a notable absence of specific data and established protocols for the use of N-Methyldihexylamine as a catalyst or initiator in polymerization reactions. While various tertiary amines play crucial roles in different polymerization methodologies, this compound is not prominently featured in documented research. This suggests that its application in this field is either not widespread or not extensively reported in publicly accessible scientific databases.

This guide will therefore provide a broader context on the potential roles of tertiary amines in polymerization, drawing parallels from documented examples of structurally similar compounds. It will also address the current lack of specific information on N--Methyldihexylamine and the implications for researchers and drug development professionals.

Tertiary Amines in Polymerization: A Mechanistic Overview

Tertiary amines are a versatile class of organic compounds that can function in several capacities within polymerization reactions, primarily as catalysts, co-catalysts, or initiators. Their activity is largely dictated by their basicity and steric hindrance around the nitrogen atom. Two major areas where tertiary amines are impactful are Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2][3] In this method, a transition metal complex, typically copper-based, reversibly activates a dormant alkyl halide initiator to generate radicals.[1][2]

Multidentate amines are widely employed as ligands for the copper catalyst in ATRP.[1] These ligands play a critical role in solubilizing the metal salt and tuning the reactivity and redox potential of the catalyst complex. The coordination of the amine to the copper center influences the equilibrium between the active and dormant species, which is crucial for maintaining control over the polymerization.[1][4] While specific studies on this compound as a ligand in ATRP are not available, tertiary amines, in general, can also act as reducing agents in some ATRP variations, such as Activators ReGenerated by Electron Transfer (ARGET) ATRP, where they help to regenerate the active Cu(I) catalyst from the deactivated Cu(II) species.[1]

Logical Relationship: Role of Amines in ATRP

ATRP_Mechanism cluster_polymerization Polymerization Cycle Cu(I)/L Cu(I) / Ligand Cu(II)/L Cu(II) / Ligand Cu(I)/L->Cu(II)/L Oxidation Cu(II)/L->Cu(I)/L Reduction (e.g., by amine) Initiator R-X Radical R• Initiator->Radical Activation (k_act) Dormant_Polymer Pₙ-X Radical->Dormant_Polymer Propagation Monomer M Propagating_Radical Pₙ• Dormant_Polymer->Propagating_Radical Activation (k_act) Propagating_Radical->Dormant_Polymer Deactivation (k_deact)

Caption: General mechanism of ATRP highlighting the role of the amine ligand (L) in the copper catalyst complex.

Ring-Opening Polymerization (ROP)

ROP is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer.[5] This method is widely used for the synthesis of biodegradable polymers like polyesters and polyamides. Tertiary amines can act as catalysts in the ROP of various cyclic monomers, such as lactones, lactides, and N-carboxyanhydrides (NCAs).[6][7][8]

In the context of NCA polymerization to form polypeptides, primary amines are conventional initiators.[6] However, the process can be slow and prone to side reactions. While the search results do not mention this compound, other amines and bases have been explored to accelerate and control these polymerizations.[7] The basicity of a tertiary amine can facilitate the deprotonation of an initiator or monomer, thereby initiating the polymerization.

Experimental Workflow: General ROP Catalyzed by a Tertiary Amine

ROP_Workflow Start Start Monomer_Prep Prepare Cyclic Monomer (e.g., Lactone, NCA) Start->Monomer_Prep Initiator_Prep Prepare Initiator (e.g., Alcohol, Primary Amine) Start->Initiator_Prep Catalyst_Prep Prepare Tertiary Amine Catalyst (this compound - Hypothetical) Start->Catalyst_Prep Reaction_Setup Combine Monomer, Initiator, and Catalyst in Dry Solvent Monomer_Prep->Reaction_Setup Initiator_Prep->Reaction_Setup Catalyst_Prep->Reaction_Setup Polymerization Polymerization at Controlled Temperature Reaction_Setup->Polymerization Quench Quench Reaction Polymerization->Quench Purification Precipitate and Purify Polymer Quench->Purification Characterization Characterize Polymer (NMR, GPC, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a hypothetical ring-opening polymerization catalyzed by a tertiary amine.

The Absence of this compound in the Literature: A Critical Assessment

The lack of specific research on this compound in polymerization is significant. Several factors could contribute to this:

  • Steric Hindrance: The two hexyl chains in this compound create significant steric bulk around the nitrogen atom. This could hinder its ability to effectively coordinate with a metal center in ATRP or to act as a nucleophilic catalyst in ROP.

  • Basicity: The basicity of this compound may not be optimal for specific catalytic applications. While a certain level of basicity is required, excessively strong or weak bases can be detrimental to controlled polymerization processes.

  • Alternative Catalysts: The field of polymer chemistry has a vast array of well-established and highly efficient catalysts and ligands.[9][10] It is possible that more effective and readily available tertiary amines have been identified and optimized for various polymerization systems, leaving little incentive to explore this compound.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, the key takeaway is that this compound is not a standard or documented catalyst for polymerization reactions based on current scientific literature. Therefore, developing detailed application notes and protocols for its use would be speculative and lack the necessary empirical support for ensuring scientific integrity.

Future research could explore the fundamental properties of this compound, such as its coordination chemistry and catalytic activity in various polymerization systems. However, until such foundational research is conducted and published, it is recommended to rely on well-established catalyst systems for polymerization applications.

References

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  • Pan, X., et al. (2018). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. PMC. [Link]

  • Lu, H., et al. (2012). Ring-opening polymerization of NCA initiated by LiHMDS and other initiators. ResearchGate. [Link]

  • Atom transfer radical polymerization. (2023, November 28). In Wikipedia. [Link]

  • Fantin, M., & Matyjaszewski, K. (2021). Atom transfer radical polymerization. Springer Nature Experiments. [Link]

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  • This compound. (n.d.). PubChem. [Link]

  • Fantin, M., & Matyjaszewski, K. (2021). Atom transfer radical polymerization. ETH Zurich Research Collection. [Link]

  • Oh, J., et al. (2021). Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes. PMC. [Link]

  • Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]

  • Liu, X., et al. (2018). Structural evolution and reaction pathways in ring-opening polymerization for mono-benzoxazines based on phenol–aniline/cyclohexylamine. Polymer Chemistry, 9(10), 1251-1259. [Link]

  • A Living Topochemical Ring-Opening Polymerization of Achiral Amino Acid N-Carboxy-Anhydrides in Single Crystals. (2023). PubMed. [Link]

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Application Notes and Protocols for High-Throughput Screening of N-Methyldihexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for a novel chemical class, N-Methyldihexylamine derivatives. Given the absence of known biological targets for this chemical entity, we present a strategy that begins with in silico target prediction and phenotypic screening to uncover potential mechanisms of action. Detailed protocols are provided for creating a focused chemical library, developing robust cell-based assays with special considerations for lipophilic compounds, and implementing a rigorous data analysis and hit validation workflow. This guide is intended to equip researchers with the foundational knowledge and practical steps required to explore the therapeutic potential of this compound derivatives.

Introduction: The Challenge and Opportunity of Novel Scaffolds

This compound and its derivatives represent a unique chemical space with potential for novel biological activity. As a tertiary amine with significant lipophilicity, this scaffold presents both opportunities for interaction with hydrophobic pockets in biological targets and challenges related to compound handling and assay design. The primary hurdle in screening such a novel compound class is the lack of a predefined biological target. Therefore, a successful screening strategy must be multifaceted, incorporating methods to identify potential targets and observable cellular effects.

This application note will guide the user through a logical workflow, from initial hypothesis generation to the confirmation of validated hits. We will emphasize the principles of robust assay design, the mitigation of common screening artifacts, and the importance of a thorough hit validation cascade.

Pre-Screening Strategy: Charting a Course for a Novel Compound Class

In Silico Target Prediction

Before embarking on a costly and labor-intensive HTS campaign, computational methods can provide valuable insights into potential biological targets.[1][2][3][4][5] By analyzing the three-dimensional structure of this compound, it is possible to identify proteins with complementary binding pockets.

Key Approaches for In Silico Target Prediction:

  • Reverse Docking: This method screens a library of known protein structures against the this compound scaffold to identify potential binding partners.[4]

  • Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of this compound and used to search for proteins that are known to interact with similar pharmacophores.

  • Machine Learning and Data Mining: By training algorithms on large datasets of known drug-target interactions, it is possible to predict the probability of a novel compound interacting with specific targets.[1][2]

The output of these in silico methods will be a prioritized list of potential targets, which can then be used to inform the design of target-based assays.

Designing a Focused Library of this compound Derivatives

A well-designed compound library is critical for a successful screening campaign.[6][7][8][9][10] For this compound, the goal is to create a library of derivatives that explores a diverse chemical space around the core scaffold while maintaining favorable physicochemical properties.

Table 1: Strategy for Focused Library Design

Modification Strategy Rationale Example Functional Groups
Alkyl Chain Variation Modulate lipophilicity and steric interactions.Branched chains, cyclic groups (e.g., cyclohexyl), shorter/longer chains.
Amine Modification Explore different charge states and hydrogen bonding potential.Quaternization, oxidation to N-oxide, replacement of methyl with other small alkyl groups.
Introduction of Polar Moieties Improve solubility and introduce new interaction points.Hydroxyl groups, ethers, amides on the alkyl chains.
Bioisosteric Replacements Maintain overall structure while altering electronic and steric properties.Replacement of a methylene group with an oxygen (ether) or sulfur (thioether).

It is crucial to filter the designed library for drug-likeness, removing compounds with known toxicophores or poor predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Assay Development and Validation: Building a Robust Screening Platform

The choice of assay is dictated by the initial target prediction and the desire to capture a broad range of potential biological activities. A dual approach, combining target-based and phenotypic screening, is recommended for novel compound classes.

Phenotypic Screening: Uncovering Cellular Effects

Phenotypic screening involves treating cells with compounds and measuring a change in a cellular characteristic, without a preconceived notion of the molecular target.[11][12][13][][15] This is a powerful approach for identifying compounds with novel mechanisms of action.

Recommended Phenotypic Assays:

  • Cell Viability/Cytotoxicity Assays: These are fundamental assays to identify compounds that affect cell proliferation or induce cell death.

  • High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters, such as cell morphology, organelle health, and protein localization, providing a rich dataset to characterize the effects of the compounds.[11][12]

  • Reporter Gene Assays: If in silico analysis suggests a particular signaling pathway, a reporter gene assay can be used to monitor its activation or inhibition.

Target-Based Screening: Interrogating Predicted Interactions

If in silico methods identify high-confidence targets, specific biochemical or cell-based assays can be developed to directly measure the interaction of this compound derivatives with these proteins.

Special Considerations for Lipophilic Amines

The physicochemical properties of this compound derivatives necessitate special attention during assay development to avoid common artifacts.

  • Compound Solubility: Lipophilic compounds can have poor aqueous solubility, leading to precipitation in assay plates.[16][17] It is essential to determine the solubility of each compound in the assay buffer and to work at concentrations below the solubility limit. The use of a co-solvent like DMSO is standard, but its final concentration should be kept low (typically <1%) to avoid effects on the assay.[18]

  • Compound Aggregation: At certain concentrations, lipophilic compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.[19][20][21] The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help to prevent aggregation.[22]

  • Lysosomal Sequestration: As lipophilic amines, these compounds have a high propensity to become trapped in lysosomes, which can affect their effective concentration at the target site in cell-based assays.[23][24][25] This phenomenon should be considered when interpreting dose-response data.

Assay Validation and Quality Control

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[26][27][28][29]

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-Factor Values

Z'-Factor Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A pilot screen of a small subset of the library should be performed to ensure that the assay performs well in the presence of test compounds and to estimate the expected hit rate.[30]

High-Throughput Screening Workflow

The HTS workflow should be automated to the greatest extent possible to ensure consistency and throughput.[31][32]

Hit_Validation_Cascade Primary_Screen Primary Screen Hits Hit_Confirmation Hit Confirmation (Re-testing from fresh stock) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 determination) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Rule out non-specific effects) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Confirm activity with a different technology) Counter_Screens->Orthogonal_Assays Target_Engagement Target Engagement Assays (e.g., CETSA) Orthogonal_Assays->Target_Engagement Validated_Hits Validated Hits for Lead Optimization Target_Engagement->Validated_Hits

Figure 2: A representative hit validation cascade for a high-throughput screening campaign.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-testing of primary hits from freshly prepared solutions to ensure the activity is reproducible.

  • Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).

  • Counter-Screens: These are crucial for eliminating compounds that interfere with the assay technology or exhibit non-specific activity. [22][33][34]For this compound derivatives, important counter-screens include:

    • Aggregation Counter-Screen: Re-running the assay in the presence and absence of a detergent to identify aggregation-based inhibitors.

    • Cytotoxicity Counter-Screen: To ensure that the observed activity in a cell-based assay is not due to cell death.

  • Orthogonal Assays: Confirming the activity of a hit in a different assay format that measures the same biological endpoint but uses a different detection technology. [34]* Target Engagement Assays: For validated hits, it is essential to confirm that they directly interact with their intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [35][36][37][38][39]

Detailed Protocol: High-Content Phenotypic Screen for Cytotoxicity and Morphological Changes

This protocol describes a high-content screening assay to identify this compound derivatives that induce cytotoxicity or alter cell morphology in a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well black, clear-bottom imaging plates

  • This compound derivative library (10 mM in DMSO)

  • Hoechst 33342 (nuclear stain)

  • Phalloidin-Alexa Fluor 488 (actin stain)

  • Propidium Iodide (dead cell stain)

  • Positive control (e.g., Staurosporine, 1 µM final concentration)

  • Negative control (0.1% DMSO)

  • Automated liquid handler

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well imaging plates at a density of 2,000 cells per well in 40 µL of media. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Using an automated liquid handler, add 40 nL of the this compound derivatives, positive control, and negative control to the appropriate wells. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Staining: Add a staining solution containing Hoechst 33342 (1 µg/mL), Phalloidin-Alexa Fluor 488 (1:200 dilution), and Propidium Iodide (0.5 µg/mL) to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Imaging: Acquire images of each well using a high-content imaging system. Use appropriate filter sets for each fluorescent dye.

  • Image Analysis: Use image analysis software to quantify various cellular parameters, including:

    • Cell number (from Hoechst 33342 stain)

    • Percentage of dead cells (from Propidium Iodide stain)

    • Cell area and shape (from Phalloidin-Alexa Fluor 488 stain)

    • Nuclear morphology (from Hoechst 33342 stain)

Data Analysis and Hit Criteria:

  • Normalize the data to the negative control wells.

  • Calculate the Z'-factor for the assay using the positive and negative controls.

  • Identify hits as compounds that cause a significant decrease in cell number, an increase in the percentage of dead cells, or a significant change in cell morphology compared to the negative control.

Conclusion

The high-throughput screening of a novel chemical class like this compound derivatives requires a carefully planned and executed strategy. By combining in silico target prediction with phenotypic screening, researchers can maximize the chances of discovering novel biological activities. The protocols and workflows outlined in this application note provide a robust framework for conducting such a screening campaign, with a strong emphasis on mitigating the challenges associated with lipophilic compounds and ensuring the generation of high-quality, actionable data. The successful identification and validation of hits from this process will provide a strong foundation for future lead optimization and the potential development of new therapeutic agents.

References

  • Yarrow, J.C., Feng, Y., Perlman, Z.E., Kirchhausen, T., & Mitchison, T.J. (2003). Phenotypic screening of small molecule libraries by high throughput cell imaging. Combinatorial Chemistry & High Throughput Screening, 6(4), 279-286. [Link]

  • Yarrow, J.C., Feng, Y., Perlman, Z.E., Kirchhausen, T., & Mitchison, T.J. (2003). Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Combinatorial Chemistry & High Throughput Screening, 6(4), 279-286. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Afrin, S., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1685-1701. [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1823, 345-364. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Ferrara, C., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • Caicedo, J.C., et al. (2017). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences, 114(49), 12938-12943. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Dai, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2315-2324. [Link]

  • Dai, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2315-2324. [Link]

  • High Throughput Screening Know-How. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • PunnettSquare.Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(13), 1845-1850. [Link]

  • An, F., & Tolliday, N. (2010). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Pharmaceutical Biotechnology, 11(7), 765-776. [Link]

  • Elder, D. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Retrieved from [Link]

  • Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies. Retrieved from [Link]

  • Ayaz, G., & Tunc-Ozcan, E. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30. [Link]

  • Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Moore, K., & Rees, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Expert Opinion on Drug Discovery, 6(3), 279-290. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]

  • Hansel, C. S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 723-731. [Link]

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition, 41(4), 897-905. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 49(5), 1599-1605. [Link]

  • LaPlante, S. R., et al. (2014). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Expert Opinion on Drug Discovery, 9(1), 47-64. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Edwards, B. S., et al. (2013). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Journal of Laboratory Automation, 18(6), 469-478. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Gillet, V. J., Willett, P., Fleming, P. J., & Green, D. V. S. (2002). Designing focused libraries using MoSELECT. Journal of Molecular Graphics and Modelling, 20(6), 491-498. [Link]

  • Esposito, E., et al. (2015). Influence of different lipophilic amines [benethamine (BNT), N-ethyl-N-methyl-N-octadecylammonium iodide (NEMO), and stearylamine (SA)] on the properties of solid lipid nanoparticles (SLN) for potential oral delivery of retinoic acid (RA). Journal of Drug Targeting, 23(7-8), 666-675. [Link]

  • Hallifax, D., & Houston, J. B. (2007). Saturable uptake of lipophilic amine drugs into isolated hepatocytes: mechanisms and consequences for quantitative clearance prediction. Drug Metabolism and Disposition, 35(8), 1325-1332. [Link]

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition. [Link]

  • Otava Chemicals. (n.d.). Design your target-focused library. Retrieved from [Link]

  • Gillet, V. J., Willett, P., Fleming, P. J., & Green, D. V. S. (2002). Designing focused libraries using MoSELECT. Journal of Molecular Graphics and Modelling, 20(6), 491-498. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Miller, J. L. (2006). Recent developments in focused library design: targeting gene-families. Current Topics in Medicinal Chemistry, 6(1), 49-65. [Link]

Sources

Application Notes and Protocols for the Electrochemical Behavior of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldihexylamine, a tertiary aliphatic amine, is a molecule of interest in various fields, including organic synthesis and pharmaceutical development, due to its properties as a base and a nucleophile. Understanding its electrochemical behavior is crucial for developing novel synthetic routes, elucidating metabolic pathways, and establishing analytical methods for its detection and quantification. This document provides a comprehensive guide to the electrochemical oxidation of this compound, detailing the underlying mechanisms and providing robust protocols for its investigation using cyclic voltammetry.

Scientific Rationale and Mechanistic Overview

The electrochemical oxidation of tertiary aliphatic amines, such as this compound, generally proceeds through a well-established mechanistic framework.[1][2][3] The process is initiated by the removal of a single electron from the nitrogen atom, which is the most electron-rich site in the molecule, to form a highly reactive aminium radical cation.[4] This initial step is typically the potential-determining step in the overall reaction sequence.

The subsequent fate of the aminium radical cation is dictated by its chemical environment and intrinsic reactivity. A key pathway involves the deprotonation of a carbon atom adjacent (at the α-position) to the nitrogen center. This acid-base reaction is often facilitated by a base present in the solution, which could be another molecule of the parent amine. The deprotonation results in the formation of a neutral α-amino radical.

This α-amino radical is a pivotal intermediate that can follow two primary reaction pathways:

  • Further Oxidation: The radical can undergo a second one-electron oxidation at the electrode surface to form a stable iminium cation.[1][2]

  • Disproportionation: Two α-amino radicals can react with each other, where one is oxidized to an enamine and the other is reduced back to the parent amine.[1]

Regardless of the specific pathway, the iminium cation or enamine intermediate is susceptible to hydrolysis in aqueous media. This hydrolysis ultimately leads to the cleavage of a carbon-nitrogen bond, yielding a secondary amine (N-methylhexylamine) and an aldehyde (hexanal) as the final products. The overall reaction consumes one electron per molecule of the starting tertiary amine.[2]

The electrochemical oxidation of aliphatic amines is an irreversible process, characterized by the absence of a corresponding reduction peak in the reverse scan of a cyclic voltammogram. The peak potential for this oxidation is influenced by the amine's structure, with tertiary amines generally being easier to oxidize than primary or secondary amines.[1][3]

Experimental Protocol: Characterization of this compound by Cyclic Voltammetry

This protocol outlines the steps for investigating the electrochemical oxidation of this compound using cyclic voltammetry (CV). CV is a powerful technique for probing the mechanism of redox reactions.[5]

I. Materials and Reagents
  • This compound (analyte)

  • Acetonitrile (ACN), HPLC or electrochemical grade (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) (supporting electrolyte)

  • Argon or Nitrogen gas (for deoxygenation)

  • Glassy carbon electrode (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/Ag+ or Saturated Calomel Electrode (SCE) (reference electrode)

  • Polishing kit for the working electrode (e.g., alumina slurries of different particle sizes)

II. Instrumentation
  • Potentiostat capable of performing cyclic voltammetry.

  • Electrochemical cell (typically a three-electrode setup).

III. Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Electrolyte Solution (e.g., 0.1 M TBAP in ACN) D Assemble Electrochemical Cell A->D B Prepare Analyte Stock Solution (e.g., 10 mM this compound in ACN) G Add Analyte to Cell B->G C Polish and Clean Working Electrode C->D E Deoxygenate Solution (e.g., Ar bubbling for 15 min) D->E F Run Background CV (Electrolyte only) E->F F->G H Run Sample CV (Varying Scan Rates) G->H I Identify Oxidation Peak(s) H->I J Analyze Peak Potential (Ep) and Peak Current (Ip) I->J K Plot Ip vs. v^1/2 J->K L Elucidate Reaction Mechanism K->L G cluster_mechanism Proposed Oxidation Mechanism A This compound B Aminium Radical Cation A->B -e⁻ (Oxidation) C α-Amino Radical B->C -H⁺ (Deprotonation) D Iminium Cation C->D -e⁻ (Further Oxidation) E N-Methylhexylamine + Hexanal D->E +H₂O (Hydrolysis)

Caption: Proposed mechanism for the electrochemical oxidation of this compound.

Expected Quantitative Data

The following table summarizes the expected electrochemical parameters for the oxidation of a typical tertiary aliphatic amine like this compound. The exact values will depend on the experimental conditions.

ParameterExpected Value/ObservationSignificance
Oxidation Peak Potential (Ep) ~ +1.0 to +1.5 V (vs. Ag/Ag+)Potential at which the amine is oxidized.
Number of Electrons Transferred (n) 1 (overall)Indicates a one-electron process per molecule. [2]
Peak Shape Irreversible anodic peakNo corresponding reduction peak is observed.
Ip vs. ν^1/2 Plot LinearIndicates a diffusion-controlled process.

Trustworthiness and Self-Validation

The reliability of the described protocol is ensured through several self-validating measures:

  • Background Subtraction: Running a CV of the supporting electrolyte alone allows for the subtraction of any background currents, ensuring that the observed peaks are solely due to the analyte.

  • Internal Standard: For quantitative analysis, the addition of a well-behaved redox-active internal standard (e.g., ferrocene) can be used to calibrate the potential axis and account for variations in electrode performance.

  • Reproducibility: Repeating the experiment with freshly prepared solutions and a newly polished electrode surface should yield consistent results, confirming the robustness of the method.

  • Scan Rate Dependence: The linear relationship between the peak current and the square root of the scan rate provides strong evidence for a diffusion-controlled process, which is expected for the oxidation of a solute in solution.

Conclusion

The electrochemical behavior of this compound is governed by the oxidative chemistry of its tertiary amine functional group. By employing cyclic voltammetry, researchers can effectively probe the oxidation mechanism, which involves the formation of an aminium radical cation followed by deprotonation and further reaction to yield a secondary amine and an aldehyde. The detailed protocol provided herein offers a robust framework for the systematic investigation of this compound and other related tertiary aliphatic amines, enabling a deeper understanding of their redox properties for applications in synthetic chemistry, pharmacology, and analytical science.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. American Chemical Society. [Link]

  • Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections. [Link]

  • Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. RSC Publishing. [Link]

  • Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces. PubMed. [Link]

  • Recent advances in the electrochemical reactions of nitrogen-containing organic compounds. RSC Publishing. [Link]

  • Oxidation of Secondary and Primary Amines. [Link]

  • Oxidation potential of different aliphatic and aromatic amines. ResearchGate. [Link]

  • Oxidation of tertiary amines in the presence of different nucleophiles. ResearchGate. [Link]

  • Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility. Journal of the American Chemical Society. [Link]

  • Electrochemical oxidation of amine-containing compounds. A route to the surface modification of glassy carbon electrodes. SciSpace. [Link]

  • Electrochemical dealkylation of aliphatic tertiary and secondary amines. The Journal of Organic Chemistry. [Link]

  • The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. Allen J. Bard - The University of Texas at Austin. [Link]

Sources

Topic: N-Methyldihexylamine as an Internal Standard in Gas Chromatography for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

Quantitative analysis by Gas Chromatography (GC) is a cornerstone of pharmaceutical development and quality control. The accuracy and precision of GC methods are significantly enhanced by the use of an appropriate internal standard (IS). This document provides a detailed technical guide on the application of N-Methyldihexylamine (CAS No. 37615-5-3) as a robust internal standard for the quantification of volatile and semi-volatile basic compounds. We will explore the physicochemical rationale for its selection, present validated protocols for its use, and discuss the principles of method development. The methodologies described herein are designed to be self-validating and grounded in established chromatographic principles, ensuring reliable and reproducible results in a research and regulated environment.

Introduction: The Role of the Internal Standard in GC

In gas chromatography, the internal standard method is a critical technique for achieving high-precision quantitative results. An IS is a compound of known concentration added to the sample, calibration standards, and quality control samples. Its purpose is to correct for variations in injection volume, solvent evaporation, and potential inconsistencies in instrument response. The fundamental principle is that the ratio of the analyte's peak area to the IS's peak area is directly proportional to the analyte's concentration, thereby compensating for analytical variability.

The selection of an ideal IS is paramount and is governed by several key criteria:

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest but not identical.

  • Resolution: It must be well-resolved from all other components in the chromatogram.

  • Non-Interference: It should not be naturally present in the sample matrix.

  • Stability: The IS must be chemically stable and non-reactive with the sample components, solvent, or chromatographic system.

  • Purity: It must be of high, known purity.

This compound, a tertiary amine, emerges as an excellent candidate for an IS, particularly in the analysis of basic drug substances, synthetic intermediates, or related impurities.[1][2] Its structure provides a stable, non-reactive profile, while its volatility is suitable for a wide range of GC applications.

Rationale for Selecting this compound

This compound's utility as an IS is grounded in its specific chemical properties. As a tertiary amine, it lacks the active hydrogen present in primary and secondary amines, which significantly reduces the potential for undesirable interactions (e.g., hydrogen bonding) with active sites on the column or inlet liner.[1] This leads to improved peak shape (less tailing) and better reproducibility compared to primary or secondary amine standards.

The dual hexyl chains provide sufficient lipophilicity, making it compatible with common non-polar and mid-polar GC stationary phases. Its molecular weight and boiling point place its retention time in a convenient region for the analysis of many small-molecule pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an internal standard is essential for method development.

PropertyValueSource
CAS Number 37615-5-3[3][4]
Molecular Formula C13H29N[3]
Molecular Weight 199.38 g/mol [3][4]
Boiling Point 146 °C at 48 mmHg[3]
Density 0.775 g/mL at 25 °C[3]
Flash Point 89 °C[3]
Structure A tertiary amine with one methyl and two hexyl groups[4]
The Logic of an Ideal Internal Standard

The following diagram illustrates the decision-making criteria for selecting an internal standard and how this compound satisfies these requirements.

G cluster_0 Core Requirements for GC Internal Standard cluster_1 Properties of this compound req1 Chromatographic Resolution (No co-elution) IS This compound as an Ideal IS req2 Chemical Inertness (Stable, non-reactive) req3 Matrix Compatibility (Not present in sample) req4 Suitable Retention Time (Elutes near analytes) req5 Good Peak Shape (Symmetrical) prop1 Unique C13 structure ensures distinct retention prop1->req1 Satisfies prop2 Tertiary amine structure minimizes active site interaction prop2->req2 Satisfies prop3 Synthetic compound absent in typical matrices prop3->req3 Satisfies prop4 Boiling point and MW provide tunable retention prop4->req4 Satisfies prop5 Lack of active hydrogens reduces peak tailing prop5->req5 Satisfies G start Sample/Standard Preparation step1 Add Fixed Volume of Working IS Solution (50 µg/mL) start->step1 step2 Vortex and Transfer to GC Vial step1->step2 step3 GC-MS Analysis (Acquire Data) step2->step3 step4 Integrate Peak Areas (Analyte and IS) step3->step4 step5 Calculate Area Ratio (Analyte Area / IS Area) step4->step5 step6 Generate Calibration Curve (Area Ratio vs. Concentration) step5->step6 step7 Quantify Unknown Sample Using Calibration Curve step6->step7 end Report Result step7->end

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyldihexylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this tertiary amine and require robust, field-proven methods for its purification from common reaction byproducts. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your success through a deep understanding of the underlying chemical principles.

I. Understanding the Challenge: Common Impurities in this compound Synthesis

This compound is commonly synthesized via reductive amination of hexanal with N-methylhexylamine or a related synthetic route. This process, while generally efficient, can lead to several byproducts that complicate purification. Understanding these impurities is the first step toward effective removal.

Table 1: Potential Impurities and Their Origin

ImpurityChemical StructureOriginKey Physical Property Difference
Unreacted Hexanal CH₃(CH₂)₄CHOIncomplete reactionLower boiling point, neutral
N-Hexylamine (Primary) CH₃(CH₂)₅NH₂Starting material or side reactionLower boiling point, capable of H-bonding
Dihexylamine (Secondary) [CH₃(CH₂)₅]₂NHSide reactionHigher boiling point than primary amine
Over-alkylation Products Quaternary ammonium saltsSide reactionNon-volatile, ionic
Reductant Byproducts Borate salts, etc.From reducing agents (e.g., NaBH₄)Water-soluble salts

II. Purification Strategy: A Multi-Pronged Approach

A single purification technique is often insufficient to achieve high purity. We recommend a sequential approach that leverages the distinct chemical and physical properties of this compound and its impurities.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Removes acidic/basic impurities Distillation Fractional Distillation Extraction->Distillation Removes neutral & volatile impurities Chromatography Column Chromatography Distillation->Chromatography For high-purity applications Pure Pure this compound Chromatography->Pure Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction Crude Crude Mixture in Organic Solvent Add_Acid Add 1M HCl (aq) Crude->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Layer Aqueous Layer (Amine Salt) Separate1->Aqueous_Layer Contains Product Organic_Layer1 Organic Layer (Neutral Impurities) Separate1->Organic_Layer1 Discard Add_Base Add 5M NaOH (aq) Aqueous_Layer->Add_Base Extract_Org Extract with Organic Solvent Add_Base->Extract_Org Final_Org Final Organic Layer (Purified Amine) Extract_Org->Final_Org

Technical Support Center: Purification of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyldihexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing residual starting materials from your synthesized this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot your purification processes effectively.

Understanding the Challenge: Common Impurities

The purity of this compound is paramount for its successful application. The most common residual starting materials depend on the synthetic route employed. Two prevalent methods for synthesizing this compound are:

  • N-Alkylation of Dihexylamine: This involves the reaction of dihexylamine with a methylating agent. The primary impurity in this case is unreacted dihexylamine.

  • Reductive Amination: This method typically involves the reaction of dihexylamine with formaldehyde in the presence of a reducing agent. Potential impurities include unreacted dihexylamine and byproducts from the reducing agent.

This guide will focus on the removal of the most common and challenging impurity: residual dihexylamine .

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the purification of this compound.

FAQ 1: My initial purity analysis (GC-MS or ¹H NMR) shows a significant amount of a lower molecular weight amine. How can I confirm if it's dihexylamine?

Answer:

Confirming the identity of impurities is the first critical step. Here’s how you can do it with confidence:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds.

    • Expected Results: this compound (C₁₃H₂₉N, MW: 199.38) will have a different retention time than dihexylamine (C₁₂H₂₇N, MW: 185.35). Due to its slightly higher molecular weight and potential for slightly stronger intermolecular forces, this compound will typically have a longer retention time than dihexylamine under standard GC conditions. The mass spectrum of the impurity should match the known fragmentation pattern of dihexylamine, with a characteristic molecular ion peak (or M+H⁺) at m/z 185 or 186.

    • Pro-Tip: Run a standard of pure dihexylamine on your GC-MS system to confirm the retention time and fragmentation pattern.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

    • Key Differentiating Signals:

      • This compound: Will show a sharp singlet peak around δ 2.2-2.3 ppm corresponding to the N-CH₃ protons. The protons on the carbons attached to the nitrogen (N-CH₂) will appear as a triplet around δ 2.3-2.4 ppm.

      • Dihexylamine: Will lack the N-CH₃ singlet. Instead, it will show a broad singlet for the N-H proton (the chemical shift of which can vary depending on concentration and solvent). The N-CH₂ protons will be shifted slightly upfield compared to this compound, appearing as a triplet around δ 2.5-2.6 ppm.

    • Self-Validation: The presence of the N-CH₃ singlet is a definitive marker for your desired product, while its absence in the impurity spectrum, coupled with the characteristic N-H signal, strongly indicates dihexylamine.

FAQ 2: I tried simple distillation, but the separation of this compound from dihexylamine is poor. What am I doing wrong?

Answer:

While simple distillation can remove non-volatile impurities, it is often insufficient for separating compounds with close boiling points. Fractional distillation is the more appropriate technique here.

  • Causality: The boiling points of this compound and dihexylamine are relatively close.

    • Dihexylamine: ~237-245 °C at 760 mmHg[1][2][3]

  • Troubleshooting your Fractional Distillation:

    • Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). The longer the column and the greater the surface area of the packing material, the better the separation.[4]

    • Slow and Steady Distillation Rate: A slow distillation rate (e.g., 1-2 drops per minute) is crucial to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[4]

    • Insulation: Insulate the distillation column to maintain the temperature gradient.

    • Vacuum Distillation: Considering the high boiling points, performing the fractional distillation under reduced pressure is highly recommended to prevent potential decomposition of the amines.

FAQ 3: I performed an acid-base extraction to remove dihexylamine, but I'm getting low recovery of my this compound. Why?

Answer:

Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities. However, separating a tertiary amine from a secondary amine requires careful pH control due to their similar basicities.

  • The Principle: Both tertiary and secondary amines are basic and will be protonated in an acidic solution, moving into the aqueous layer. The key to separation lies in the slight difference in their pKa values and the careful choice of pH. However, a more robust method is to exploit the reactivity of the secondary amine.

  • Troubleshooting Low Recovery:

    • Incomplete Basification: After extracting the protonated amines into the aqueous acidic layer, you must raise the pH sufficiently to deprotonate your this compound back to its free base form, making it soluble in the organic solvent for extraction. Use a strong base like NaOH and ensure the aqueous layer is distinctly basic (pH > 12).

    • Emulsion Formation: Long-chain amines can form emulsions during extraction, trapping your product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent from the basified aqueous layer to ensure complete recovery of your product.

FAQ 4: My this compound streaks badly on a silica gel column. How can I improve the chromatography?

Answer:

This is a very common problem. The acidic nature of silica gel strongly interacts with basic amines, leading to poor peak shape and recovery.

  • The Cause: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solutions:

    • Use a Basic Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, leading to improved peak shape.[3]

    • Switch to a Different Stationary Phase: This is often the most effective solution.

      • Alumina (Basic or Neutral): Alumina is a basic stationary phase and is well-suited for the purification of amines.[5]

      • Amine-functionalized Silica: This is a silica gel that has been chemically modified to have amino groups on its surface, making it slightly basic and ideal for purifying amines without the need for mobile phase modifiers.[3]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Fractional Distillation

This protocol is a robust method for removing the bulk of dihexylamine followed by a final polishing step.

  • Acidic Extraction:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Extract three times. The protonated amines will move to the aqueous layer.

    • Combine the aqueous layers.

  • Liberation of the Free Amines:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a concentrated NaOH solution with stirring until the pH is > 12.

    • Extract the liberated free amines back into an organic solvent (e.g., diethyl ether) three times.

  • Work-up:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus (preferably for vacuum distillation).

    • Slowly heat the crude product. Collect fractions, monitoring the temperature and analyzing each fraction by GC-MS or ¹H NMR to determine purity.

Protocol 2: Purification by Column Chromatography on Alumina

This protocol is effective for smaller scale purifications or when distillation is not feasible.

  • Column Packing:

    • Choose a column with an appropriate diameter and length for your sample size.

    • Prepare a slurry of basic or neutral alumina in a non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Load the sample onto the top of the alumina column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • Collect fractions and monitor by TLC or GC-MS. This compound, being slightly more polar than dihexylamine, will generally elute later.

Data Presentation

Table 1: Physical Properties of this compound and Dihexylamine

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compoundC₁₃H₂₉N199.38~250-260 (estimated)
DihexylamineC₁₂H₂₇N185.35237-245[1][2][3]

Table 2: Key ¹H NMR Signals for Differentiation

CompoundKey ProtonsApproximate Chemical Shift (δ, ppm) in CDCl₃Multiplicity
This compoundN-CH2.2-2.3s (singlet)
N-CH ₂-2.3-2.4t (triplet)
DihexylamineN-H Variable (often broad)s (singlet)
N-CH ₂-2.5-2.6t (triplet)

Visualizing the Workflow

Below are diagrams illustrating the logical flow of the purification and decision-making processes.

Purification_Workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification Strategy N_Alkylation N-Alkylation of Dihexylamine Crude_Product Crude this compound (Contains Dihexylamine) N_Alkylation->Crude_Product Reductive_Amination Reductive Amination of Dihexylamine & Formaldehyde Reductive_Amination->Crude_Product Purity_Analysis Purity Analysis (GC-MS, ¹H NMR) Crude_Product->Purity_Analysis Decision Is Purity > 99%? Purity_Analysis->Decision Pure_Product Pure this compound Decision->Pure_Product Yes Acid_Base Acid-Base Extraction Decision->Acid_Base No Distillation Fractional Distillation (Vacuum Recommended) Acid_Base->Distillation Bulk Purification Chromatography Column Chromatography (Alumina or Amine-Silica) Acid_Base->Chromatography Small Scale / Difficult Separation Distillation->Purity_Analysis Chromatography->Purity_Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem Encountered Poor_Separation Poor Separation by Simple Distillation Start->Poor_Separation Low_Recovery Low Recovery after Acid-Base Extraction Start->Low_Recovery Streaking_Column Streaking on Silica Column Start->Streaking_Column Sol_Distillation Use Fractional Distillation (preferably under vacuum) Poor_Separation->Sol_Distillation Solution Sol_Recovery Ensure complete basification (pH>12) Use brine to break emulsions Perform multiple extractions Low_Recovery->Sol_Recovery Solution Sol_Streaking Add triethylamine to eluent OR Use Alumina/Amine-Silica column Streaking_Column->Sol_Streaking Solution

Caption: Troubleshooting guide for common purification issues.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Dihexylamine. National Center for Biotechnology Information. [Link]

  • Stenutz, R. dihexylamine. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • YouTube. Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

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Common side reactions in the synthesis of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Methyldihexylamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient preparation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing this compound?

There are two primary, highly effective methods for the synthesis of this compound:

  • Direct Alkylation of Dihexylamine: This classic SN2 reaction involves treating dihexylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. While straightforward, this method is prone to over-alkylation.

  • Reductive Amination of Dihexylamine: This method involves the reaction of dihexylamine with formaldehyde in the presence of a reducing agent. A particularly robust variation is the Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and a catalyst.[1][2][3] This approach is highly selective for producing tertiary amines and notably avoids the formation of quaternary ammonium salts.[3][4]

Q2: I see a significant amount of unreacted dihexylamine in my final product. What went wrong?

The presence of starting material indicates an incomplete reaction. Several factors could be at play:

  • Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times to proceed to completion.[5]

  • Reagent Stoichiometry and Purity: Ensure that the methylating agent or formaldehyde was added in at least a 1:1 molar ratio and that all reagents and solvents are pure and dry, as impurities can inhibit the reaction.[5]

  • Inefficient Mixing: For heterogeneous reactions (e.g., with a solid base like K₂CO₃), vigorous stirring is crucial to ensure proper phase contact.

Refer to the detailed troubleshooting guide below for specific protocols to improve conversion rates.

Q3: My product is contaminated with a significant amount of a water-soluble salt. What is it and how do I remove it?

This is a classic sign of over-alkylation , a common side reaction in direct alkylation methods.[6][7][8] The desired this compound product, being a nucleophilic tertiary amine, can react further with the methylating agent to form a non-volatile quaternary ammonium salt, [N,N-dihexyl-N,N-dimethylammonium]⁺X⁻.[6][9]

Removal: This salt is highly polar and can be easily removed during the aqueous workup.

  • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer several times with water or brine. The quaternary salt will preferentially partition into the aqueous phase.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it to recover the purified this compound.

Q4: How do I choose between direct alkylation and reductive amination?

The choice depends on your specific experimental needs and tolerance for side products.

  • Choose Direct Alkylation if: You are preparing a small batch and can carefully control the stoichiometry to minimize over-alkylation, or if you are synthesizing a quaternary ammonium salt as the final product.

  • Choose Reductive Amination (Eschweiler-Clarke) if: You require a high yield of the tertiary amine with minimal byproducts. This method is highly reliable, avoids the quaternization issue, and is often considered a superior method for preparing tertiary methylamines.[4][10][11]

Troubleshooting Guides & Protocols

Problem 1: Low Yield Due to Over-alkylation in Direct Alkylation

Symptoms:

  • Low yield of the desired tertiary amine.

  • Formation of a white precipitate (quaternary ammonium salt) during the reaction or workup.

  • NMR or Mass Spec data indicates the presence of a species with an additional methyl group.

Root Cause Analysis: The product, this compound, is itself a nucleophile and competes with the starting dihexylamine for the alkylating agent.[7][12] This subsequent reaction is often faster, leading to the formation of the quaternary ammonium salt.[6]

Mitigation Strategies & Protocols

StrategyCausality & Explanation
Controlled Reagent Addition Slowly adding the methylating agent (e.g., via a syringe pump) maintains its low concentration, favoring reaction with the more abundant secondary amine over the tertiary amine product.
Stoichiometry Use of a slight excess of the starting dihexylamine relative to the methylating agent can help ensure the alkylating agent is consumed before significant over-alkylation occurs.
Lower Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the second alkylation more significantly than the first, improving selectivity.

Visualizing the Competing Reactions

G cluster_0 Reaction Pathway Dihexylamine Dihexylamine (Secondary Amine) Product This compound (Tertiary Amine) Dihexylamine->Product  Desired Alkylation (k1) QuatSalt Quaternary Ammonium Salt (Side Product) Product->QuatSalt  Over-alkylation (k2)  (Often k2 > k1) MeX Methylating Agent (e.g., CH₃I) MeX->Dihexylamine MeX->Product G Start Low Conversion in Reductive Amination CheckTemp Was reaction heated to 80-100°C? Start->CheckTemp CheckReagents Were excess HCHO and HCOOH used? CheckTemp->CheckReagents Yes Failure Consult Further Literature CheckTemp->Failure No. Increase Temp. CheckPurity Are reagents (especially formaldehyde) of good quality? CheckReagents->CheckPurity Yes CheckReagents->Failure No. Adjust Stoichiometry. Success Problem Solved: High Conversion CheckPurity->Success Yes. Re-run experiment. CheckPurity->Failure No. Use fresh reagents.

Caption: Decision tree for troubleshooting reductive amination.

Problem 3: Difficulty in Purifying this compound from Dihexylamine

Symptoms:

  • GC-MS or NMR analysis shows a persistent mixture of the starting material and product after a standard aqueous workup.

Root Cause Analysis: this compound (MW: 199.38 g/mol ) and dihexylamine (MW: 185.36 g/mol ) have very similar structures, polarities, and boiling points, making their separation by distillation or simple extraction challenging. [13][14] Recommended Purification Protocol: Column Chromatography Flash column chromatography is the most effective method for separating these two amines on a laboratory scale. [13][14]

  • Stationary Phase: Use silica gel. For stubborn separations, amine-functionalized silica can be highly effective as it minimizes the strong acid-base interactions between the amines and the acidic silanol groups on standard silica. [15]2. Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a gradient system of Hexane/Ethyl Acetate.

  • Additive: To prevent peak tailing, add a small amount of a volatile base, such as triethylamine (~1-2%), to the eluent system. This competes with the product for binding sites on the silica gel, resulting in sharper peaks and better separation.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) stained with a suitable agent like potassium permanganate or ninhydrin (note: ninhydrin is more effective for secondary amines).

References

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 823-827. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Li, H., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6653. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • American Chemical Society. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Google Patents. (1988). US4757144A - Preparing tertiary amine from formaldehyde and primary and/or secondary amine.
  • Google Patents. (1979).
  • National Institutes of Health (NIH). (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • DTIC. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • ACS Publications. (1931). The Action of Formaldehyde on Amines and Amino Acids. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

Sources

How to avoid over-alkylation in N-Methyldihexylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-alkylation and Maximizing Tertiary Amine Yield

Welcome to the technical support center for the synthesis of N-Methyldihexylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and overcome the common challenge of over-alkylation. As Senior Application Scientists, we provide not only protocols but also the fundamental principles and troubleshooting insights to ensure your success.

Understanding the Problem: The Mechanism of Over-alkylation

The synthesis of a tertiary amine like this compound (C₁₃H₂₉N) often involves the alkylation of a primary or secondary amine.[1][2] The primary challenge in these reactions is preventing the reaction from proceeding past the desired tertiary amine to form a quaternary ammonium salt.[2][3]

This phenomenon, known as over-alkylation or quaternization , occurs because the product tertiary amine is itself a nucleophile and can react with the alkylating agent.[2][4][5] In many cases, the product amine is even more nucleophilic than the starting amine, creating a "runaway" reaction that leads to a mixture of products and reduces the yield of the desired compound.[2][5]

Reaction Pathway Visualization

The diagram below illustrates the competing reaction pathways. The desired pathway leads to the tertiary amine, while the undesired pathway leads to the quaternary ammonium salt byproduct.

Caption: Competing pathways in N-methylation of dihexylamine.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of quaternary ammonium salt. What is the most likely cause?

A1: The most common cause is the high reactivity of the this compound product, which competes with the starting amine for the methylating agent.[2][6] This is often exacerbated by using a 1:1 stoichiometric ratio of amine to alkylating agent or highly reactive alkylating agents like methyl iodide.

Q2: How can I avoid over-alkylation when synthesizing a tertiary amine?

A2: The most robust method to avoid over-alkylation is to choose a synthetic route that is inherently selective for tertiary amine formation. Reductive amination , particularly the Eschweiler-Clarke reaction , is highly recommended because the reaction stops at the tertiary amine stage and does not form quaternary ammonium salts.[4][7][8]

Q3: Is it possible to use direct alkylation with an alkyl halide? How can I optimize it?

A3: Yes, but it requires careful control. Key optimization strategies include:

  • Stoichiometry: Using a large excess of the starting amine can statistically favor the alkylation of the more abundant starting material over the product.[3]

  • Controlled Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration, reducing the chance of it reacting with the product amine.[3]

  • Choice of Reagents: Using a less reactive alkylating agent or a milder base can slow down the quaternization reaction.

Q4: My product is contaminated with a white precipitate that is insoluble in my extraction solvent. What is it and how do I remove it?

A4: This is very likely the quaternary ammonium salt byproduct, which is often a solid with low solubility in nonpolar organic solvents. It can be removed by filtration or by washing the organic phase with water, as many quaternary ammonium salts are water-soluble.[9]

In-Depth Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s) & Explanation
Low yield of this compound with significant starting material remaining. 1. Insufficient reactivity of the alkylating agent. 2. Reaction temperature is too low or time is too short. 3. Ineffective base (for direct alkylation methods).1. Change Alkylating Agent: If using a less reactive agent (e.g., dimethyl sulfate), consider switching to a more reactive one (e.g., methyl iodide), but be prepared to optimize for over-alkylation. 2. Adjust Conditions: Increase the reaction temperature in increments of 10°C or extend the reaction time. Monitor progress by TLC or GC-MS to find the optimal point.[10][11] 3. Select a Stronger Base: For direct alkylation, a base like K₂CO₃ or Et₃N is needed to neutralize the acid formed.[12] Ensure the base is strong enough to deprotonate the ammonium intermediate effectively.
High concentration of quaternary ammonium salt detected (e.g., by NMR, MS). 1. Reaction conditions favor over-alkylation (direct alkylation method). 2. Stoichiometry of alkylating agent is too high. 3. High concentration of reagents.1. Switch to Reductive Amination: This is the most effective solution. The Eschweiler-Clarke reaction uses formaldehyde and formic acid, a combination that selectively methylates up to the tertiary amine.[4][13][14] 2. Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of amine). 3. Use High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction.
Complex mixture of products observed (Primary, Secondary, Tertiary, and Quaternary amines). This typically occurs when starting from a primary amine (e.g., methylamine + hexyl halide) via direct alkylation. The reactivity increases with each alkylation step.[2][15][16]Adopt a Convergent Strategy: It is far more selective to perform the synthesis in a stepwise manner. For this compound, the ideal route is the methylation of dihexylamine, not the hexylation of methylamine. Reductive amination of dihexylamine with formaldehyde is the preferred industrial and laboratory method.[17][18]
Difficulty separating the product from the quaternary salt. The quaternary salt may have some solubility in the desired product or extraction solvent.1. Purification by pH Adjustment: Basify the crude mixture. The tertiary amine will be a free base and soluble in organic solvents, while the quaternary salt remains charged. Extract with a nonpolar solvent (e.g., hexane, ether). 2. Column Chromatography: Silica gel chromatography can effectively separate the nonpolar tertiary amine from the highly polar quaternary salt.[10] 3. Precipitation/Crystallization: Add a nonpolar solvent like hexane or diethyl ether to a concentrated solution of the crude product in a more polar solvent (e.g., chloroform, acetone) to precipitate the quaternary salt.[19]

Recommended Protocol for Selective Synthesis: Eschweiler-Clarke Reaction

This method is highly recommended for the clean and high-yield synthesis of this compound, as it inherently avoids the formation of quaternary ammonium salts.[4][7][8] The reaction proceeds via reductive amination, where formaldehyde provides the methyl group and formic acid acts as the hydride donor.[14]

Experimental Workflow

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methyldihexylamine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Methyldihexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions catalyzed by this versatile tertiary amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions about this compound to build a strong operational baseline.

Q1: What is this compound and what are its key properties for catalysis?

This compound (C₁₃H₂₉N) is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two hexyl chains.[1][2] Its utility as a catalyst stems from a combination of its basicity and steric properties. The lone pair of electrons on the nitrogen atom allows it to function as a Brønsted-Lowry base (proton acceptor) or a Lewis base (electron-pair donor), which is fundamental to its catalytic activity.[3] The two long hexyl chains create significant steric hindrance around the nitrogen atom, making it a non-nucleophilic base. This is a critical feature, as it favors proton abstraction (elimination reactions) over direct attack on electrophilic carbon centers (substitution reactions).[4]

Table 1: Physicochemical Properties of this compound and Their Catalytic Significance

Property Value Significance in Catalysis
Molecular Formula C₁₃H₂₉N Influences solubility in organic solvents and steric bulk.[2]
Molecular Weight 199.38 g/mol Essential for accurate calculation of molar equivalents and catalyst loading.[2]
IUPAC Name N-hexyl-N-methylhexan-1-amine Provides unambiguous chemical identification.[2]
Basicity (pKa) ~10-11 (Predicted) Indicates its strength as a base, crucial for its ability to deprotonate substrates and initiate reactions.[3]

| Steric Hindrance | High | Minimizes undesired nucleophilic substitution (SN2) side reactions, enhancing selectivity for elimination (E2) pathways.[4] |

Q2: What types of reactions are commonly catalyzed by this compound and other hindered tertiary amines?

This compound is primarily employed as a basic catalyst in transformations where a non-nucleophilic base is required to promote a reaction without participating in it as a nucleophile. Key applications include:

  • Dehydrohalogenation Reactions: This is a classic application where the amine promotes the elimination of a hydrogen halide from an alkyl halide to form an alkene.[4][5] Its steric bulk is ideal for favoring the E2 (bimolecular elimination) mechanism.[4]

  • Condensation Reactions: Similar to other amines, it can catalyze reactions like the Knoevenagel or Claisen-Schmidt condensations by deprotonating active methylene compounds to form carbanion intermediates.[6]

  • Polyurethane Formation: Tertiary amines are potent catalysts for the reaction between isocyanates and alcohols or water, crucial in the production of polyurethane foams and elastomers.[3]

  • Phase Transfer Catalysis (PTC): While quaternary ammonium salts are more common, tertiary amines can function as PTC precursors. In the presence of an alkylating agent, they can form the active quaternary salt in situ. PTC is a green chemistry technique that facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic).[7][8][9]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is formatted to directly address specific experimental challenges in a question-and-answer format.

Q3: My reaction yield is disappointingly low. What are the likely causes and how can I address them?

Low product yield is a frequent challenge. A systematic approach is the most effective way to identify and resolve the underlying issue.[6]

Potential Cause #1: Inactive or Degraded Catalyst

  • Why it happens: this compound, like many amines, can be neutralized by acidic impurities or slowly degrade upon improper storage (e.g., exposure to air and CO₂). An inactive catalyst will fail to initiate the reaction.

  • How to troubleshoot:

    • Use a fresh sample: The simplest test is to run the reaction with a newly purchased bottle of the catalyst.

    • Purify existing stock: If you suspect degradation, the catalyst can be purified by distillation.[6]

    • Ensure proper storage: Store the catalyst under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent degradation.

Potential Cause #2: Suboptimal Catalyst Loading

  • Why it happens: The catalyst concentration must be sufficient to achieve a reasonable reaction rate but not so high that it causes side reactions or complicates purification.

  • How to troubleshoot:

    • Start with a standard range: Begin with a catalytic amount, typically 10-20 mol% relative to your limiting reagent.[6]

    • Screen concentrations: Set up parallel reactions with varying catalyst loadings (e.g., 5%, 10%, 15%, 20%) to identify the optimal concentration for your specific transformation.

Potential Cause #3: Inappropriate Reaction Temperature

  • Why it happens: Many organic reactions have a significant activation energy barrier and require heating to proceed at a practical rate. Conversely, excessive heat can promote decomposition or the formation of undesired byproducts.[10]

  • How to troubleshoot:

    • Screen a temperature range: Run the reaction at several temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the sweet spot between reaction rate and selectivity.[6][10]

    • Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of product and byproducts at each temperature.

Potential Cause #4: Poor Solubility or Incorrect Solvent Choice

  • Why it happens: For a homogeneous catalytic reaction to occur efficiently, all reactants and the catalyst must be dissolved in the solvent. The solvent's polarity can also dramatically influence reaction rates and pathways.[6][11]

  • How to troubleshoot:

    • Check solubility: Ensure all starting materials are fully soluble in the chosen solvent at the reaction temperature.

    • Consider solvent polarity: Aprotic solvents are generally preferred for base-catalyzed reactions. If the reaction is slow, switching to a more polar aprotic solvent (e.g., from toluene to THF or acetonitrile) may increase the rate.

    • Consult literature: Review similar reactions in the chemical literature to see which solvent systems have proven successful.

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

LowYieldTroubleshooting Start Low Yield Detected CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst CatalystOK Catalyst is Active CheckCatalyst->CatalystOK Active? CatalystBad Use Fresh/Purified Catalyst CheckCatalyst->CatalystBad Inactive? CheckParams 2. Screen Reaction Parameters Params_Temp Optimize Temperature CheckParams->Params_Temp Systematically Vary Params_Solvent Optimize Solvent CheckParams->Params_Solvent Systematically Vary Params_Loading Optimize Catalyst Loading CheckParams->Params_Loading Systematically Vary CheckMaterials 3. Assess Starting Materials MaterialsOK Materials are Pure CheckMaterials->MaterialsOK Pure? MaterialsBad Purify Reactants CheckMaterials->MaterialsBad Impurities Present? CheckWorkup 4. Evaluate Workup & Purification WorkupOK Yield Improved CheckWorkup->WorkupOK No Losses? WorkupBad Optimize Extraction pH / Method CheckWorkup->WorkupBad Losing Product? CatalystOK->CheckParams Params_Temp->CheckMaterials Params_Solvent->CheckMaterials Params_Loading->CheckMaterials MaterialsOK->CheckWorkup E2_Mechanism sub R-CH(H)-CH(X)-R' ts [Transition State]‡ p1 sub->p1 p2 sub->p2 base N(Me)(Hex)₂ base->sub abstracts β-H alkene R-CH=CH-R' base_H H-N⁺(Me)(Hex)₂ halide X⁻ p1->alkene π-bond forms p2->halide leaving group departs

Caption: Concerted E2 mechanism facilitated by a sterically hindered base.

Section 4: Catalyst Deactivation and Regeneration

Q6: My catalyst seems to have lost activity over time. Can it be regenerated?

Catalyst deactivation is an inevitable process that can occur through several mechanisms, including poisoning and fouling. [12][13][14]

  • Poisoning: This is a chemical deactivation caused by strong adsorption of impurities onto the active nitrogen site. [13]Acidic species are common poisons for amine catalysts.

  • Fouling: This is a mechanical deactivation where byproducts or polymeric materials deposit on the catalyst, blocking the active site. [13] Regenerating a homogeneous catalyst like this compound from a complex reaction mixture can be challenging. [6]However, if the catalyst has simply been contaminated (e.g., by absorbing atmospheric CO₂ and water), purification is possible.

  • Regeneration Protocol (Purification by Distillation):

    • Caution: This should be performed in a well-ventilated fume hood by experienced personnel.

    • Combine the suspected degraded catalyst from several batches.

    • Perform a standard distillation under atmospheric or reduced pressure, depending on the boiling point of the contaminants. The boiling point of this compound is approximately 235-237 °C.

    • Collect the fraction corresponding to the pure catalyst.

    • Confirm purity via GC-MS or NMR before reuse.

In many industrial settings, the cost of regeneration for a relatively inexpensive catalyst may outweigh the cost of replacement. [15]For laboratory-scale work, using fresh catalyst is often the most time-efficient solution. [6]

Section 5: References

  • Technical Support Center: N-Methylhexylamine Catalyzed Reactions. Benchchem. 6

  • Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine. Benchchem. 16

  • Optimization of reaction conditions a. ResearchGate.

  • Optimization of the reaction conditions. ResearchGate.

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. Green Chemistry (RSC Publishing).

  • Optimization of the reaction conditions a. ResearchGate.

  • Amine Treating - Troubleshooting Guide. Scribd.

  • Reaction principle of tertiary amine catalyst. Knowledge.

  • Understanding N-Methylhexylamine: A Deep Dive Into Its Properties and Applications. [No valid source link]

  • This compound synthesis. ChemicalBook.

  • This compound | C13H29N. PubChem - NIH.

  • Dehydrohalogenation. Wikipedia.

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.

  • Advances in Catalyst Deactivation and Regeneration. MDPI.

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH.

  • Catalyst Deactivation and Regeneration. ResearchGate.

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.

  • The Role of Triisopropylamine in Dehydrohalogenation Reactions: A Detailed Guide for Researchers. Benchchem.

  • Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv.

  • Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry - ACS Publications.

  • Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology.

  • Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. MDPI.

  • Halamine Chemistry and its Applications in Biocidal Textiles and Polymers. SciSpace.

  • Catalyst Deactivation, Poisoning and Regeneration. MDPI.

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.

  • Special Issue on Catalyst Deactivation and Regeneration. MDPI.

  • PHASE TRANSFER CATALYSTS. Jetir.Org.

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. [No valid source link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.

  • Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. American Institute of Chemists.

  • Experimental Study on the Solvent Regeneration of a CO2-Loaded MEA Solution using Single and Hybrid Solid Acid Catalysts. ResearchGate.

  • Evaluating CO2 Desorption Activity of Tri-Solvent MEA + EAE + AMP with Various Commercial Solid Acid Catalysts. MDPI.

  • Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. [No valid source link]

  • A new CO2 absorption data for aqueous solutions of N-methyldiethanolamine + Hexylamine. ResearchGate.

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ResearchGate.

Sources

Temperature and solvent effects on N-Methyldihexylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving N-Methyldihexylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and solvent effects on this compound reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes.

Introduction to this compound Reactions

This compound (MDHA) is a tertiary amine characterized by a methyl group and two hexyl chains attached to a central nitrogen atom. Its reactions, particularly quaternization (a type of alkylation), are highly sensitive to experimental conditions.[1] The bulky hexyl groups introduce steric hindrance, which, combined with the nucleophilicity of the nitrogen's lone pair, dictates the reaction's kinetics and susceptibility to side reactions.[2] Understanding the interplay between temperature and the solvent environment is paramount to achieving high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion to the Quaternary Ammonium Salt

Question: I am reacting this compound with an alkyl halide, but I'm observing very low to no formation of the desired quaternary ammonium salt. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in the quaternization of this compound, a classic SN2 reaction, is a common challenge that can often be traced back to suboptimal reaction conditions.[1][3] Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state of an SN2 reaction.[4][5]

    • Explanation: For the reaction between a neutral tertiary amine (like this compound) and a neutral alkyl halide, the transition state involves the development of partial charges. A polar aprotic solvent is ideal as it can stabilize this charge separation without strongly solvating the nucleophile (the amine), which would hinder its reactivity.[5][6][7] Polar protic solvents, on the other hand, can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that reduces its nucleophilicity.[5][8]

    • Solution: Switch to a polar aprotic solvent such as Acetonitrile (ACN) , Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) .[4][5][9] These solvents are known to accelerate SN2 reactions.[8] If your reactants have poor solubility in these, a mixture might be necessary, but the aim should be to maintain a polar aprotic environment.

  • Insufficient Reaction Temperature:

    • Explanation: All reactions have an activation energy barrier that must be overcome.[10] The quaternization of a sterically hindered tertiary amine like this compound may have a significant activation energy. Room temperature might not provide enough thermal energy for the reaction to proceed at an appreciable rate.[11]

    • Solution: Gradually increase the reaction temperature. Refluxing the reaction mixture is a common strategy.[11][12] However, be mindful that excessively high temperatures can lead to side reactions, such as elimination.[13] A good starting point is to heat the reaction to 50-80 °C and monitor its progress by TLC or LC-MS.[9]

  • Low Reactivity of the Alkylating Agent:

    • Explanation: The nature of the leaving group on the alkylating agent is crucial. The reactivity order for alkyl halides in SN2 reactions is generally I > Br > Cl >> F.[2][14] If you are using an alkyl chloride, the reaction will be significantly slower than with an alkyl iodide.

    • Solution: If possible, use a more reactive alkylating agent. Alkyl iodides or bromides are generally preferred.[14][15] Alternatively, triflates (OTf) are excellent leaving groups and can significantly accelerate the reaction.[2]

Issue 2: Formation of Unwanted Side Products

Question: My reaction is producing the desired quaternary ammonium salt, but I'm also seeing significant amounts of side products. How can I improve the selectivity?

Answer:

The formation of side products often arises from the reaction conditions being too harsh or from the inherent reactivity of the molecules involved.

Potential Side Reactions & Mitigation Strategies:

  • Elimination Reactions (E2):

    • Explanation: If the alkylating agent has a hydrogen on a beta-carbon, and the reaction is run at high temperatures with a strong base (or if the tertiary amine itself acts as a base), an E2 elimination can compete with the SN2 substitution, leading to the formation of an alkene.[13]

    • Solution:

      • Lower the reaction temperature: Use the minimum temperature required to achieve a reasonable reaction rate.

      • Avoid strongly basic conditions if not necessary for other reaction components. This compound itself is basic, so this pathway is always a possibility.

      • Choose your alkylating agent carefully: Primary alkyl halides are less prone to elimination than secondary or tertiary ones.

  • Solvent-Related Byproducts:

    • Explanation: Some solvents, particularly nucleophilic ones, can compete with your intended nucleophile. For instance, if you are using a protic solvent like an alcohol, it could potentially react with the alkylating agent.

    • Solution: Stick to non-nucleophilic, polar aprotic solvents like ACN, DMF, or acetone.[12]

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for the quaternization of this compound?

A1: Polar aprotic solvents are the best choice for the quaternization of this compound.[5] These solvents, such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve the amine and the alkylating agent and stabilize the charged transition state of the SN2 reaction without deactivating the amine nucleophile through hydrogen bonding.[5][6][7] Polar protic solvents like water, methanol, or ethanol should generally be avoided as they can solvate the amine's lone pair, reducing its nucleophilicity and slowing down the reaction.[5][8]

Q2: How does temperature affect the rate of reaction for this compound?

A2: In general, increasing the temperature increases the rate of reaction.[10][16] This is because higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which helps overcome the activation energy barrier.[16] For the quaternization of this compound, which can be slowed by steric hindrance, heating is often necessary to achieve a reasonable reaction time.[11] However, for reversible reactions, very high temperatures might favor the reverse reaction.[16] It is also important to note that higher temperatures can sometimes lead to an increase in side products, such as from elimination reactions.[13] Therefore, the optimal temperature is a balance between achieving a good reaction rate and minimizing side reactions.

Q3: Can I use a non-polar solvent for my this compound reaction?

A3: Using a non-polar solvent like hexane or toluene is generally not recommended for the quaternization of this compound.[5] Non-polar solvents are poor at stabilizing the charged transition state of the SN2 reaction, which will significantly slow down the reaction rate.[17] Furthermore, the resulting quaternary ammonium salt product is ionic and will likely be insoluble in a non-polar solvent, which can complicate the reaction and workup.

Q4: My this compound is not dissolving well in my chosen solvent. What should I do?

A4: this compound, with its two long hexyl chains, has significant non-polar character, while its tertiary amine group provides some polarity. It is generally soluble in a wide range of organic solvents.[18] If you are experiencing solubility issues, especially with a polar aprotic solvent, you could try a solvent mixture. For example, a mixture of a polar aprotic solvent like acetonitrile with a less polar solvent like THF might improve solubility while still facilitating the reaction.[11] Gentle heating can also improve solubility.

Q5: How do I choose the optimal temperature for my reaction?

A5: The optimal temperature is best determined empirically. A good approach is to start the reaction at a moderate temperature (e.g., 40-50 °C) and monitor its progress using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, you can incrementally increase the temperature until you observe a satisfactory rate of conversion. It is crucial to also monitor for the appearance of any side products as you increase the temperature.

Data & Protocols

Table 1: Influence of Solvent on SN2 Reaction Rates (General Trends)
Solvent ClassExample SolventsDielectric Constant (ε)Effect on SN2 RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (47, 37, 36)Strongly Accelerates Stabilizes the charged transition state without solvating the nucleophile.[5][6]
Polar Protic Water, Methanol, EthanolHigh (80, 33, 24)Strongly Decelerates Solvates the nucleophile (amine) via hydrogen bonding, reducing its reactivity.[5][8]
Non-Polar Hexane, TolueneLow (1.9, 2.4)Very Slow Does not effectively stabilize the charged transition state.[17]

Note: Dielectric constants are approximate values.

Experimental Protocol: Optimizing Temperature and Solvent for this compound Quaternization
  • Setup: In three separate reaction vessels, dissolve this compound (1 equivalent) in the chosen solvent (Acetonitrile, DMF, and a 1:1 mixture of Acetonitrile:THF).

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) to each vessel.

  • Temperature Screening:

    • Run each reaction at three different temperatures: room temperature (approx. 25 °C), 50 °C, and 80 °C.

    • Ensure consistent stirring for all reactions.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by TLC or LC-MS to determine the extent of conversion and the presence of any side products.

  • Optimization: Based on the results, select the solvent and temperature combination that provides the highest yield of the desired product in the shortest time with the fewest impurities.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Conversion

G start Low or No Conversion solvent Check Solvent Type start->solvent is_aprotic is_aprotic solvent->is_aprotic Is it Polar Aprotic? temp Check Reaction Temperature is_heated is_heated temp->is_heated Is it Heated? reagent Check Alkylating Agent is_reactive is_reactive reagent->is_reactive Is Leaving Group I, Br, or OTf? is_aprotic->temp Yes switch_solvent Switch to ACN, DMF, or DMSO is_aprotic->switch_solvent No is_heated->reagent Yes increase_temp Increase Temperature (e.g., 50-80°C) is_heated->increase_temp No success Reaction Optimized is_reactive->success Yes switch_reagent Use a More Reactive Alkylating Agent is_reactive->switch_reagent No

Caption: A step-by-step guide to troubleshooting low reaction conversion.

Diagram 2: Solvent Selection Logic

G start Starting Reaction with This compound solvent_type Choose Solvent Type start->solvent_type polar_aprotic Polar Aprotic (e.g., ACN, DMF, DMSO) solvent_type->polar_aprotic polar_protic Polar Protic (e.g., MeOH, H₂O) solvent_type->polar_protic non_polar Non-Polar (e.g., Hexane, Toluene) solvent_type->non_polar outcome_aprotic Optimal Choice: Accelerated SN2 Rate polar_aprotic->outcome_aprotic outcome_protic Poor Choice: Slow SN2 Rate (Nucleophile Solvation) polar_protic->outcome_protic outcome_nonpolar Very Poor Choice: Extremely Slow SN2 Rate (Poor TS Stabilization) non_polar->outcome_nonpolar

Caption: Logic for selecting an appropriate solvent for SN2 reactions.

References

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents & SN2 Reaction Guide.
  • Various Authors. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora.
  • Various Authors. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. Reddit.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Fisher Scientific. (n.d.).
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Echaieb, K., et al. (2022, September 27). Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines.
  • DiRocco, D. A., et al. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH.
  • NCERT. (n.d.). Amines.
  • Various Authors. (2015, January 13). For alkylation of a secondary amine...which base and solvent do I have to use?
  • BenchChem. (n.d.). Common side reactions in the synthesis of tertiary amines.
  • OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Mayr, H., et al. (n.d.). Solvent Nucleophilicity. Journal of the American Chemical Society.
  • Various Authors. (2020, March 24). What is the effect of the nature of a solvent on nucleophilicity? Quora.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Chamorro, E., et al. (2020, August 3). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • Rhule, S. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina.
  • Various Authors. (2022, March 16). Why do tertiary amines react with chlorinated hydrocarbons to have different products at different temperatures?
  • BenchChem. (n.d.).
  • Onel, L., et al. (n.d.). OH Kinetics with a Range of Nitrogen-Containing Compounds.
  • Stanger, A., et al. (2025, August 6). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order.
  • Eindhoven University of Technology. (n.d.). Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors.
  • Sikora, A., et al. (n.d.). Scheme 1. Products found during the quaternization reaction of...
  • Journal of Advanced Scientific Research. (n.d.). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Semantic Scholar.
  • BenchChem. (n.d.). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Gryl, M., et al. (2020, May 5).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Khan Academy. (2024, May 31).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
  • Petersen, M. A., et al. (2025, October 19). Temperature affects the kinetics but not the products of the reaction between 4-methylbenzoquinone and lysine.
  • Wikipedia. (n.d.). Hexylamine.
  • Simmie, J., & Curran, H. (n.d.). Solvent Effects on Transition States and Reaction Rates.

Sources

Stability of N-Methyldihexylamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyldihexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and proven protocols for working with this tertiary amine. As Senior Application Scientists, we have structured this guide to address the practical challenges and scientific questions you may encounter during your experiments, with a focus on its stability under various chemical environments.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the fundamental properties and common queries regarding the handling and stability of this compound.

Q1: What are the fundamental chemical properties of this compound?

This compound is a tertiary aliphatic amine, consisting of a nitrogen atom bonded to one methyl group and two hexyl groups.[1] Its chemical behavior is primarily defined by the lone pair of electrons on the nitrogen atom, which makes it a Brønsted-Lowry base. This basicity allows it to react with acids to form salts.[2][3] It is a water-white to pale yellow liquid and is generally considered corrosive, requiring careful handling.[1][3][4]

Q2: How does this compound behave in acidic solutions?

In the presence of an acid (e.g., HCl, H₂SO₄), the lone pair on the nitrogen atom of this compound readily accepts a proton (H⁺). This acid-base reaction is typically exothermic and results in the formation of a water-soluble N-methyldihexylammonium salt.[2][3]

Reaction: C₁₃H₂₉N (free base) + H⁺A⁻ (acid) ⇌ [C₁₃H₂₉NH]⁺A⁻ (ammonium salt)

This conversion is a key principle used in extraction procedures to separate amines from non-basic organic compounds.[2] The protonated form is generally stable, and significant degradation is not expected from acid hydrolysis alone under typical laboratory conditions (e.g., room temperature, dilute acids). However, prolonged exposure to harsh acidic conditions and elevated temperatures can potentially promote slower degradation pathways.

Q3: What is the expected stability of this compound under basic conditions?

Under basic or neutral conditions (pH > 7), this compound exists predominantly in its free base form. It is generally stable in basic solutions, as there is no readily available proton to react with. Degradation under basic conditions is uncommon unless in the presence of other reactive species or harsh conditions like high heat.

Q4: Is this compound susceptible to degradation from other factors?

Yes. Beyond pH, other factors can induce degradation. The most common degradation pathway for tertiary amines is oxidation.[5][6]

  • Oxidative Degradation: The electron-rich nitrogen is susceptible to attack by oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, metallic ions).[5][7] This typically leads to the formation of an N-oxide . While relatively stable, the N-oxide can undergo further degradation, such as hydrolysis, to yield a secondary amine (Dihexylamine) and an aldehyde (Formaldehyde).[6]

  • Thermal Stress: High temperatures can accelerate degradation.[8]

  • Photostability: Exposure to UV or visible light can also provide the energy needed to initiate degradation reactions.[7]

Q5: What are the recommended storage and handling procedures for this compound?

Due to its corrosive and flammable nature, strict safety protocols are essential.[1][3][9]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it away from heat, sparks, open flames, and sources of ignition.[9][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Part 2: Troubleshooting Guide for Experimental Issues
Issue 1: Unexpected peaks are observed in my chromatogram after preparing my sample in an acidic mobile phase or buffer.
  • Plausible Cause 1: Salt Formation. When this compound is in an acidic solution, it converts to its protonated ammonium salt. This changes the polarity of the molecule. On a reverse-phase HPLC column, the salt form is more polar and will elute earlier than the free base. If your sample is not fully dissolved or if the pH is near the pKa of the amine, you might see a broadened peak or two distinct peaks representing the free base and the salt.

    • Solution: Ensure the pH of your sample diluent and mobile phase is at least 2 pH units below the pKa of this compound to ensure it exists solely as the protonated species. This will result in a single, sharp peak.

  • Plausible Cause 2: On-Column Degradation. If the HPLC column has exposed, acidic silica sites, these can interact strongly with the amine, leading to peak tailing or even on-column degradation, especially at elevated temperatures.

    • Solution: Use a high-purity, end-capped column specifically designed for amine analysis. Adding a small amount of a competing amine (e.g., 0.1% triethylamine) to the mobile phase can help block active silica sites and improve peak shape.

Issue 2: I am observing a loss of analyte concentration over time when my sample is stored in solution.
  • Plausible Cause 1: Oxidative Degradation. If your solvent was not degassed or if the sample is exposed to air, oxidative degradation to the N-oxide may be occurring. This is a common pathway for tertiary amines.[5][6]

    • Solution: Prepare solutions using degassed, high-purity solvents. Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from both oxygen and light.[7] Analyze samples as quickly as possible after preparation.

  • Plausible Cause 2: Adsorption to Container. Amines can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. This is more pronounced with the free base form.

    • Solution: Use silanized glass vials to minimize surface interactions. Alternatively, acidifying the sample solution will convert the amine to its salt form, which is less likely to adsorb to surfaces.

Issue 3: My this compound sample has developed a yellow or brown color upon storage.
  • Plausible Cause: Degradation. Color formation is a strong indicator of chemical degradation. This is most often due to slow oxidation from prolonged exposure to air or light, leading to the formation of various degradation products.[5]

    • Solution: Discard the discolored material as its purity is compromised. For future prevention, ensure the compound is stored strictly according to the recommended conditions (cool, dark, inert atmosphere).[10]

Part 3: Key Experimental Protocols

These protocols provide a framework for investigating the stability of this compound. Forced degradation studies are essential for identifying potential degradants and establishing stability-indicating analytical methods.[13][14]

Protocol 1: Forced Degradation Stress Study

Objective: To intentionally degrade this compound under acidic, basic, and oxidative conditions to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for 24 hours.[7]

    • Dilute with mobile phase for analysis.

  • Control Sample: Prepare a control by diluting the stock solution with a 1:1 mixture of methanol and water.

  • Analysis: Analyze all samples (stressed and control) by a suitable stability-indicating method, such as HPLC-UV/MS, to compare the profiles and identify degradants.

Protocol 2: General Sample Preparation for HPLC-UV/MS Analysis

Objective: To prepare this compound samples for accurate quantification and purity assessment.

  • Solvent Selection: Use a diluent in which the analyte is stable and that is compatible with the mobile phase. A common choice is a mixture of water and methanol or acetonitrile with 0.1% formic acid or trifluoroacetic acid. The acid ensures the amine is in its protonated state for good chromatography.

  • Stock Solution: Accurately weigh and dissolve this compound in the chosen diluent to create a stock solution (e.g., 1 mg/mL). Use a Class A volumetric flask.

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards covering the desired concentration range.

  • Sample Preparation: Prepare unknown samples in the same diluent, ensuring the final concentration falls within the calibration range.

  • Filtration: Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates and protect the HPLC column.

Part 4: Data Interpretation and Visualization
Data Summary: Potential Degradation Products

Forced degradation studies help predict the impurities that may arise during the shelf-life of a product.

Stress ConditionPotential Degradation PathwayPrimary Expected Degradant(s)
Acidic (Heat) Hydrolysis (slow)Generally stable, minor degradation possible.
Basic (Heat) Elimination/RearrangementGenerally stable, minor degradation possible.
**Oxidative (H₂O₂) **N-Oxidation, N-dealkylationThis compound N-oxide, Dihexylamine, Formaldehyde[5][6]
Photolytic Photochemical reactionsVaries; can include oxidation or cleavage products.[7]
Diagrams of Key Chemical Processes

The following diagrams illustrate the behavior of this compound under different conditions.

Caption: Acid-base equilibrium of this compound.

OxidativeDegradation A This compound B This compound N-Oxide A->B Oxidation (e.g., H₂O₂) C Dihexylamine B->C Hydrolysis / Rearrangement D Formaldehyde B->D Hydrolysis / Rearrangement

Caption: Primary oxidative degradation pathway for this compound.

References
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: N,N-Dimethylhexylamine.
  • Chemistry Stack Exchange. (2019, May 19).
  • Chemos GmbH & Co.KG. (n.d.).
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.).
  • University of Michigan. (n.d.). CHAPTER 21: AMINES.
  • DTIC. (n.d.). THE REACTION BETWEEN TERTIARY AMINES AND ORGANIC ACIDS.
  • ChemicalBook. (n.d.).
  • Apollo Scientific. (n.d.).
  • MedCrave online. (2016, December 14).
  • Scientech. (n.d.).
  • BioPharm International. (n.d.).
  • PubChem. (n.d.). N-methylhydroxylamine hydrochloride.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • AK Scientific, Inc. (n.d.). N-(2-Methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)
  • ResearchGate. (2025, August 6).
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubMed. (2025, May 5). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors...
  • ResearchGate. (2025, August 9). N-Demethylation of N-Methyl Alkaloids with Ferrocene.
  • ResearchGate. (2025, August 6). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry...
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities...
  • Microbiology Society. (n.d.). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage.
  • NIH. (2019, May 30). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1.
  • Solubility of Things. (n.d.). Methylamine hydrochloride.
  • PubChem. (n.d.). N-Methylcyclohexylamine.
  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS.
  • PubChem. (n.d.). Methylamine hydrochloride.
  • Chemsrc. (2025, August 27). n-hexylamine hydrochloride.

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Technical Support Center: Degradation of N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyldihexylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability in solution. Here, we address common questions and troubleshooting scenarios encountered during experimental work, providing not just protocols but the scientific reasoning behind them to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

As a tertiary aliphatic amine, this compound is susceptible to several degradation pathways, primarily driven by oxidation. The key routes of degradation are:

  • Oxidation: This is the most common degradation pathway for tertiary amines.[1] The nitrogen atom, with its lone pair of electrons, is nucleophilic and can be readily oxidized. The primary product of this reaction is This compound N-oxide .

  • N-dealkylation: This process involves the cleavage of one of the alkyl groups (either methyl or hexyl) from the nitrogen atom. This is often initiated by an oxidative mechanism, starting with the formation of a radical cation, followed by deprotonation at an α-carbon.[2] This pathway leads to the formation of secondary amines (Dihexylamine or N-methylhexylamine) and corresponding aldehydes (Formaldehyde or Hexanal).

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrite ions from excipients or the environment, especially under acidic conditions), tertiary amines can undergo complex reactions to form N-nitrosamines. While secondary amines are more direct precursors, tertiary amines can also lead to nitrosamine formation, which is a significant safety concern due to the high carcinogenic potential of this class of compounds.[3][4]

Q2: How does pH influence the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound, primarily by influencing its susceptibility to oxidation.

  • In Acidic Conditions (Low pH): The amine is predominantly in its protonated, quaternary ammonium form (R₃NH⁺). In this state, the lone pair of electrons on the nitrogen is unavailable, making the molecule significantly less susceptible to oxidation.

  • In Neutral to Basic Conditions (Higher pH): The amine exists primarily as the neutral, free base (R₃N). The available lone pair of electrons makes the molecule vulnerable to attack by oxidizing agents.[5] Therefore, the degradation rate, particularly through oxidative pathways, is expected to increase as the pH rises above the pKa of the molecule.

Hydrolytic degradation is generally not a major concern for simple aliphatic amines unless extreme pH and temperature conditions are applied.

Q3: Is this compound susceptible to oxidative degradation, and what are the likely products?

Yes, this compound is highly susceptible to oxidative degradation. Tertiary amines are an electron-rich functional group, making them a primary target for various oxidizing agents.[1][6]

Common oxidizing agents that can induce degradation include:

  • Atmospheric oxygen, especially in the presence of light or metal ion catalysts.[7]

  • Peroxides (e.g., hydrogen peroxide), which may be used in stress studies or be present as impurities in excipients.

  • Ozone and other radical species.[8][9]

The major and minor degradation products are outlined in the pathway diagram below.

G cluster_main Oxidative Degradation Pathways cluster_path1 N-Oxidation cluster_path2 N-Dealkylation cluster_products1 Loss of Methyl Group cluster_products2 Loss of Hexyl Group parent This compound C₁₃H₂₉N n_oxide This compound N-oxide (Major Product) parent->n_oxide [O] dealkylation_intermediate Radical Cation / Iminium Ion Intermediate parent->dealkylation_intermediate [O], -e⁻, -H⁺ dihexylamine Dihexylamine (Secondary Amine) dealkylation_intermediate->dihexylamine formaldehyde Formaldehyde dealkylation_intermediate->formaldehyde methylhexylamine N-Methylhexylamine (Secondary Amine) dealkylation_intermediate->methylhexylamine hexanal Hexanal dealkylation_intermediate->hexanal

Caption: Primary oxidative degradation pathways for this compound.

Q4: How can I design a forced degradation study for this compound?

A forced degradation or stress testing study is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6] The study should expose this compound in solution to conditions more severe than accelerated stability testing.

Here is a typical set of conditions based on ICH guidelines:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClUp to 7 days at 60°CGenerally stable, potential for salt formation
Base Hydrolysis 0.1 M NaOHUp to 7 days at 60°CGenerally stable, increased oxidation if O₂ is present
Oxidation 3% H₂O₂Up to 24 hours at room tempN-Oxidation, N-Dealkylation
Thermal 80°C (in solution and as solid)Up to 7 daysN-Dealkylation, other bond cleavages
Photostability ICH Q1B conditions (UV/Vis light)As per guidelinesPhoto-oxidation, radical-mediated degradation

Note: The goal is to achieve 5-20% degradation of the active ingredient. Conditions should be adjusted accordingly. All studies should include a control sample stored under ambient conditions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My this compound solution is showing unexpected peaks in the HPLC chromatogram after storage. What could they be?

Unexpected peaks are typically degradation products or impurities. To identify them, follow this workflow:

G cluster_investigation Identification Workflow cluster_data Potential Degradants (m/z for [M+H]⁺) start Unexpected Peak Observed in HPLC step1 1. Characterize Peak by LC-MS start->step1 step2 2. Determine Molecular Weight (MW) step1->step2 step3 3. Compare MW to Potential Degradants step2->step3 step4 4. Perform MS/MS Fragmentation step3->step4 d1 N-Oxide: 216.24 step3->d1 d2 Dihexylamine: 186.22 step3->d2 d3 N-Methylhexylamine: 116.14 step3->d3 step5 5. Propose Structure step4->step5 step6 6. Confirm with Reference Standard (if available) step5->step6 end Identity Confirmed step6->end

Caption: Workflow for identifying unknown peaks in a chromatogram.

Causality:

  • LC-MS Analysis: The first step is to use a mass-selective detector to get the mass-to-charge ratio (m/z) of the unknown peak.[10]

  • Hypothesize Products: Compare the observed mass with the calculated masses of likely degradation products.

    • M+16: Suggests the formation of an N-oxide .

    • M-14 (CH₂): Could indicate demethylation, resulting in Dihexylamine .

    • M-70 (C₅H₁₀): Could indicate dehexylation, resulting in N-methylhexylamine .

  • MS/MS Fragmentation: Further fragmenting the ion can help confirm its structure by comparing the fragmentation pattern to that of the parent compound.

Problem 2: My solution has developed a yellow color. What is the likely cause?

The development of a yellow or brownish color is often indicative of oxidation or polymerization reactions. For aliphatic amines, this can be due to:

  • Formation of Conjugated Systems: While less common for simple aliphatic amines, extensive degradation can lead to the formation of complex mixtures and chromophoric species.

  • Maillard Reaction: If your solution contains reducing sugars (e.g., lactose, glucose) from excipients, a Maillard reaction can occur with the amine, leading to the formation of colored products.[1]

  • Interaction with Impurities: Trace impurities in solvents or excipients (e.g., aldehydes, metal ions) can react with the amine to form colored adducts.

Recommendation: Analyze the colored solution using UV-Vis spectroscopy to check for new absorption bands. Use LC-MS to identify the new, likely polar, degradation products responsible for the color.

Problem 3: How can I prevent the oxidative degradation of this compound in my formulation or during experiments?

Preventing oxidation involves controlling the environmental factors that promote it.

  • pH Control: Maintain the solution at a slightly acidic pH where the more stable protonated form of the amine predominates.

  • Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

  • Use of Antioxidants: Incorporate antioxidants into the formulation. For aqueous systems, common choices include sodium metabisulfite or ascorbic acid. For lipid-based systems, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[7]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

Experimental Protocol: Stress Testing with Hydrogen Peroxide

This protocol provides a step-by-step guide for conducting an oxidative stress test.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a control sample by diluting the stock solution to the final concentration (e.g., 100 µg/mL) with the solvent.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Stress Condition:

    • In a clean vial, mix a known volume of the stock solution with the 3% H₂O₂ solution. A typical ratio is 1:1 (v/v).

    • Store the vial at room temperature, protected from light.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

    • Immediately quench the reaction by diluting the aliquot significantly with the mobile phase to stop further degradation. Some protocols suggest adding a quenching agent like sodium sulfite.

  • Analysis:

    • Analyze the control and all timed samples by a validated, stability-indicating HPLC-UV and/or HPLC-MS method.

    • Calculate the percentage of this compound remaining and the percentage of each new degradation product formed.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google Cloud.
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • Degradation mechanisms of simple aliphatic amines under ozon
  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2025).
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014).
  • Impact of Solvent on the Thermal Stability of Amines. (2022).
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Drug Excipient Compatibility Testing Protocols and Charateriz

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Handling and storage recommendations for N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-Methyldihexylamine?

A1: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Q2: I observe a color change in my this compound sample over time. Is it still usable?

A2: A color change, often to a pink or yellowish hue, can indicate oxidation of the amine. While minor discoloration may not significantly impact the reactivity in some applications, it is a sign of degradation. For sensitive reactions, it is advisable to use a freshly opened or purified sample. The primary degradation pathway for many amines is autoxidation, which is accelerated by exposure to air and light.[2]

Q3: My reaction with this compound is sluggish or incomplete. What are the potential causes?

A3: Several factors can contribute to poor reaction performance. As a tertiary amine, the nucleophilicity of this compound can be sterically hindered.[3] Ensure your reaction conditions are optimized for a sterically hindered base. Additionally, the presence of moisture can be detrimental, as amines are hygroscopic.[4] Using anhydrous solvents and reagents is critical. Lastly, check the purity of your this compound, as degradation products can interfere with the reaction.

Q4: I am seeing unexpected side products in my reaction. What could they be?

A4: Common side reactions with tertiary amines include Hofmann elimination and Cope elimination, especially if the reaction is heated.[5] Hofmann elimination can occur if a quaternary ammonium salt is formed, followed by elimination to form an alkene.[5] Cope elimination involves the oxidation of the tertiary amine to an N-oxide, which then undergoes intramolecular elimination.[5] To minimize these side reactions, avoid excessive heat and oxidizing conditions.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C13H29N[1]
Molecular Weight 199.38 g/mol [1]
Appearance Colorless liquid[6]
Boiling Point 146 °C at 48 mmHgChemicalBook
Density 0.775 g/mL at 25 °CChemicalBook
Flash Point 89 °CChemicalBook
Solubility Slightly soluble in water[6]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the quality of this compound and ensuring laboratory safety.

Experimental Workflow for Handling Air-Sensitive Amines

G cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_glassware Use Dry Glassware prep_hood->prep_glassware transfer_inert Inert Atmosphere (N2 or Ar) prep_glassware->transfer_inert transfer_syringe Use Syringe/Cannula transfer_inert->transfer_syringe storage_container Tightly Sealed Container transfer_syringe->storage_container storage_location Cool, Dry, Dark Place storage_container->storage_location storage_away Store Away from Incompatibles storage_location->storage_away

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: As amines can be sensitive to air, for reactions requiring anhydrous conditions, use an inert atmosphere (Nitrogen or Argon).[7][8] This can be achieved using a Schlenk line or a glovebox.

  • Transfer: Use a clean, dry syringe or cannula for transferring the liquid to prevent contamination and exposure.[9]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and acid chlorides to prevent vigorous reactions.

Storage Recommendations:
  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

  • Segregation: Store separately from incompatible chemicals.

Chemical Incompatibility Chart

Understanding the chemical incompatibilities of this compound is crucial to prevent hazardous reactions in both storage and experimental use.

G cluster_amine This compound cluster_incompatible Incompatible With amine This compound acids Strong Acids (e.g., HCl, H2SO4) amine->acids Exothermic Reaction oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) amine->oxidizers Fire/Explosion Hazard acid_chlorides Acid Chlorides (e.g., Acetyl chloride) amine->acid_chlorides Vigorous Reaction halogens Halogens (e.g., Bromine, Chlorine) amine->halogens Forms Toxic Products

Caption: Chemical incompatibility chart for this compound.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound and provides systematic solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reagent Purity: this compound has degraded.1. Use a fresh bottle or purify the amine by distillation.
2. Reaction Conditions: Insufficient temperature or reaction time.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
3. Moisture: Presence of water in the reaction.3. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Quaternary Ammonium Salt 1. Excess Alkylating Agent: Over-alkylation of the tertiary amine.1. Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.[3]
2. High Reactivity of Alkylating Agent: Alkyl iodides are more reactive than bromides or chlorides.2. Consider using a less reactive alkylating agent.[5]
Presence of Elimination Products 1. High Temperature: Favors elimination reactions.1. Run the reaction at a lower temperature.[5]
2. Strongly Basic Conditions: Promotes Hofmann elimination.2. Use a non-nucleophilic, sterically hindered base if a base is required.
Difficulty in Product Purification 1. Residual Amine: The basic nature of the amine can interfere with chromatography.1. Perform an acidic wash (e.g., dilute HCl) during workup to remove the amine. Neutralize the aqueous layer and extract the amine if it needs to be recovered.
2. Emulsion during Workup: The amine can act as a surfactant.2. Add a small amount of brine or a different organic solvent to break the emulsion.

Spill and Disposal Procedures

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. For large spills, contact your institution's environmental health and safety (EHS) office.

  • Personal Protection: Wear appropriate PPE, including a respirator if vapors are present.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][10]

  • Neutralization (for small spills): For small spills, cautiously neutralize with a weak acid such as citric acid.[10] Use pH paper to confirm neutralization.

  • Absorption: Absorb the neutralized spill with an inert material.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Disposal Protocol

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste, including contaminated materials from spill cleanup, in a designated and properly labeled hazardous waste container.

  • Segregation: Do not mix amine waste with incompatible waste streams, such as strong acids or oxidizers.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Request: Contact your institution's EHS office to arrange for pickup and disposal. Do not dispose of this compound down the drain.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of tertiary amines.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved from [Link]

  • MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from [Link]

  • PMC. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • ChemRxiv. (2020, June 1). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solvent-free reactivity in the undergraduate organic laboratory. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Incompatible chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Yields in Reactions with N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when using N-Methyldihexylamine in organic synthesis. My goal is to move beyond simple procedural checklists and delve into the causality behind experimental outcomes, empowering you to optimize your reactions effectively.

Introduction to this compound in Synthesis

This compound is a tertiary amine characterized by a methyl group and two hexyl chains attached to a central nitrogen atom.[1][2] Its significant steric bulk and basicity make it a useful non-nucleophilic base in a variety of organic transformations. However, these same properties can also present unique challenges in achieving high reaction yields. This guide will address the most common pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is sluggish or incomplete, resulting in low conversion of starting material. What are the likely causes?

Low conversion rates when using this compound often point to issues related to its inherent steric hindrance or suboptimal reaction conditions.

  • Cause A: Steric Hindrance. The two hexyl chains on this compound create significant steric bulk around the nitrogen atom.[3][4] This can impede its ability to effectively deprotonate a sterically congested substrate. The amine may struggle to access the acidic proton, leading to a slow or incomplete reaction.

    • Troubleshooting Protocol:

      • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier. A temperature screen is recommended to find the optimal balance between reaction rate and potential side reactions.

      • Consider a Less Hindered Base: If elevated temperatures are not feasible or lead to decomposition, switching to a less sterically hindered tertiary amine, such as triethylamine or N,N-diisopropylethylamine (DIPEA), may be necessary.

      • Solvent Optimization: The choice of solvent can influence the effective basicity and solubility of the amine. Aprotic polar solvents like DMF or DMSO can sometimes enhance the reactivity of hindered bases.

  • Cause B: Inadequate Mixing or Solubility. this compound and its resulting ammonium salts may have limited solubility in certain reaction media, leading to a heterogeneous mixture and poor reaction kinetics.

    • Troubleshooting Protocol:

      • Solvent Screening: Test a range of solvents to ensure all reactants are fully dissolved at the reaction temperature.

      • Mechanical Stirring: Ensure vigorous and efficient stirring to maximize the interaction between reactants in a heterogeneous system.

  • Cause C: Impure Reagents. The presence of acidic impurities in your starting materials or solvent can neutralize the this compound, reducing its effective concentration and stalling the reaction.

    • Troubleshooting Protocol:

      • Reagent Purity Check: Verify the purity of your substrates and solvents. If necessary, purify them before use.

      • Use of Excess Base: A slight excess of this compound (e.g., 1.1-1.2 equivalents) can compensate for minor acidic impurities.

Question 2: I'm observing the formation of unexpected byproducts. What side reactions are common with bulky tertiary amines?

The formation of byproducts is a frequent challenge that can complicate purification and significantly lower the yield of the desired product.[5]

  • Side Reaction A: Hofmann Elimination. Under elevated temperatures, quaternary ammonium salts formed from the protonation of this compound can undergo Hofmann elimination, especially if the substrate has accessible beta-hydrogens.[6][7][8] This E2 elimination reaction typically favors the formation of the least substituted alkene (Hofmann's rule) due to the steric bulk of the tertiary amine leaving group.[9][10]

    • Mitigation Strategy:

      • Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

      • Choice of Substrate: Be mindful of substrates that are prone to elimination.

  • Side Reaction B: Over-alkylation. In reactions where this compound is intended to act as a base in the presence of an alkylating agent, it can itself be alkylated to form a quaternary ammonium salt.[11] This is more likely if the tertiary amine is more nucleophilic than the intended nucleophile.

    • Mitigation Strategy:

      • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration, favoring the desired reaction pathway.[11]

      • Temperature Control: Lowering the reaction temperature can improve selectivity.[11]

Question 3: My product yield is low after workup and purification. How can I improve recovery?

Product loss during the workup and purification stages is a common source of poor yields. This compound and its corresponding ammonium salts can be challenging to remove from the reaction mixture.

  • Challenge A: Removal of this compound. Being a basic compound, this compound will partition into the organic layer during a standard aqueous workup.[12][13]

    • Workup Protocol: Acidic Wash

      • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid).[12] The acid will protonate the this compound, forming a water-soluble ammonium salt that will partition into the aqueous layer.

      • Monitor the pH of the aqueous layer to ensure it remains acidic.

      • Wash the organic layer with brine to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Challenge B: Emulsion Formation. The surfactant-like properties of the ammonium salts formed during the acidic wash can lead to the formation of emulsions, making phase separation difficult.

    • Troubleshooting Emulsions:

      • Addition of Brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.

      • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.

  • Challenge C: Product Solubility in Aqueous Layer. If your desired product has acidic or basic functional groups, it may also partition into the aqueous layer during the acidic or basic washes, leading to significant product loss.

    • Troubleshooting Protocol:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

      • pH Adjustment and Re-extraction: If your product is acidic, you can neutralize the acidic aqueous washes with a base (e.g., NaHCO3) and then re-extract with an organic solvent. Conversely, if your product is basic, you can basify the aqueous washes before re-extraction.

Data & Workflow Visualization

Table 1: Troubleshooting Summary for Low Yields with this compound
Symptom Potential Cause Primary Solution Secondary Actions
Low ConversionSteric HindranceIncrease reaction temperature.Use a less hindered base; optimize solvent.
Inadequate Solubility/MixingScreen for a better solvent.Ensure vigorous mechanical stirring.
Impure ReagentsPurify starting materials and solvents.Use a slight excess of the amine.
Unexpected ByproductsHofmann EliminationLower reaction temperature.Choose substrates less prone to elimination.
Over-alkylation of AmineAdd alkylating agent slowly.Reduce reaction temperature.
Low Yield Post-WorkupAmine in Organic LayerPerform multiple acidic washes (e.g., 1M HCl).Back-extract aqueous layers.
Emulsion FormationAdd brine to the separatory funnel.Filter through Celite.
Product Loss to Aqueous LayerBack-extract all aqueous layers.Adjust pH of aqueous layer and re-extract.
Diagram 1: General Troubleshooting Workflow

G cluster_low_conversion Troubleshoot Reaction cluster_good_conversion Troubleshoot Workup/Purification Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC, NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete Good_Conversion Good Conversion Check_Conversion->Good_Conversion Complete Steric_Hindrance Address Steric Hindrance (Increase Temp, Change Base) Low_Conversion->Steric_Hindrance Workup Optimize Workup (Acid Wash, Brine) Good_Conversion->Workup Solubility Improve Solubility (Change Solvent, Stir Vigorously) Steric_Hindrance->Solubility Purity Check Reagent Purity Solubility->Purity End Optimized Yield Purity->End Re-run Reaction Purification Refine Purification (Chromatography, Recrystallization) Workup->Purification Purification->End Yield Improved

Caption: A logical workflow for diagnosing the cause of poor yields.

Diagram 2: Mechanism of Hofmann Elimination Side Reaction

Caption: The E2 mechanism leading to an alkene byproduct.

Diagram 3: Acid-Base Extraction Workflow for Purification

G Start Crude Reaction Mixture (Product + this compound) Add_Solvent Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Add_Solvent Wash_Acid Wash with Dilute Acid (e.g., 1M HCl) Add_Solvent->Wash_Acid Separate_Phases Separate Layers Wash_Acid->Separate_Phases Aqueous_Layer Aqueous Layer (Contains Protonated Amine Salt) Separate_Phases->Aqueous_Layer Bottom Organic_Layer Organic Layer (Contains Product) Separate_Phases->Organic_Layer Top Wash_Brine Wash with Brine Organic_Layer->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Final_Product Purified Product Concentrate->Final_Product

Caption: Step-by-step liquid-liquid extraction to remove the amine.

References

  • Benchchem. (n.d.). Technical Support Center: N-Methylhexylamine Catalyzed Reactions.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
  • University of Rochester. (n.d.). Workup for Removing Amines.
  • University of Rochester. (n.d.). Workup: Amines.
  • Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications.
  • Wikipedia. (n.d.). Hofmann elimination.
  • Chemistry LibreTexts. (2023, January 22). Hofmann Elimination.
  • Chemistry LibreTexts. (2024, March 23). 24.7: Reactions of Amines.
  • BYJU'S. (n.d.). Hofmann Elimination.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 37615-53-5.
  • Wikipedia. (n.d.). Steric effects.
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.

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Technical Support Center: Improving Selectivity in Reactions Catalyzed by N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for N-Methyldihexylamine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reaction selectivity. We provide in-depth, field-proven insights into the causal factors governing catalytic outcomes, moving beyond simple procedural steps to empower you with a robust problem-solving framework.

Frequently Asked Questions (FAQs) about this compound Catalysis

Q1: What is this compound and what are its primary catalytic applications?

A1: this compound is a tertiary amine that functions as a potent organocatalyst.[1] Its catalytic activity stems from the basicity of the nitrogen atom's lone pair of electrons. It is particularly effective in reactions requiring a base to deprotonate a substrate, thereby generating a reactive nucleophile. Common applications include condensation reactions, dehydrohalogenations, and as a base in metal-catalyzed cross-coupling reactions where it can facilitate catalyst turnover without coordinating too strongly to the metal center.[2] The two hexyl chains provide significant steric bulk, which is a key feature influencing its selectivity.[3][4]

Q2: What are the key physicochemical properties of this compound relevant to its catalytic activity?

A2: Understanding the properties of this compound is crucial for designing experiments and optimizing reaction conditions. Key parameters are summarized below.

PropertyValueSignificance in Catalysis
Molecular Formula C₁₃H₂₉NInfluences solubility and steric profile.
Molecular Weight 199.38 g/mol [5]Essential for accurate molar calculations of catalyst loading.
Boiling Point ~205-207 °C (Predicted)Determines the upper temperature limit for reactions at atmospheric pressure.
Density ~0.79 g/mL (Predicted)Useful for accurate volumetric dispensing of the catalyst.
pKa (of conjugate acid) ~10.5 - 11.0 (Estimated)Indicates its strength as a base, which is fundamental to its catalytic function.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Toluene, THF, DCM).Affects the choice of solvent to ensure a homogeneous reaction medium.

Q3: How does the unique structure of this compound influence its role as a catalyst?

A3: The structure of this compound, specifically its significant steric hindrance around the nitrogen atom due to the two hexyl groups, plays a decisive role in its catalytic behavior.[3][6] This steric bulk can prevent the catalyst from accessing sterically congested sites on a substrate, leading to regioselectivity.[7] Furthermore, this hindrance can disfavor the formation of certain transition states, thereby enhancing selectivity for a specific product pathway over others.[4] In reactions where a less hindered amine might lead to multiple side products, this compound can provide a more "selective" basic environment, promoting the formation of the desired product.

Troubleshooting Guide: Poor Reaction Selectivity

Poor selectivity is one of the most common challenges in catalysis. When your reaction yields an undesired mixture of isomers or byproducts, a systematic approach is required to diagnose and resolve the issue.

Q4: My reaction is producing a mixture of products instead of the single desired compound. What are the primary factors I should investigate to improve selectivity?

A4: When faced with poor selectivity, several interdependent experimental parameters should be investigated. The formation of multiple products often arises from competing reaction pathways with similar activation energies. Your goal is to adjust the conditions to favor the pathway leading to your desired product. The key areas to focus on are temperature, solvent, and catalyst concentration.

1. Differentiating Kinetic vs. Thermodynamic Control

The product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control.[8][9]

  • Kinetic Product: The product that forms the fastest. Its formation proceeds through the transition state with the lowest activation energy.[10] Kinetic control is typically favored at lower temperatures and shorter reaction times, where the reverse reaction is slow or non-existent.[8][11]

  • Thermodynamic Product: The most stable product. While it may form more slowly (higher activation energy), it is favored under conditions of equilibrium, typically at higher temperatures and longer reaction times, which allow the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product.[9][10]

Troubleshooting Action: Run the reaction at a significantly lower temperature (e.g., 0 °C or -20 °C) and monitor the product ratio over time. Then, perform the reaction at a higher temperature (e.g., reflux) for an extended period. If the major product changes, your system is subject to kinetic and thermodynamic control.[10]

G Fig 1. Kinetic vs. Thermodynamic Control cluster_energy Reactants Reactants Intermediate Intermediate Reactants->Intermediate ΔG‡₁ TS_Kinetic TS (Kinetic) TS_Thermo TS (Thermo) Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic ΔG‡ (Kinetic) (Lower) Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo ΔG‡ (Thermo) (Higher) E_axis_start E_axis_end Gibbs Free Energy E_axis_start->E_axis_end RC_axis_end Reaction Coordinate RC_axis_start RC_axis_start RC_axis_start->RC_axis_end Level_Reactants Level_Reactants Level_Product_Kinetic Level_Product_Kinetic Level_Product_Thermo Level_Product_Thermo Level_TS_Kinetic Level_TS_Kinetic Level_TS_Thermo Level_TS_Thermo path1 path2 path1->path2 path4 path1->path4 path3 path2->path3 path5 path4->path5

Caption: Energy profile for competing kinetic and thermodynamic pathways.

2. The Critical Role of the Solvent

The solvent does more than just dissolve reactants; it can directly influence reaction rates and selectivity.[12] Solvents can stabilize or destabilize transition states, alter the catalyst's effective basicity, and mediate mass transfer.[13][14]

  • Polarity: Polar solvents may stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.

  • Coordinating Ability: Lewis basic solvents (e.g., THF, Dioxane) can interact with the catalyst or substrates, affecting their reactivity.[12] Aprotic polar solvents (e.g., DMF, DMSO) can significantly increase reaction rates compared to protic solvents (e.g., water, methanol).[13]

Troubleshooting Action: Screen a range of solvents with varying properties. Start with common non-polar (Toluene), polar aprotic (Acetonitrile, DMF), and ether-based (THF, Dioxane) solvents. Analyze the product ratio in each case to identify a solvent that favors the desired product.

3. Optimizing Catalyst Loading

The concentration of this compound can be critical. While a certain amount is necessary for the reaction to proceed, excessive loading can sometimes lead to side reactions.[15][16]

  • Insufficient Loading: Leads to slow or incomplete conversion, which can complicate analysis of selectivity.

  • Excessive Loading: May promote undesired pathways, such as dimerization, polymerization, or reactions with the product itself. In some cases, high catalyst concentration can lead to catalyst aggregation, which may have adverse effects.[17]

Troubleshooting Action: Perform a catalyst loading study. Run the reaction with a range of catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) while keeping all other parameters constant. This will help you find the optimal balance between reaction rate and selectivity.[16][17]

Caption: Troubleshooting workflow for improving reaction selectivity.

Experimental Protocols for Optimization

Here are detailed, step-by-step protocols for the key troubleshooting experiments.

Protocol 1: Screening Reaction Temperature to Differentiate Kinetic vs. Thermodynamic Control

Objective: To determine if the reaction selectivity is sensitive to temperature and identify conditions that favor either the kinetic or thermodynamic product.

Methodology:

  • Setup: Prepare three identical reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers) under an inert atmosphere (if required).

  • Reagent Addition: To each vessel, add the substrate (1.0 eq), reagent (1.1 eq), this compound (e.g., 10 mol%), and solvent.

  • Temperature Conditions:

    • Vessel 1 (Low Temp): Place in a cooling bath at 0 °C.

    • Vessel 2 (Room Temp): Place in a stir plate at ambient temperature (~25 °C).

    • Vessel 3 (High Temp): Place in a heating mantle or oil bath set to the solvent's reflux temperature.

  • Time-Course Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Quench the aliquot immediately (e.g., with dilute acid).

  • Analysis: Analyze the crude product ratio in each aliquot using GC, LC-MS, or ¹H NMR.

  • Interpretation:

    • If the major product at 0 °C is different from the major product at reflux after 24h, the reaction is under kinetic and thermodynamic control.[9][10]

    • If the product ratio changes significantly over time at the higher temperature, it indicates equilibration towards the thermodynamic product.[8]

Protocol 2: Systematic Solvent Screening

Objective: To evaluate the effect of the solvent environment on reaction selectivity.

Methodology:

  • Setup: Prepare a series of reaction vessels.

  • Solvent Selection: Choose a range of 4-6 solvents with diverse properties (e.g., Toluene, Dichloromethane, Acetonitrile, THF, 1,4-Dioxane, DMF). Ensure all starting materials are soluble in the selected solvents.

  • Reaction Execution: To each vessel, add the substrate, reagent, and this compound. Then add one of the selected solvents.

  • Standardized Conditions: Run all reactions at the same temperature (e.g., 60 °C) and for the same duration (e.g., 12h).

  • Analysis: After the reaction time has elapsed, quench all reactions and work up identically. Analyze the product ratio for each solvent.

  • Interpretation: Identify the solvent that provides the highest ratio of desired to undesired product. This solvent likely stabilizes the transition state leading to the desired product more effectively than the others.[12][13]

Protocol 3: Optimizing Catalyst Loading

Objective: To find the minimum catalyst concentration required for efficient conversion without promoting side reactions.

Methodology:

  • Setup: Prepare a series of identical reaction vessels.

  • Loading Gradient: Create a gradient of this compound concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%, 20 mol%).

  • Reaction Execution: To each vessel, add the substrate, reagent, and the designated amount of catalyst. Use the optimal solvent and temperature identified in previous screens.

  • Standardized Conditions: Run all reactions for the same duration.

  • Analysis: Analyze both the conversion of the starting material and the selectivity for the desired product for each catalyst loading.

  • Interpretation: Plot selectivity vs. catalyst loading. The optimal loading is typically the lowest amount that gives a high conversion rate and the best selectivity before diminishing returns or an increase in byproducts is observed.[16][17]

References
  • Drabo, P., et al. (2023). Solvent effects on catalytic activity and selectivity in amine-catalyzed d-fructose isomerization. Journal of Catalysis. Available from: [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Steric Effect of Protonated Tertiary Amine in Primary–Tertiary Diamine Catalysis: A Double-Layered Sterimol Model. (2018). Organic Letters. ACS Publications. Available from: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). PMC - NIH. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science (RSC Publishing). DOI:10.1039/D4SC03873H. Available from: [Link]

  • Solvent effects on catalytic activity and selectivity in amine-catalyzed d-fructose isomerization | Request PDF. ResearchGate. Available from: [Link]

  • Evaluating the Activity of Heterogeneous Tertiary Amine Catalysts for Glucose Isomerization to Fructose by Tuning Catalyst, Support, and Reaction Conditions. (2025). Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Available from: [Link]

  • Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Available from: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. Available from: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available from: [Link]

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). Available from: [Link]

  • PCAT: Kinetic Vs Thermodynamic Control of a Reaction, Catalysts. (2014). YouTube. Available from: [Link]

  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022). Available from: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal. Available from: [Link]

  • Kinetic Effects of Temperature on Fe-N-C Catalysts for 2e- and 4e-Oxygen Reduction Reactions. ResearchGate. Available from: [Link]

  • Selectivity in Parallel Reactions. (2019). YouTube. Available from: [Link]

  • Efficient Catalytic Synthesis of Tertiary and Secondary Amines from Alcohols and Urea | Request PDF. (2025). ResearchGate. Available from: [Link]

  • The Expanding Role of N-Methylcyclohexylamine in Industrial Applications. Available from: [Link]

  • N Methylcyclohexylamine: An Important Organic Amine Compound. (2025). Available from: [Link]

  • Effect of Catalysts on Selectivity : r/ChemicalEngineering. (2021). Reddit. Available from: [Link]

  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (2025). PMC. Available from: [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. (2019). ACS Catalysis. ACS Publications. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available from: [Link]

  • Molecular factors of catalytic selectivity. SciSpace. Available from: [Link]

  • Molecular Factors of Catalytic Selectivity | Request PDF. (2025). ResearchGate. Available from: [Link]

  • Solvent Property of Amine Based Solvents. Beijing Institute of Technology. Available from: [Link]

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Technical Support Center: A Guide to Scaling Up Reactions Involving N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for scaling up chemical reactions that involve N-Methyldihexylamine. As you transition your processes from the bench to larger-scale production, you may encounter unique challenges. This resource, structured in a question-and-answer format, aims to address these potential issues directly, offering practical solutions grounded in established chemical principles. Our goal is to empower you with the knowledge to conduct your experiments efficiently, safely, and with a high degree of success.

Section 1: this compound at a Glance: Properties and Safety

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount before any scale-up is attempted. This information will inform your choices regarding reaction conditions, equipment, and handling procedures.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C13H29N[1]
Molecular Weight 199.38 g/mol
Boiling Point 146 °C at 48 mmHg
Density 0.775 g/mL at 25 °C
Flash Point 89 °C (closed cup)
pKa 10.23 ± 0.50 (Predicted)
Appearance Liquid
CAS Number 37615-53-5[2]
Critical Safety Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage[1]. It is also harmful if swallowed or in contact with skin[3][4]. When scaling up reactions, the potential for exposure and the severity of that exposure increase. Therefore, stringent adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection[3][5][6]. A chemical fume hood is essential for all manipulations[6].

  • Ventilation: Ensure adequate ventilation to avoid inhalation of vapors[3][4]. For larger scale operations, consider a closed system with appropriate exhaust ventilation[4].

  • Handling: Use spark-proof tools and explosion-proof equipment, especially given its flash point[4][6]. Ground and bond containers and receiving equipment to prevent static discharge[6][7].

  • Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible[3][4]. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention[3][4][5]. Do not induce vomiting if ingested[3][4][5].

Section 2: Core Concepts in Scaling Up Amine Reactions

Tertiary amines like this compound present a specific set of challenges during scale-up. Understanding these core concepts will help you anticipate and mitigate potential problems.

One of the most common issues in the synthesis of more substituted amines is over-alkylation . While this compound is a tertiary amine and thus less prone to this issue in reactions where it is the product, the principle is crucial when considering potential side reactions or if you are synthesizing it from a secondary amine. The product of an initial alkylation is often more nucleophilic than the starting amine, leading to a "runaway" reaction where multiple alkyl groups are added.

OverAlkylation Amine Primary or Secondary Amine ProductAmine Product Amine (More Nucleophilic) Amine->ProductAmine + Alkyl Halide AlkylHalide Alkyl Halide QuatSalt Quaternary Ammonium Salt (Over-alkylation Product) ProductAmine->QuatSalt + Alkyl Halide (competing reaction)

Caption: The runaway train of amine alkylation.

Section 3: Troubleshooting Guide & FAQs for this compound Scale-Up

This section provides answers to frequently asked questions and troubleshooting advice for common problems encountered when scaling up reactions involving this compound.

Q1: My quaternization reaction with this compound is significantly slower on a larger scale. What could be the cause, and how can I improve the reaction rate?

A1: Sluggish reaction rates upon scale-up are a common issue. Several factors could be at play:

  • Mixing Efficiency: In larger vessels, achieving uniform mixing is more challenging. Inefficient mixing can lead to localized concentration gradients, slowing down the reaction.

    • Solution: Increase the agitation speed and consider using a more efficient stirrer (e.g., overhead mechanical stirrer with a properly designed impeller). For very large scales, baffled reactors are recommended to improve turbulence and mixing.

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making heat transfer less efficient[8]. If the reaction is endothermic, it may not be reaching the optimal temperature throughout the vessel.

    • Solution: Ensure your heating system is adequate for the larger volume. Monitor the internal temperature of the reaction mixture, not just the heating bath temperature.

  • Solvent Effects: The choice of solvent can significantly impact the rate of a quaternization (Menshutkin) reaction. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state.

    • Solution: If you are using a non-polar solvent, consider switching to a more polar one like acetonitrile or DMF. Be aware that solvent choice can also affect solubility and downstream processing.

  • Reagent Purity: The purity of your this compound and alkylating agent can affect the reaction rate. Impurities can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques like GC-MS or NMR.

SluggishQuaternization Start Sluggish Quaternization Reaction CheckMixing Is Mixing Efficient? Start->CheckMixing CheckTemp Is Temperature Optimal? CheckMixing->CheckTemp Yes ImproveMixing Increase Agitation/ Use Baffles CheckMixing->ImproveMixing No CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent Yes ImproveHeating Ensure Adequate Heating/ Monitor Internal Temp CheckTemp->ImproveHeating No CheckPurity Are Reagents Pure? CheckSolvent->CheckPurity Yes ChangeSolvent Switch to Polar Aprotic Solvent CheckSolvent->ChangeSolvent No PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No Success Reaction Rate Improved CheckPurity->Success Yes ImproveMixing->Success ImproveHeating->Success ChangeSolvent->Success PurifyReagents->Success

Caption: Troubleshooting a sluggish quaternization reaction.

Q2: I am observing significant byproduct formation in my reaction where this compound is used as a base. How can I minimize this?

A2: Byproduct formation can be exacerbated during scale-up. Here are some common causes and solutions:

  • Over-alkylation of the Substrate: If your substrate has nucleophilic sites, this compound might not be sterically hindered enough to prevent its reaction with the alkylating agent.

    • Solution: Consider using a more sterically hindered non-nucleophilic base like diisopropylethylamine (Hünig's base)[9][10].

  • Hofmann Elimination: If the reaction is run at elevated temperatures, the quaternary ammonium salt formed from the reaction of this compound with an alkyl halide can undergo Hofmann elimination, leading to the formation of an alkene.

    • Solution: Maintain a lower reaction temperature. If a higher temperature is necessary for the primary reaction, consider a different class of base.

  • Reaction with the Solvent: Some solvents can react with the starting materials or products under certain conditions.

    • Solution: Review the compatibility of your solvent with all reaction components at the intended reaction temperature.

Q3: What are the best practices for purifying this compound or its derivatives on a multi-gram to kilogram scale?

A3: Column chromatography, while effective at the lab scale, is often impractical and costly for large-scale purification[8].

  • Distillation: Given its boiling point, vacuum distillation is a viable method for purifying this compound itself. Ensure your vacuum system is robust and can handle the required pressure.

  • Crystallization/Recrystallization: If the product is a solid (e.g., a quaternary ammonium salt), crystallization is the preferred method for purification on a large scale[8]. A systematic approach to solvent screening is crucial to find a system that provides good recovery and high purity.

  • Liquid-Liquid Extraction: Use a series of aqueous washes to remove water-soluble impurities. For example, an acidic wash can be used to remove unreacted primary or secondary amines, while a basic wash can remove acidic byproducts. The amine product can then be regenerated by basifying the acidic aqueous layer and extracting with an organic solvent.

Q4: How should I manage the exothermicity of my reaction involving this compound during scale-up?

A4: The poor heat dissipation of large reactors can turn a manageable exotherm on a small scale into a dangerous thermal runaway[11].

  • Slow Addition: Add the limiting reagent slowly to control the rate of the reaction and thus the rate of heat generation.

  • Cooling System: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket with circulating fluid).

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this will increase the overall volume and may not be ideal for process efficiency[8].

  • Calorimetry: For critical processes, especially at a larger scale, reaction calorimetry is recommended to quantify the heat of reaction and determine safe operating limits[8].

Section 4: Experimental Protocols

The following are example protocols that have been adapted for a larger scale. Always perform a thorough safety assessment before conducting any experiment.

Protocol 1: Gram-Scale Quaternization of this compound

This protocol describes the synthesis of N,N-dihexyl-N,N-dimethylammonium iodide.

  • Reactor Setup: In a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring, add this compound (100 g, 0.50 mol) and 500 mL of acetonitrile.

  • Reagent Addition: Begin stirring and add methyl iodide (78.1 g, 0.55 mol, 1.1 equivalents) dropwise via an addition funnel over 30 minutes. Monitor the internal temperature. If the temperature rises more than 10 °C, slow the addition rate and apply external cooling if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, reduce the solvent volume by rotary evaporation until a solid forms.

  • Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Large-Scale Purification by Acid-Base Extraction

This protocol is for the purification of a crude reaction mixture containing this compound as the desired product.

  • Dissolution: Dissolve the crude reaction mixture (approx. 100 g) in 500 mL of a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a 2 L separatory funnel and extract with 1 M HCl (3 x 200 mL). Combine the acidic aqueous layers. The this compound will be protonated and move into the aqueous phase.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 5 M NaOH until the pH is >12. This will deprotonate the ammonium salt and regenerate the free amine.

  • Extraction: Extract the aqueous layer with the original organic solvent (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.

Section 5: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4426313, this compound. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Organic Syntheses. (n.d.). N-METHYLETHYLAMINE. [Link]

  • N-Methylhexylamine: A Deep Dive Into Its Properties and Applications. (2025). [No valid URL provided]

  • Study.com. (n.d.). Amine Reactions: Practice Problems. [Link]

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  • KAUST Health & Safety. (n.d.). Scale up reactions Guideline. [Link]

  • Eindhoven University of Technology. (n.d.). MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. [Link]

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  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Bourne, J. R., & Gholap, R. V. (2025). Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. Industrial & Engineering Chemistry Research.

  • Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.

  • ResearchGate. (n.d.). Gram-scale reactions. Demonstrating the practical utility for the.... [Link]

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  • Pharmaceuticals and Medical Devices Agency. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for N-Methyldihexylamine Concentration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate determination of a compound's concentration is a cornerstone of quality control and regulatory compliance. For aliphatic amines such as N-Methyldihexylamine, a compound often encountered as a process intermediate or reagent, traditional analytical methods can present challenges. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative techniques, presenting qNMR as a superior, primary method for the unambiguous determination of this compound concentration.

The inherent principle of qNMR is its key advantage: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental relationship allows for the direct measurement of compound concentration against a certified reference material, establishing a clear and robust traceability to the International System of Units (SI).[2][3] This guide will detail a validated qNMR protocol, explain the scientific rationale behind critical experimental parameters, and objectively compare its performance against Gas Chromatography with Flame Ionization Detection (GC-FID) and Potentiometric Titration.

The qNMR Workflow: A Self-Validating System for this compound

The power of qNMR lies in its methodical approach, which, when executed correctly, creates a self-validating system. The following protocol is designed for accuracy and robustness.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Accurately weigh Analyte (this compound) & Internal Calibrant (e.g., DMSO2) B Dissolve in deuterated solvent (e.g., CDCl3) in a volumetric flask A->B Gravimetric Data C Transfer precise volume to a 5mm NMR tube B->C Homogeneous Solution D Calibrate Spectrometer (Tuning, Matching, Shimming) E Set Key Parameters (D1, Pulse Angle, Scans) D->E System Suitability F Acquire 1H NMR Spectrum E->F Optimized Conditions G Apply Apodization & Fourier Transform H Phase and Baseline Correction G->H FID to Spectrum I Integrate Analyte & Calibrant Signals H->I Accurate Integration J Calculate Purity/Concentration using qNMR Equation I->J Integral Values

Caption: The qNMR workflow from precision weighing to final concentration calculation.

Detailed Experimental Protocol

1. Selection of the Internal Calibrant (IC): The choice of an internal calibrant (often called an internal standard) is the most critical step for ensuring accuracy.[4]

  • Criteria for Selection:

    • High purity (≥99.5%), preferably a Certified Reference Material (CRM).

    • Chemically stable and non-reactive with the analyte or solvent.

    • Possesses a simple ¹H NMR spectrum, ideally a sharp singlet.

    • Its signals must not overlap with analyte or solvent signals.[4]

    • Good solubility in the chosen deuterated solvent.[4]

  • Recommended Calibrant for this compound: Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, and its sharp singlet appears around 3.0 ppm in CDCl₃, which is well-separated from the aliphatic signals of this compound (typically 0.8-2.5 ppm).

2. Sample Preparation: Metrological weighing is paramount for minimizing uncertainty.[3][5]

  • Step 1: Accurately weigh approximately 15-20 mg of this compound into a clean vial using a calibrated analytical balance (readability of 0.01 mg). Record the exact weight (m_analyte).

  • Step 2: Add approximately 10-15 mg of the internal calibrant (e.g., DMSO₂) to the same vial. Record the exact weight (m_IC).

    • Rationale: A mass ratio close to 1:1 between the analyte and calibrant helps to ensure that the integrated signals have similar intensities, which improves integration accuracy.[1][5]

  • Step 3: Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a volumetric flask.

  • Step 4: Transfer the solution to a high-precision 5 mm NMR tube.

3. NMR Data Acquisition: Acquisition parameters must be optimized to ensure all signals are fully relaxed and uniformly excited.[6]

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Key Parameters:

    • Relaxation Delay (D1): This is the most critical acquisition parameter for quantitation.[7] The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the calibrant.[6][8] For small molecules like this compound, a D1 of 30 seconds is generally a safe starting point. An inversion-recovery experiment can be used to determine T₁ values precisely.[8]

    • Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio, provided a sufficient relaxation delay is used.[5]

    • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[6] This typically requires 16 to 64 scans.

    • Receiver Gain: Set automatically by the instrument to avoid signal clipping.

4. Data Processing and Calculation: Proper processing ensures that the integrated areas accurately reflect the signal intensities.

  • Step 1: Apply a gentle line-broadening function (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting the peak shape.

  • Step 2: Perform Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum.

  • Step 3: Integrate the well-resolved signal of the internal calibrant (DMSO₂ singlet) and a non-overlapping signal from the this compound. For this compound, the N-methyl singlet (around 2.2 ppm) is an ideal choice due to its sharpness and clear separation.

  • Step 4: Calculate the purity or concentration using the following equation:[9]

    Purity_analyte (%) = (I_analyte / I_IC) * (N_IC / N_analyte) * (MW_analyte / MW_IC) * (m_IC / m_analyte) * Purity_IC

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (N_analyte = 3 for N-CH₃; N_IC = 6 for DMSO₂)

    • MW: Molecular weight (this compound = 199.38 g/mol ; DMSO₂ = 94.13 g/mol )

    • m: Weighed mass

    • Purity_IC: Purity of the internal calibrant (from its certificate)

Comparative Analysis: qNMR vs. Alternative Methods

To contextualize the performance of qNMR, it is essential to compare it with established alternative methods for amine quantification: GC-FID and Potentiometric Titration.

Parameter Quantitative NMR (qNMR) Gas Chromatography-FID (GC-FID) Potentiometric Titration
Principle Signal integral is directly proportional to molar concentration.[1]Response of Flame Ionization Detector is proportional to the mass of carbon.Measures change in potential to determine the equivalence point of a neutralization reaction.[10][11]
Specificity Very High: Can distinguish and quantify the analyte even in the presence of structurally similar impurities.High: Dependent on chromatographic separation. Co-elution can be a problem.Low: Titrates total basicity; cannot distinguish between different amines or basic impurities.[12]
Accuracy Excellent: As a primary ratio method, it can achieve low uncertainty (<1%) with traceability to SI units.[2]Good: Dependent on the purity of the reference standard used for calibration.Moderate: Subject to errors in endpoint determination and standardization of titrant.
Precision Excellent: RSDs typically <0.5% are achievable with proper parameter optimization.Good: RSDs typically <1-2%.Good: RSDs typically <1-2%.
Sample Prep Simple dissolution and weighing. Non-destructive.Can require derivatization for polar amines to improve volatility and peak shape.[13][14]Simple dissolution.
Throughput Moderate (15-30 min per sample).High (with autosampler). Method development can be lengthy.High.
Validation Straightforward. Method validation guidelines are established in pharmacopoeias (e.g., USP <761>).[15][16]Requires full validation as per ICH guidelines (Linearity, Range, etc.).[17]Requires standardization of titrant.
Expertise Requires a skilled operator with a strong understanding of NMR principles.Requires expertise in chromatography and method development.Relatively simple to perform.
In-Depth Comparison
  • Versus GC-FID: While GC-FID is a powerful quantitative tool, its application to amines can be problematic. Aliphatic amines like this compound often exhibit poor peak shape (tailing) on standard GC columns due to their basicity and interaction with active sites on the column.[14][18] This can necessitate derivatization or the use of specialized, base-deactivated columns, adding complexity and potential sources of error to the analysis.[13] qNMR, being a solution-state method, bypasses these issues entirely. Furthermore, qNMR provides structural confirmation simultaneously with quantification, a feature GC-FID lacks.

  • Versus Potentiometric Titration: Titration is a classic method for determining the total basicity of a sample.[12][19] However, its lack of specificity is a major drawback. If the this compound sample contains other basic impurities (e.g., unreacted starting materials or degradation products), titration will report an erroneously high concentration, as it cannot differentiate between the target analyte and the impurities. qNMR, by contrast, can selectively integrate a unique signal corresponding only to this compound, providing a true and accurate measure of its concentration, irrespective of other basic components.

Conclusion: The Authoritative Choice for Amine Quantification

For the determination of this compound concentration, qNMR stands out as the most authoritative and trustworthy analytical technique. Its status as a primary method provides a direct link to SI units, ensuring the highest level of accuracy and metrological traceability. The technique's high specificity allows for confident quantification even in complex matrices, a critical advantage over the non-specific nature of titration. While GC-FID offers good performance, it often requires more extensive method development and can be susceptible to issues inherent in analyzing basic compounds.

By following a robust, validated protocol that emphasizes correct parameter selection—particularly the relaxation delay—qNMR delivers unparalleled accuracy, precision, and specificity. For researchers, scientists, and drug development professionals who require the highest confidence in their analytical results, qNMR is the definitive choice for the quantification of this compound and other challenging aliphatic amines.

References

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A Senior Application Scientist's Guide to the Titrimetric Determination of Basicity for N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Amine Basicity

In the landscape of pharmaceutical development and chemical synthesis, tertiary amines such as N-Methyldihexylamine serve as crucial intermediates, catalysts, and active pharmaceutical ingredients (APIs). The basicity of these molecules, governed by the lone pair of electrons on the nitrogen atom, is a critical quality attribute that dictates their reactivity, solubility, and physiological behavior.[1][2][3] An accurate and precise determination of basicity is therefore not merely a quality control checkpoint but a fundamental necessity for ensuring process consistency and final product efficacy.

This compound, being a weakly basic tertiary amine, presents a classic analytical challenge.[1][2] Its limited solubility in aqueous media and the inherently weak nature of its basicity make conventional aqueous acid-base titrations impractical; the endpoint would be indistinct and unreliable due to water's amphiprotic nature, which competes with the weak base for protons.[4][5][6] This guide provides a comprehensive comparison of robust non-aqueous titration methods, grounded in established chemical principles, to empower researchers and quality control analysts with a reliable methodology for the basicity determination of this compound and similar compounds.

Theoretical Foundation: Why Non-Aqueous Titration is Essential

The core principle behind titrating a weak base like this compound is to enhance its apparent basicity to a level where it reacts quantitatively with a strong acid, yielding a sharp and detectable endpoint. This is achieved by moving away from water and into an organic solvent system.

The Leveling Effect of Glacial Acetic Acid

The choice of solvent is the most critical decision in this analysis. We select a protogenic (acidic) solvent , with glacial acetic acid being the gold standard.[7][8][9] In this medium, the solvent actively participates in the reaction. It donates a proton to the weak base (this compound), converting it into a stronger conjugate acid. This phenomenon, known as the leveling effect , elevates the basic strength of the amine, making it readily titratable.[6]

The Titrant: Perchloric Acid's Unmatched Strength

To titrate the "leveled" base, an exceptionally strong acid is required. In non-aqueous media, a solution of perchloric acid (HClO₄) in glacial acetic acid is the strongest available titrant.[10][11][12] It reacts with the acetic acid solvent to form the highly acidic onium ion (CH₃COOH₂⁺), which is a powerful proton donor, ensuring a complete and stoichiometric reaction with the amine.[4][10]

The overall reaction mechanism is as follows:

  • Formation of the Titrant Species: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺

  • Neutralization of the Amine: R₃N + CH₃COOH₂⁺ → R₃NH⁺ + CH₃COOH

This two-step process is visualized in the diagram below.

cluster_0 Step 1: Titrant Activation in Solvent cluster_1 Step 2: Neutralization Reaction HClO4 Perchloric Acid (HClO₄) Onium Acetonium Ion (CH₃COOH₂⁺) HClO4->Onium Protonates Solvent AcOH_Solvent Glacial Acetic Acid (CH₃COOH) AcOH_Solvent->Onium Amine This compound (R₃N) Onium->Amine Strong Proton Donor Protonated_Amine Protonated Amine (R₃NH⁺) Amine->Protonated_Amine Accepts Proton AcOH_Regen Glacial Acetic Acid (Regenerated)

Caption: Chemical principle of non-aqueous titration of a weak base.

Comparison of Endpoint Detection Methods

Once the chemistry is established, the next critical choice is the method of endpoint detection. The two primary, field-proven methods are potentiometric titration and visual indicator titration.

FeaturePotentiometric TitrationVisual Indicator Titration
Principle Measures the change in potential (mV) of the solution using a specialized electrode. The endpoint is the point of maximum inflection on the titration curve.Uses a chemical indicator that changes color at a specific pH (or potential) corresponding to the equivalence point.
Accuracy & Precision High. Considered the "gold standard" for accuracy and reproducibility.[10][11]Good, but can be influenced by analyst subjectivity in judging color change.
Objectivity Fully objective. The endpoint is determined mathematically from the data.Subjective. Relies on the analyst's ability to consistently perceive a specific color.
Applicability Ideal for colored or turbid solutions where a visual endpoint would be obscured.Not suitable for intensely colored or cloudy samples.
Cost & Complexity Higher initial investment (autotitrator, specialized electrode). Requires more technical expertise for setup and maintenance.Low cost (burette, indicator solution). Simpler procedure.
Data Richness Provides a full titration curve, which can reveal information about sample purity and the presence of multiple basic species.Provides a single data point (the endpoint volume).
Recommendation Recommended for R&D, method validation, and GMP environments where accuracy and data integrity are paramount.Suitable for routine QC testing where speed and cost are primary considerations and samples are consistent.

Detailed Experimental Protocols

Safety First: Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials. Acetic anhydride is corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Potentiometric Titration (High-Accuracy Method)

This method is the most robust and provides the highest quality data, aligning with standards like ASTM D2896 for base number determination.[13]

Apparatus:

  • Autotitrator (e.g., Metrohm Eco Titrator or equivalent)

  • Specialized non-aqueous pH electrode (e.g., Metrohm Solvotrode easyClean).[10][14]

  • Analytical balance (readable to 0.1 mg)

  • 100 mL titration beakers, 20 mL burette, volumetric flasks.

Reagents:

  • Titrant (0.1 M Perchloric Acid in Glacial Acetic Acid): To 900 mL of glacial acetic acid, cautiously add 8.5 mL of 72% perchloric acid while stirring. In a separate container, cool 30 mL of acetic anhydride. Slowly add the cooled acetic anhydride to the perchloric acid solution with continuous stirring. Make up the volume to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any residual water.[8][15]

  • Standard (Potassium Hydrogen Phthalate - KHP): Primary standard grade, dried at 120°C for 2 hours and stored in a desiccator.

  • Solvent: Glacial Acetic Acid.

Procedure:

  • Titrant Standardization: a. Accurately weigh approximately 400 mg of dried KHP into a titration beaker. b. Add 50 mL of glacial acetic acid and stir until the KHP is completely dissolved. Gentle warming may be required. c. Titrate the solution potentiometrically with the 0.1 M perchloric acid titrant. d. The endpoint is the volume corresponding to the largest potential change (inflection point of the curve). e. Calculate the exact molarity of the perchloric acid solution.

  • Sample Analysis: a. Accurately weigh an appropriate amount of this compound (e.g., 150-200 mg) into a clean, dry titration beaker. b. Add 50 mL of glacial acetic acid and stir to dissolve the sample. c. Immerse the electrode and the burette tip into the solution. d. Titrate with the standardized 0.1 M perchloric acid solution, recording the potential (mV) as a function of titrant volume. e. Continue the titration past the equivalence point to ensure a complete curve is generated.

  • Blank Titration: a. Perform a blank titration using 50 mL of glacial acetic acid only. b. Subtract the blank volume from the sample titration volume before calculation. This corrects for any acidic or basic impurities in the solvent.

Data Analysis: The basicity, expressed as percent purity, is calculated as:

Purity (%) = ( (V_sample - V_blank) * M_HClO4 * MW_amine ) / ( W_sample * 1000 ) * 100

Where:

  • V_sample = Volume of titrant for the sample (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • M_HClO4 = Molarity of the standardized perchloric acid (mol/L)

  • MW_amine = Molecular weight of this compound (199.38 g/mol )[16]

  • W_sample = Weight of the sample (g)

Protocol 2: Visual Indicator Titration (Rapid QC Method)

Apparatus:

  • Class A 25 mL or 50 mL burette

  • 125 mL Erlenmeyer flasks

  • Analytical balance

Reagents:

  • Titrant and Standard: Same as in Protocol 1.

  • Indicator (Crystal Violet): Prepare a 0.5% w/v solution of crystal violet in glacial acetic acid.[6][7]

Procedure:

  • Titrant Standardization: a. Prepare a KHP standard solution as described in Protocol 1. b. Add 2-3 drops of crystal violet indicator solution. The solution will appear violet. c. Titrate with the 0.1 M perchloric acid solution until the color changes sharply from violet to blue-green.[15]

  • Sample Analysis: a. Accurately weigh and dissolve the this compound sample in 50 mL of glacial acetic acid in an Erlenmeyer flask. b. Add 2-3 drops of crystal violet indicator. c. Titrate with the standardized 0.1 M perchloric acid from the burette, swirling the flask constantly. d. The endpoint is reached when the solution color changes from violet (basic) through blue to a stable blue-green (acidic).[6] Record the volume of titrant used.

  • Blank Titration: a. Titrate 50 mL of glacial acetic acid with the indicator to the same blue-green endpoint. Subtract this blank volume from the sample volume.

Data Analysis: The calculation formula is identical to that used in the potentiometric method.

cluster_prep 1. Preparation cluster_titration 2. Titration & Endpoint Detection cluster_pot Method A: Potentiometric cluster_vis Method B: Visual Indicator cluster_analysis 3. Data Analysis prep_titrant Prepare & Standardize 0.1 M HClO₄ Titrant prep_sample Accurately Weigh Sample & Dissolve in Acetic Acid prep_titrant->prep_sample pot_titrate Titrate with Autotitrator prep_sample->pot_titrate vis_titrate Add Crystal Violet Indicator prep_sample->vis_titrate pot_endpoint Record mV vs. Volume Data pot_titrate->pot_endpoint blank Perform Blank Titration (Solvent Only) pot_endpoint->blank vis_endpoint Titrate to Violet -> Blue-Green Color Change vis_titrate->vis_endpoint vis_endpoint->blank calc Calculate Basicity (% Purity) Correcting for Blank blank->calc result Final Result calc->result

Caption: Experimental workflow for determining amine basicity.

Conclusion and Best Practices

For the definitive determination of the basicity of this compound, potentiometric titration in glacial acetic acid with perchloric acid stands as the superior method. It eliminates the subjectivity of visual indicators and provides a rich dataset suitable for rigorous scientific and regulatory scrutiny. The visual indicator method, while less precise, remains a viable, cost-effective alternative for routine, high-throughput quality control where method validation has demonstrated its fitness for purpose.

Regardless of the method chosen, adherence to best practices is crucial for reliable results:

  • Minimize Water Contamination: Ensure all glassware is dry and use anhydrous grade solvents. Water interferes with the endpoint and consumes the titrant.[7][8]

  • Regular Standardization: The titrant should be standardized frequently, as its concentration can change over time.

  • Temperature Control: Non-aqueous solvents have higher coefficients of expansion than water. Perform standardizations and sample analyses at the same temperature.[6]

By implementing these robust protocols, researchers, scientists, and drug development professionals can confidently and accurately quantify the basicity of this compound, ensuring the quality and consistency of their critical work.

References

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  • PHARMD GURU. (n.d.). 5. NON AQUEOUS TITRATIONS. Retrieved from [Link]

  • Scribd. (2008, May 22). Amine Value Titration Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]

  • H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

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Comparison of N-Methyldihexylamine with triethylamine as a base

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers: N-Methyldihexylamine vs. Triethylamine as a Synthetic Base

For professionals in chemical research and pharmaceutical development, the choice of a base is a critical decision that can dictate the success of a synthetic route. While triethylamine (TEA) is a ubiquitous and versatile workhorse base, sterically hindered alternatives like this compound offer unique advantages in specific contexts. This guide provides a detailed, data-supported comparison of these two tertiary amines, moving beyond simple equivalency to explore the nuanced interplay of basicity, steric hindrance, and physical properties that govern their performance in the laboratory.

Fundamental Properties: A Head-to-Head Comparison

The efficacy of a base is rooted in its fundamental physicochemical properties. While both molecules are tertiary amines, the substitution pattern around the nitrogen atom—three ethyl groups for triethylamine versus two hexyl chains and a methyl group for this compound—creates significant differences in their behavior.

PropertyThis compound Triethylamine (TEA, Et₃N) Rationale for Performance Impact
IUPAC Name N-hexyl-N-methylhexan-1-amine[1]N,N-Diethylethanamine[2]-
Formula C₁₃H₂₉N[1][3]C₆H₁₅N[2]-
Molecular Weight 199.38 g/mol [1][3]101.19 g/mol [2]Affects molar calculations and mass balance.
Boiling Point 146 °C / 48 mmHg[3]88.6 to 89.8 °C[2]Critical for removal. TEA is easily removed by rotary evaporation; this compound is not.
Density 0.775 g/mL at 25 °C[3]0.726 g/cm³ at 20 °C[4]Minor impact on reaction setup, relevant for volume-based measurements.
pKa (Conjugate Acid) ~10.23 (Predicted)[3]10.75[2][5]Measure of basicity. TEA is a slightly stronger base, which can influence reaction rates.[6]
Steric Hindrance HighLow-to-Moderate[7]Key differentiator. The bulky hexyl groups render this compound non-nucleophilic, preventing side reactions.
Solubility (Amine) Organic solventsMiscible with water (<18.7 °C) and most organic solvents[2][8]The long alkyl chains of this compound increase its lipophilicity.
Solubility (HCl Salt) Expected to be lipophilicHighly soluble in water (1440 g/L)[9][10]; Insoluble in Ether, THF[10]Critical for work-up. TEA·HCl is easily removed with an aqueous wash; this compound·HCl is not.

The Interplay of Basicity and Steric Hindrance

The decision to use one base over the other often hinges on balancing the required basicity against the need to avoid nucleophilic side reactions.

Basicity

With a conjugate acid pKa of 10.75, triethylamine is a moderately strong base suitable for a vast range of acid-scavenging applications.[2][5] this compound, with a predicted pKa of ~10.23, is slightly weaker but remains a competent base for neutralizing strong acids like HCl that are generated during reactions such as acylations or silylations.[3] For most applications where the primary role is trapping a proton, this difference in basicity is negligible.

Steric Hindrance: The Non-Nucleophilic Advantage

The most significant performance difference arises from steric bulk. The three relatively small ethyl groups of triethylamine leave its nitrogen lone pair accessible, allowing it to act not only as a base but also as a nucleophile.[7] This can lead to undesired side reactions, such as the quaternization of the amine by an alkyl halide substrate.

In contrast, the two long hexyl chains of this compound effectively shield the nitrogen atom. This steric congestion makes it a non-nucleophilic base . It can readily accept a small proton but is too bulky to participate in SN2 reactions with larger electrophilic centers. This property is invaluable in situations where a sensitive substrate might be susceptible to nucleophilic attack by the amine base.

Diagram: Conceptual Comparison of Steric Accessibility

The following diagram illustrates the difference in steric hindrance, which is a primary determinant in choosing between these two bases.

G cluster_0 Triethylamine (Less Hindered) cluster_1 This compound (Highly Hindered) TEA N(CH₂CH₃)₃ TEA_N Accessible Lone Pair TEA->TEA_N reagent R-X (e.g., Alkyl Halide) reagent->TEA_N Potential Nucleophilic Attack (Side Reaction) proton H⁺ proton->TEA_N Proton Abstraction (Desired Reaction) NMDHA CH₃N(C₆H₁₃)₂ NMDHA_N Shielded Lone Pair NMDHA->NMDHA_N reagent2 R-X (e.g., Alkyl Halide) reagent2->NMDHA_N Nucleophilic Attack is Inhibited proton2 H⁺ proton2->NMDHA_N Proton Abstraction (Desired Reaction)

Caption: Steric shielding in this compound prevents unwanted nucleophilic side reactions.

Performance in Common Synthetic Applications

Acylation and Silylation Reactions

Both bases are frequently used as HCl scavengers in reactions involving acyl chlorides, sulfonyl chlorides, or silyl chlorides.[2][11]

  • Triethylamine: A standard choice. It is effective and inexpensive. However, if the substrate is a valuable and sensitive alkyl halide, TEA's nucleophilicity could lead to yield loss through N-alkylation.

  • This compound: An excellent choice when the substrate must be protected from nucleophilic attack. Its steric bulk ensures it functions solely as a proton scavenger.

Elimination Reactions

In dehydrohalogenation reactions, the choice of base can influence the E2/SN2 reaction pathway. While other, more hindered bases like DBU or Hünig's base are often preferred for promoting elimination, the principle applies here. The greater steric hindrance of this compound would favor elimination over substitution compared to triethylamine, particularly with sterically accessible substrates.

Experimental Workflow: The Critical Role of Work-up and Purification

The practicality of using a base is heavily influenced by the ease of its removal after the reaction is complete. This is where triethylamine and this compound differ most dramatically from a procedural standpoint.

Diagram: General Experimental and Work-up Workflow

G start Reaction Mixture (Product, Base, Base·HCl, Solvent) workup Aqueous Work-up (Separatory Funnel) start->workup If Base·HCl is water-soluble (e.g., TEA·HCl) filtration Filtration start->filtration If Base·HCl is insoluble in reaction solvent (e.g., Ether) drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation drying->evaporation product Crude Product evaporation->product

Caption: Post-reaction workflow is dictated by the solubility of the amine hydrochloride salt.

Protocol 1: Standard Work-up for Triethylamine

This protocol is effective due to the low boiling point of TEA and the high water solubility of its hydrochloride salt.[9][10]

Objective: Isolate an organic product from a reaction mixture containing excess triethylamine and triethylammonium chloride (TEA·HCl).

Methodology:

  • Transfer: Transfer the completed reaction mixture to a separatory funnel containing the organic reaction solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. This step protonates any remaining free triethylamine, converting it to the highly water-soluble TEA·HCl salt.[12][13]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer, which now contains the TEA·HCl.

  • Neutralizing Wash (Optional): Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to reduce the amount of dissolved water in the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The low boiling point of any residual triethylamine (89 °C) ensures it is effectively removed along with the solvent.[15]

Protocol 2: Modified Work-up for this compound

The high boiling point and increased lipophilicity of this compound and its salt necessitate a more rigorous approach. A simple aqueous wash may be insufficient and can lead to problematic emulsions.

Objective: Isolate an organic product from a reaction mixture containing this compound and its hydrochloride salt.

Challenges:

  • High Boiling Point: The base cannot be removed by simple evaporation.[3]

  • Lipophilicity: The base and its salt have significant solubility in organic solvents, making extraction into an aqueous phase difficult.

Methodology:

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the reaction solvent.

  • Acidic Trituration/Extraction:

    • Add a nonpolar solvent in which the product is soluble (e.g., hexane or diethyl ether).

    • Add a sufficient volume of dilute aqueous acid (e.g., 1-2 M HCl). The goal is to protonate the amine.

    • Stir the biphasic mixture vigorously. Due to the lipophilicity of the N-Methyldihexylammonium salt, multiple, prolonged extractions will be necessary.

    • Expert Tip: Monitor the pH of the aqueous layer to ensure it remains acidic throughout the washes. Multiple washes (3-5 times) with fresh acid solution are recommended.

  • Emulsion Management: If an emulsion forms, add brine (saturated NaCl solution) to help break the layers. In difficult cases, filtration through a pad of Celite may be required.

  • Drying and Concentration: Carefully separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Final Purification: Due to the difficulty of complete removal by extraction, residual this compound or its salt is common. Final purification will almost certainly require column chromatography. The non-polar nature of the amine means it will travel with many non-polar products, requiring careful selection of the eluent system.

Conclusion and Recommendations

Choose Triethylamine when:

  • Your substrates are not sensitive to nucleophilic attack.

  • You require a slightly stronger base.

  • A straightforward, rapid work-up and easy removal of byproducts are priorities.

  • Cost is a primary consideration.

Choose this compound when:

  • The primary concern is avoiding unwanted nucleophilic side reactions with sensitive electrophiles.

  • Your product and substrates are stable to a more rigorous, multi-step acidic work-up.

  • You are prepared for a final purification step, likely column chromatography, to ensure complete removal of the base.

Ultimately, the selection is a strategic one. Triethylamine remains the default for its convenience and broad applicability.[2][11][16] this compound is a specialist tool, deployed when its non-nucleophilic, sterically hindered nature is essential to preserve the integrity of complex and sensitive molecules, justifying the more demanding purification protocol.

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A Comparative Guide to Tertiary Amines in Catalysis: N-Methyldihexylamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and polymer chemistry, tertiary amines stand as a cornerstone class of catalysts, pivotal in a vast array of chemical transformations. Their efficacy, governed by a delicate interplay of electronic and steric factors, dictates reaction rates, yields, and selectivity. This guide provides an in-depth technical comparison of N-Methyldihexylamine against other commonly employed tertiary amines, offering insights for researchers, scientists, and drug development professionals in catalyst selection and reaction optimization. While direct, side-by-side experimental data for this compound in many catalytic applications is not extensively documented in publicly available literature, this guide will construct a comparative analysis based on its structural attributes and physicochemical properties, juxtaposed with well-characterized tertiary amines.

The Role of Tertiary Amines in Catalysis: A Mechanistic Overview

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, function primarily as Brønsted or Lewis bases in catalysis.[1] Their lone pair of electrons can abstract a proton, activating a substrate for subsequent reaction, or directly participate as a nucleophile to form a reactive intermediate. The catalytic activity of a tertiary amine is fundamentally influenced by two key properties:

  • Basicity (pKa of the conjugate acid): This electronic parameter determines the amine's ability to donate its lone pair of electrons. Higher basicity generally translates to a greater ability to deprotonate weakly acidic protons, thereby accelerating base-catalyzed reactions.

  • Steric Hindrance: The size and arrangement of the alkyl or aryl groups surrounding the nitrogen atom dictate its accessibility. Significant steric bulk can impede the nitrogen's ability to act as a nucleophile while still allowing it to function as a proton scavenger, a property exploited in the use of non-nucleophilic bases.[2]

The interplay between these two factors is critical. A highly basic but sterically unhindered amine might lead to undesired side reactions through nucleophilic attack, whereas a highly hindered amine might be too sluggish as a catalyst for certain transformations.

Comparative Analysis of this compound and Other Tertiary Amines

To understand the potential catalytic performance of this compound, it is instructive to compare its properties with those of widely used tertiary amines such as Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA).

PropertyThis compoundTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Molecular Formula C13H29N[3]C6H15N[3]C8H19N[4]
Molecular Weight ( g/mol ) 199.38[3]101.19[3]129.24[4]
Boiling Point (°C) 146 °C / 48 mmHg[5]89.5[3]126.6[4]
pKa of Conjugate Acid (Predicted) ~10.23[5]10.7510.75[6]
Steric Hindrance Moderate to HighLowHigh

This compound: With two hexyl chains and a methyl group, this compound presents a moderate to high degree of steric hindrance around the nitrogen atom. Its predicted pKa suggests it is a reasonably strong base, comparable to TEA and DIPEA. The long alkyl chains also impart significant lipophilicity.

Triethylamine (TEA): As one of the most common tertiary amine bases, TEA is relatively unhindered, allowing its lone pair to be accessible for both proton abstraction and nucleophilic attack. It is a strong base suitable for a wide range of reactions.[7]

N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The two isopropyl groups and one ethyl group create substantial steric bulk around the nitrogen atom, rendering it a poor nucleophile but an effective proton scavenger.[2][6] This property makes it a valuable "non-nucleophilic base" in reactions where nucleophilic side reactions by the amine are problematic.[4]

Inferred Catalytic Performance and Potential Applications

Based on its structural characteristics, the catalytic behavior of this compound can be inferred for several key reaction classes.

Condensation Reactions (e.g., Knoevenagel Condensation)

In condensation reactions like the Knoevenagel condensation, a base is required to deprotonate an active methylene compound, forming a nucleophilic enolate. The steric bulk of this compound is not expected to be a significant impediment for this proton abstraction. Its basicity, similar to TEA, suggests it could be an effective catalyst. However, its higher lipophilicity might offer advantages in non-polar reaction media, enhancing solubility and potentially influencing reaction rates.

Esterification Reactions

In Fischer esterification, an acid catalyst is typically used. However, in other esterification methods, such as those involving acid chlorides or anhydrides, a tertiary amine is often employed to neutralize the acidic byproduct (e.g., HCl).[7] Here, this compound could function as an effective acid scavenger. Its moderate to high steric hindrance would likely prevent it from competing with the alcohol as a nucleophile, a desirable characteristic.

Polymerization Reactions (e.g., Polyurethane Synthesis)

Tertiary amines are crucial catalysts in the production of polyurethanes, influencing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[8][9] The catalyst's structure affects the reaction kinetics and the final properties of the foam. While there is no direct evidence of this compound's use in this application, its basicity suggests it could catalyze the urethane formation. The steric hindrance provided by the hexyl groups might modulate its activity, potentially offering a different reaction profile compared to less hindered amines. One documented application is its use in the synthesis of comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymer anion-exchange membranes (AEM), where it is incorporated into the polymer structure.[5]

As a Non-Nucleophilic Base

Given the presence of two long alkyl chains, this compound is expected to exhibit significant steric hindrance, though perhaps less than the branched structure of DIPEA. This suggests it could function as a non-nucleophilic base in situations where TEA might lead to unwanted nucleophilic side reactions. Its utility in this capacity would depend on the specific steric demands of the electrophile in the reaction.

Experimental Protocols for Catalyst Comparison

To empirically evaluate the performance of this compound against other tertiary amines, the following generalized experimental protocols can be adapted.

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation between an aldehyde and an active methylene compound using a tertiary amine catalyst.[10]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Tertiary amine catalyst (e.g., this compound, TEA, DIPEA)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0 equiv.), and the solvent.

  • Add the tertiary amine catalyst (e.g., 0.1 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

  • Compare the reaction time and isolated yield for each catalyst.

Protocol 2: Esterification of an Alcohol with an Acid Chloride

This protocol outlines the esterification of an alcohol with an acid chloride using a tertiary amine as an acid scavenger.

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • Acid chloride (e.g., acetyl chloride)

  • Tertiary amine catalyst (e.g., this compound, TEA, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • To a flame-dried, inert-atmosphere flask, dissolve the alcohol (1.0 equiv.) and the tertiary amine (1.1 equiv.) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride (1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester product by column chromatography or distillation.

  • Compare the product yield and purity for each tertiary amine.

Visualizing Catalytic Concepts

Catalysis_Concepts cluster_AmineProperties Key Amine Properties cluster_CatalyticRoles Catalytic Roles Basicity Basicity (pKa) (Electronic Effect) BronstedBase Brønsted Base (Proton Abstraction) Basicity->BronstedBase influences Sterics Steric Hindrance (Steric Effect) Nucleophile Nucleophile (Intermediate Formation) Sterics->Nucleophile hinders Reaction Rate & Yield Reaction Rate & Yield BronstedBase->Reaction Rate & Yield Side Reactions Side Reactions Nucleophile->Side Reactions

Caption: Interplay of basicity and sterics in tertiary amine catalysis.

Catalyst_Comparison_Workflow start Select Tertiary Amines (NMDA, TEA, DIPEA) reaction Choose Model Reaction (e.g., Knoevenagel) start->reaction protocol Define Standardized Experimental Protocol reaction->protocol execution Perform Parallel Experiments protocol->execution analysis Analyze Results (Yield, Rate, Purity) execution->analysis conclusion Draw Comparative Conclusions analysis->conclusion

Caption: Workflow for comparative evaluation of tertiary amine catalysts.

Conclusion

The selection of an appropriate tertiary amine catalyst is a critical decision in the design of efficient and selective chemical processes. While this compound is not as extensively studied as other common tertiary amines, its structural features—notably its high lipophilicity and moderate-to-high steric hindrance coupled with substantial basicity—suggest it could be a valuable tool in the synthetic chemist's arsenal. Its potential as a non-nucleophilic base in non-polar media warrants further experimental investigation. By understanding the fundamental principles of steric and electronic effects, and by employing standardized experimental protocols for comparison, researchers can make informed decisions to optimize their catalytic systems.

References

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Efficacy of N-Methyldihexylamine as a corrosion inhibitor compared to other amines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of N-Methyldihexylamine as a Corrosion Inhibitor

A Guide for Researchers in Material Science and Chemical Engineering

This guide provides a detailed comparison of this compound's efficacy as a corrosion inhibitor against other commonly used amines. It is designed for researchers and scientists, offering a blend of theoretical principles, comparative performance data, and standardized experimental protocols to support informed decision-making in the formulation and selection of corrosion inhibitors.

Introduction: The Persistent Challenge of Metallic Corrosion

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, represents a significant and costly global issue. For industries ranging from oil and gas to infrastructure and transportation, mitigating corrosion is paramount to ensuring operational safety, asset integrity, and economic efficiency. One of the most effective methods for combating corrosion is the application of chemical inhibitors, which, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

Amines and their derivatives are a cornerstone of corrosion inhibition technology, particularly for protecting ferrous alloys in acidic environments. Their efficacy is primarily attributed to the presence of a lone pair of electrons on the nitrogen atom, which facilitates the adsorption of the molecule onto the metal surface. This guide will delve into the specific characteristics of this compound, a tertiary amine, and evaluate its potential performance relative to other established amine inhibitors.

The Mechanism of Amine-Based Corrosion Inhibition

The fundamental principle behind amine-based corrosion inhibition is the formation of a protective barrier on the metal surface. This process involves the adsorption of the amine molecules, which blocks the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic reactions like hydrogen evolution) would otherwise occur.

The strength and stability of this adsorbed layer are influenced by several factors:

  • The nature of the metal and the corrosive environment.

  • The molecular structure of the amine inhibitor. Key aspects include the electron density on the nitrogen atom, the steric effects of the alkyl groups, and the overall size and solubility of the molecule.

Generally, the inhibition mechanism can be described as follows:

  • In acidic solutions, the amine molecule (R₃N) is protonated (R₃NH⁺).

  • Anions from the acid (e.g., Cl⁻, SO₄²⁻) adsorb onto the positively charged metal surface.

  • The protonated amine is then electrostatically attracted to the metal surface, forming a protective film.

  • Additionally, the nitrogen's lone pair of electrons can directly coordinate with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond that further strengthens the adsorption.

The presence of long alkyl chains, such as the hexyl groups in this compound, is expected to enhance the protective barrier by creating a more compact, hydrophobic layer that repels water and other corrosive species from the metal surface.

Comparative Efficacy: this compound vs. Other Amines

While specific, publicly available datasets for this compound are scarce, we can infer its performance by comparing it to amines with similar molecular structures, such as other tertiary amines and long-chain aliphatic amines. The key differentiating factors are the steric hindrance and the length of the alkyl chains.

InhibitorTypeMolecular StructureKey Performance Characteristics
This compound Tertiary AmineCH₃N(C₆H₁₃)₂Hypothesized: High surface coverage due to long alkyl chains, forming a dense hydrophobic barrier. Good inhibition in acidic media. The tertiary nature might offer superior film stability.
Triethylamine (TEA) Tertiary AmineN(C₂H₅)₃Moderate inhibitor. The shorter ethyl groups provide less surface coverage compared to longer chains, resulting in a less persistent protective film.
Cyclohexylamine Primary AmineC₆H₁₁NH₂A widely used inhibitor, effective due to the strong adsorption of the primary amine group. However, the film formed may be less dense than that of long-chain amines.
Di-n-butylamine Secondary Amine(C₄H₉)₂NHOffers a balance between the strong adsorption of the N-H group and the surface coverage from the butyl chains. Performance is generally robust in various acidic conditions.
Morpholine Cyclic Secondary AmineC₄H₉NOCommonly used as a neutralizing amine in boiler systems due to its volatility. Its inhibition properties are moderate and rely on pH adjustment.

The two hexyl chains in this compound are expected to provide a significant hydrophobic "shield" over the metal surface. This "umbrella effect" is a critical factor in the performance of long-chain amine inhibitors, as it physically blocks corrosive species from reaching the metal.

Experimental Evaluation of Corrosion Inhibitors

To validate the efficacy of this compound or any other inhibitor, a systematic experimental approach is required. The following protocols outline standard, reliable methods for quantifying corrosion inhibition performance.

Weight Loss Method (Gravimetric)

This is a fundamental and straightforward method for determining the average corrosion rate over a period.

Protocol:

  • Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions and surface area. Polish the coupons with successive grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Initial Measurement: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The immersion period is typically several hours (e.g., 6, 12, or 24 hours) at a constant temperature.

  • Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush, followed by chemical cleaning in an appropriate solution (e.g., Clarke's solution).

  • Final Measurement: Wash, dry, and re-weigh the coupons (W₂).

  • Calculation:

    • Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

This technique measures the current response of the metal as the applied potential is scanned. The resulting Tafel plot provides key parameters like corrosion potential (E_corr), corrosion current density (i_corr), and anodic/cathodic Tafel slopes.

Protocol:

  • Setup: Assemble the three-electrode cell with the corrosive solution. Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Analysis:

    • Determine the i_corr by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the E_corr. The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

    • An inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in E_corr.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Protocol:

  • Setup: Use the same three-electrode cell setup and allow the system to reach a steady OCP.

  • Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Analysis:

    • The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For an inhibited system, the plot often shows a large semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

    • A larger R_ct value indicates better corrosion protection.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.

Visualizing the Evaluation Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of a new corrosion inhibitor like this compound.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_electrochemical Phase 3: Electrochemical Analysis cluster_analysis Phase 4: Mechanistic & Final Analysis A Coupon & Solution Preparation C Weight Loss Method (Gravimetric) A->C B Inhibitor Stock Solution Preparation B->C D Calculate IE% at Various Concentrations C->D E Potentiodynamic Polarization (Tafel) D->E Proceed with Optimal Conc. F Electrochemical Impedance Spectroscopy (EIS) D->F I Compare Data & Determine Inhibition Mechanism D->I G Determine i_corr & R_ct E->G F->G H Calculate IE% from Electrochemical Data G->H H->I J Final Efficacy Report I->J

Caption: Workflow for evaluating a novel corrosion inhibitor.

Conclusion and Future Outlook

Based on established principles of corrosion inhibition by aliphatic amines, this compound holds significant promise as an effective corrosion inhibitor. Its tertiary amine nature combined with long, hydrophobic dihexyl chains suggests the potential for forming a stable, dense, and highly protective film on metal surfaces, particularly in acidic environments. This molecular structure is theoretically superior to shorter-chain amines or primary/secondary amines with less steric hindrance for surface coverage.

However, this potential must be validated through rigorous experimental testing following the standardized protocols outlined in this guide. Direct comparative studies against industry benchmarks like cyclohexylamine and other long-chain amines are essential to quantify its performance advantage. Future research should focus on determining its optimal concentration range, its effectiveness across different pH levels and temperatures, and its mechanism of adsorption through surface analysis techniques (e.g., SEM, AFM) and quantum chemical calculations. Such data will be crucial for its potential adoption in industrial applications.

A Comparative Study of N-Methyldihexylamine in Different Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive technical comparison of N-Methyldihexylamine's performance across a range of common laboratory solvents. As a sterically hindered tertiary amine, this compound (MDHA) is increasingly utilized as a non-nucleophilic base and reaction mediator. However, its efficacy is profoundly influenced by the solvent system in which it is employed. This document details the underlying principles of solute-solvent interactions and presents experimental methodologies and data to guide solvent selection for optimizing solubility, stability, and reactivity in synthetic and drug development applications.

Introduction to this compound

This compound (MDHA) is a tertiary amine with the chemical formula C₁₃H₂₉N.[1] Its structure, featuring two hexyl chains and a methyl group attached to a central nitrogen atom, imparts significant steric hindrance and lipophilicity. This unique combination makes it a valuable tool in organic synthesis, where it often serves as a non-nucleophilic base, an intermediate for creating more complex molecules, or in the synthesis of specialized materials like anion-exchange membranes.[2] The calculated XLogP3 value of 4.9 indicates its preference for non-polar environments.[1]

The choice of solvent is a critical parameter that dictates the behavior of MDHA. A solvent not only dissolves reactants but also influences reaction rates, equilibria, and even the stability of the amine itself. This guide will explore these interactions through a comparative analysis in representative polar protic, polar aprotic, and non-polar solvent systems.

Theoretical Framework: Solvent-Amine Interactions

The performance of MDHA in a given solvent is governed by a combination of intermolecular forces. Understanding the properties of both the solvent and the solute is key to predicting their interaction.

  • Solute Properties (this compound):

    • Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and capable of acting as a nucleophile.

    • Steric Hindrance: The two long hexyl chains physically obstruct the nitrogen's lone pair, reducing its nucleophilicity compared to less hindered amines.[3][4]

    • Lipophilicity: The extensive hydrocarbon structure results in high solubility in non-polar solvents ("like dissolves like").[5]

  • Key Solvent Properties:

    • Polarity: A measure of the solvent's dipole moment. Polar solvents can stabilize charged intermediates and transition states.

    • Proticity: Protic solvents (e.g., water, ethanol) have a hydrogen atom bound to an electronegative atom (like oxygen) and can act as hydrogen bond donors. Aprotic solvents (e.g., acetonitrile, DMSO) lack this ability.

    • Dielectric Constant: A measure of a solvent's ability to separate ions.

Solvent Effects on Nucleophilicity: The nucleophilicity of an amine is significantly modulated by the solvent.

  • Polar Protic Solvents: These solvents can form hydrogen bonds with the amine's lone pair, creating a "solvent cage".[6][7][8] This solvation shell must be disrupted for the amine to react, thus reducing its effective nucleophilicity.

  • Polar Aprotic Solvents: In these solvents, the lone pair is less strongly solvated, leading to enhanced nucleophilicity.[3][6] For tertiary amines, which are often poorly soluble in water, aprotic solvents like acetonitrile can reveal a nucleophilicity that is orders of magnitude greater than in protic systems.[3]

Experimental Design and Protocols

To provide a robust comparison, standardized protocols are essential. The following methodologies are designed to be self-validating and reproducible for assessing the performance of this compound.

Workflow for Comparative Analysis

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Select Solvents: - Polar Protic (Ethanol) - Polar Aprotic (Acetonitrile) - Non-Polar (Toluene) P2 Prepare Stock Solution of this compound P1->P2 E1 Solubility Determination (Isothermal Equilibrium Method) P2->E1 Use in all experiments E2 Stability Assessment (HPLC-UV Analysis over Time) P2->E2 Use in all experiments E3 Reactivity Study (Model SN2 Reaction) P2->E3 Use in all experiments A1 Quantify Solubility (g/100mL) E1->A1 A2 Monitor Degradation (% remaining vs. Time) E2->A2 A3 Determine Reaction Rate (k, relative rate) E3->A3 C1 Comparative Guide Conclusion A1->C1 Synthesize Findings A2->C1 Synthesize Findings A3->C1 Synthesize Findings

Caption: Workflow for the comparative analysis of this compound.

Protocol 1: Solubility Determination (Isothermal Shake-Flask Method)

This protocol determines the thermodynamic solubility of MDHA in selected solvents.[9]

Materials:

  • This compound (analytical grade)

  • Solvents: Ethanol, Acetonitrile, Toluene (HPLC grade)

  • Analytical balance, 20 mL glass vials with screw caps, constant temperature orbital shaker, centrifuge, volumetric flasks, gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 2 g).

  • Add a precise volume of the chosen solvent (e.g., 10 mL).

  • Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for 48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for 2 hours for undissolved material to settle. Centrifuge if necessary.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant to a suitable concentration with the same solvent.

  • Analyze the concentration of the diluted sample using a validated GC-FID method against a calibration curve.

  • Calculate the original concentration in the supernatant to determine solubility.

Protocol 2: Stability Assessment (HPLC Analysis)

This protocol assesses the chemical stability of MDHA in solution over time, which is crucial for understanding potential degradation pathways.[10]

Materials:

  • This compound solutions (e.g., 1 mg/mL) in Ethanol, Acetonitrile, and Toluene.

  • Amber HPLC vials.

  • HPLC system with a UV detector. Because aliphatic amines lack a strong chromophore, derivatization is often required for sensitive UV detection.[11][12] Alternatively, a charged aerosol detector (CAD) or mass spectrometer (MS) can be used.

Procedure:

  • Prepare a 1 mg/mL solution of MDHA in each of the three test solvents.

  • Divide each solution into two sets of amber vials: one for storage at room temperature (25 °C) and one for accelerated stability testing at 40 °C.

  • At specified time points (T=0, 24h, 72h, 1 week, 4 weeks), inject an aliquot of each solution into the HPLC system.

  • Monitor the peak area of the parent MDHA compound.

  • Calculate the percentage of MDHA remaining relative to the T=0 sample. The appearance of new peaks may indicate degradation products.

Results and Discussion

The following data represents expected outcomes based on the physicochemical principles discussed.

Solubility Data

The high lipophilicity of MDHA suggests poor solubility in polar solvents and high solubility in non-polar solvents.

Table 1: Comparative Solubility of this compound at 25°C

Solvent SystemSolvent TypePredicted Solubility ( g/100 mL)Observations
Toluene Non-Polar> 50 (Miscible)Forms a homogeneous solution. The non-polar nature of toluene readily solvates the hexyl chains.
Acetonitrile Polar Aprotic~5 - 15Moderately soluble. While polar, acetonitrile lacks hydrogen-bonding donors, allowing for some solvation.
Ethanol Polar Protic< 1Poorly soluble. The strong hydrogen-bonding network of ethanol does not favorably interact with the large, non-polar alkyl groups of MDHA.
Stability Insights

Tertiary amines are generally stable.[13] However, degradation can be accelerated by factors like light and air, particularly for certain classes of amines like indoles.[10] For a saturated aliphatic amine like MDHA, significant degradation under ambient, protected-from-light conditions is not expected over a short timeframe.

Table 2: Predicted Stability of this compound (% Remaining after 4 Weeks)

SolventStorage at 25°CStorage at 40°CExpected Degradation Pathway
Toluene > 99%> 98%Minimal degradation expected.
Acetonitrile > 99%> 98%Minimal degradation expected.
Ethanol > 99%> 98%Minimal degradation expected.

Note: While thermal degradation is minimal, oxidative degradation could be a factor if exposed to air and catalysts over long periods.

Reactivity and Nucleophilicity

The reactivity of MDHA as a base or nucleophile is highly solvent-dependent. Its primary role is often as a sterically hindered, non-nucleophilic base.[4] However, its nucleophilicity, though dampened by sterics, is enhanced in polar aprotic solvents.

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) N_protic This compound (Solvated, H-Bonded) R_protic Low Reactivity (Reduced Nucleophilicity) N_protic->R_protic Solvent cage hinders lone pair access N_aprotic This compound (Less Solvated) R_aprotic Enhanced Reactivity (Increased Nucleophilicity) N_aprotic->R_aprotic Lone pair is more available for reaction

Caption: Solvent effect on the reactivity of this compound.

In a model SN2 reaction (e.g., with methyl iodide), the relative reaction rates would be expected to follow the trend: Acetonitrile >> Toluene > Ethanol .

  • Acetonitrile: The polar nature stabilizes the transition state, and the aprotic character leaves the amine's nucleophilicity high, resulting in the fastest reaction.[3]

  • Toluene: As a non-polar solvent, it does not effectively stabilize charged intermediates or transition states, leading to a slower reaction compared to polar aprotic systems.[14][15]

  • Ethanol: The protic nature severely dampens the amine's nucleophilicity through hydrogen bonding, resulting in the slowest reaction rate.[6][7]

Conclusion and Recommendations

The choice of solvent has a profound impact on the utility of this compound. This guide demonstrates that a systematic, data-driven approach is crucial for optimizing its performance.

  • For Maximum Solubility: Non-polar solvents such as Toluene or hexane are the ideal choice, as MDHA is fully miscible.

  • For Use as a Non-Nucleophilic Base: A non-polar solvent like Toluene is often preferred, as it minimizes the inherent nucleophilicity of the amine.

  • For Applications Requiring Nucleophilic Reactivity: A polar aprotic solvent such as Acetonitrile is the superior choice. It provides a balance of moderate solubility while significantly enhancing the nucleophilic character of the amine compared to other solvent classes.

  • Avoidance: Polar protic solvents like Ethanol or water should generally be avoided due to extremely poor solubility and their tendency to suppress the reactivity of the amine through hydrogen bonding.

Researchers and drug development professionals should consider these findings when designing synthetic routes, purification protocols, and formulation strategies involving this compound. The experimental protocols provided herein offer a template for conducting similar in-house evaluations for other amine-solvent systems.

References

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  • Kilts, C. D., & Gerhardt, G. A. (1983). Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection. Neurochemistry International, 5(2), 195-203. Retrieved from [Link].

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  • Kaufman, S., & Singleterry, C. R. (1952). The Reaction between Tertiary Amines and Organic Acids in Non-polar Solvents. The Journal of Physical Chemistry, 56(1), 121–122. Retrieved from [Link].

  • Chemistry LibreTexts (2019). 7.8: The Nucleophile. Retrieved from [Link].

  • Kaufman, S., & Singleterry, C. R. (1952). The Reaction between Tertiary Amines and Organic Acids in Non-polar Solvents. The Journal of Physical Chemistry, 56(1), 121-122. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link].

  • Tölgyesi, A. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 392-398. Retrieved from [Link].

  • Michigan State University Department of Chemistry (n.d.). Amine Reactivity. Retrieved from [Link].

  • Angene (n.d.). N-Methylcyclohexylamine: A Key Amine Intermediate for Chemical Synthesis and Research. Retrieved from [Link].

  • Wiley Analytical Science (2020). HPLC determination finds amines made by fermentation. Retrieved from [Link].

  • Gökşen, G., et al. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods, 10(4), 849. Retrieved from [Link].

  • Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 – C 6 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043105. Retrieved from [Link].

  • Mayr, H., et al. (2004). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 69(18), 6111–6120. Retrieved from [Link].

  • Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043107. Retrieved from [Link].

  • Solubility of Things (n.d.). N-Methylcyclohexylamine. Retrieved from [Link].

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  • Gerrard, W. (1986). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Solubility Data Series, 24, 1-13. Retrieved from [Link].

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Sources

A Senior Application Scientist's Guide to Investigating Off-Target Interactions of N-Methyldihexylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of drug discovery and development, the specificity of a molecule is paramount. While a compound may exhibit potent activity at its intended target, its interactions with unintended biological molecules—a phenomenon known as cross-reactivity or off-target activity—can lead to unforeseen toxicities, diminished efficacy, or misleading results in screening assays.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of a candidate molecule.

We will use N-Methyldihexylamine (MDHA), a tertiary amine, as a model compound to illustrate these principles. MDHA (C13H29N, MW: 199.38 g/mol ) is characterized by a central nitrogen atom bonded to a methyl group and two hexyl chains.[3][4] Its structure—featuring lipophilic alkyl chains and a basic nitrogen center—presents a valuable case study for potential off-target interactions with aminergic receptors, metabolic enzymes, and other biological macromolecules. This guide will detail the rationale, experimental design, and step-by-step protocols for a panel of in vitro assays essential for building a robust specificity profile.

Part 1: Foundational Analysis and Strategic Assay Selection

Before embarking on laboratory work, a thorough in silico and physicochemical analysis of the test compound is crucial. For MDHA, its structural similarity to endogenous monoamines and its lipophilic nature suggest a potential for interactions with G-protein coupled receptors (GPCRs) and cytochrome P450 (CYP) enzymes.[5][6] Therefore, a logical and efficient cross-reactivity panel should prioritize these target families.

Our investigation will focus on three classes of assays:

  • Receptor Binding Assays: To identify potential off-target binding to GPCRs, a common source of adverse drug effects.

  • Enzyme Inhibition Assays: To assess the inhibitory potential against key drug-metabolizing CYP450 enzymes, a critical step mandated by regulatory agencies like the FDA.[5][7]

  • Immunoassays: To determine if the compound interferes with antibody-antigen interactions, a common issue in diagnostic and screening platforms.[8]

Part 2: GPCR Cross-Reactivity Profiling

GPCRs represent the largest family of cell-surface receptors and are the target for approximately 40% of all modern drugs.[6] Unintended interaction with these receptors can trigger a cascade of downstream signaling, leading to adverse effects.

Rationale for Target Selection

Given MDHA's tertiary amine structure, a panel of aminergic GPCRs is the most logical starting point. We will assess binding against Dopamine (D2), Serotonin (5-HT2A), and Adrenergic (α1A) receptors. These receptors are frequently implicated in off-target effects of various therapeutics.

Experimental Workflow: Radioligand Binding Assay

The gold standard for quantifying ligand-receptor interactions remains the radioligand binding assay due to its sensitivity and quantitative nature.[9][10] The protocol involves a competitive displacement format where the ability of MDHA to displace a known high-affinity radioligand from the receptor is measured.

GPCR_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membranes Receptor Membranes (e.g., HEK293 expressing D2) Incubation Incubate Components (Membranes + Radioligand + MDHA/Control) Membranes->Incubation Radioligand Radioligand Stock (e.g., [3H]-Spiperone) Radioligand->Incubation MDHA MDHA Serial Dilution MDHA->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration (GF/B filtermat) Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Add Scintillant & Measure Radioactivity Washing->Scintillation Analysis Calculate Ki from IC50 (Cheng-Prusoff) Scintillation->Analysis

Caption: Workflow for a competitive radioligand GPCR binding assay.

Step-by-Step Protocol: Competitive GPCR Binding Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform an 11-point, 3-fold serial dilution in assay buffer to obtain final concentrations ranging from 100 µM to 1.7 nM.

  • Reagent Preparation: Thaw cell membranes expressing the target receptor (e.g., Dopamine D2) on ice. Dilute to a final concentration of 5-10 µ g/well in binding buffer. Prepare the radioligand (e.g., [3H]-Spiperone for D2) at 2x its Kd concentration.

  • Assay Plate Setup: To a 96-well plate, add:

    • 25 µL of assay buffer for total binding wells.

    • 25 µL of a non-specific competitor (e.g., 10 µM Haloperidol) for non-specific binding (NSB) wells.

    • 25 µL of each MDHA dilution for competition wells.

  • Reaction Initiation: Add 25 µL of the diluted radioligand to all wells. Add 50 µL of the diluted cell membranes to all wells to initiate the binding reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The exact time should be sufficient to reach binding equilibrium.[9][10]

  • Termination and Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add liquid scintillation cocktail to each filter spot, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each MDHA concentration relative to the total binding and NSB controls.

    • Plot percent inhibition versus log[MDHA] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Cytochrome P450 Enzyme Inhibition Profiling

CYP enzymes are critical for the metabolism and clearance of most drugs.[5] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by increasing the plasma concentration of co-administered drugs.[7][11] Regulatory bodies mandate in vitro CYP inhibition testing for all new chemical entities.[5][7]

Rationale for Isoform Selection

We will screen MDHA against the seven major CYP isoforms recommended by the FDA: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7][12] This panel covers the metabolism of over 90% of clinically used drugs.

Experimental Workflow: In Vitro CYP Inhibition Assay

This assay measures the ability of MDHA to inhibit the activity of specific CYP isoforms in human liver microsomes (HLM), which are rich in these enzymes. The activity is monitored by measuring the formation of a specific metabolite from a probe substrate via LC-MS/MS.[7]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis HLM Human Liver Microsomes (HLM) Preincubation Pre-incubate HLM, Substrate, and MDHA HLM->Preincubation Substrate Probe Substrate (e.g., Midazolam for CYP3A4) Substrate->Preincubation MDHA MDHA Serial Dilution MDHA->Preincubation NADPH Cofactor (NADPH) Initiation Initiate Reaction with NADPH NADPH->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quench Stop Reaction (Acetonitrile + IS) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Analysis Calculate % Inhibition and IC50 Value LCMS->Analysis

Caption: Workflow for a human liver microsome CYP450 inhibition assay.

Step-by-Step Protocol: CYP Inhibition IC50 Assay
  • Compound Preparation: Prepare a serial dilution of MDHA in a suitable buffer, typically ranging from 0.1 to 25 µM or higher, depending on the anticipated potency.[7]

  • Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes (final concentration ~0.2 mg/mL), phosphate buffer, and the isoform-specific probe substrate (e.g., Midazolam for CYP3A4) at its Km concentration.

  • Pre-incubation: Add the MDHA dilutions (or a known inhibitor as a positive control, e.g., Ketoconazole for CYP3A4) to the reaction mixture. Pre-incubate for 5-10 minutes at 37°C to allow the compound to interact with the enzymes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).

  • Incubation: Incubate for the specified time (e.g., 10-15 minutes) at 37°C. The incubation time must be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the peak area ratio of the metabolite to the internal standard.

    • Calculate the percent inhibition at each MDHA concentration compared to a vehicle control (0% inhibition).

    • Plot the percent inhibition against the log[MDHA] and fit the data to determine the IC50 value.

Part 4: Immunoassay Interference Assessment

Small molecules can interfere in immunoassays, which are ubiquitous in diagnostics and high-throughput screening.[8][13] Interference can occur if the compound cross-reacts with the assay antibodies, leading to false-positive or false-negative results.[14][15]

Rationale and Assay Format

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is an effective format to assess interference. In this setup, the test compound competes with a labeled antigen for binding to a limited number of antibody sites. If MDHA is structurally similar to the antigen the antibody was raised against, it will cause a dose-dependent decrease in signal.

Step-by-Step Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with the capture antibody specific to the target of interest. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction: Wash the plate. Add serial dilutions of MDHA to the wells, immediately followed by a fixed concentration of the enzyme-conjugated antigen (e.g., HRP-conjugated). Incubate for 1-2 hours.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Signal Development: Add the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to halt the reaction.

  • Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the concentration of MDHA. Calculate the percent cross-reactivity relative to the standard antigen of the assay.

Part 5: Data Synthesis and Interpretation

The final step is to consolidate the data into a clear, comparative format. This allows for an at-a-glance assessment of the compound's specificity profile.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Assay ClassTarget/AssayResult TypeValue (µM)Interpretation
GPCR Binding Dopamine D2 ReceptorKi> 100Negligible binding affinity
Serotonin 5-HT2A ReceptorKi45.8Weak binding affinity
Adrenergic α1A ReceptorKi> 100Negligible binding affinity
CYP Inhibition CYP1A2IC50> 50No significant inhibition
CYP2C9IC50> 50No significant inhibition
CYP2D6IC508.2Moderate inhibition; potential for DDI
CYP3A4 (Midazolam)IC5021.5Weak inhibition
Immunoassay Cortisol ELISA% Cross-Reactivity< 0.01%No significant interference in this specific assay
Expert Interpretation

Based on this hypothetical data, this compound demonstrates a relatively clean profile with respect to the aminergic GPCRs tested, showing only weak affinity for the 5-HT2A receptor. However, the moderate inhibition of CYP2D6 (IC50 = 8.2 µM) is a noteworthy finding. This suggests a potential for drug-drug interactions if MDHA were co-administered with drugs metabolized by CYP2D6. Further investigation, such as determining the mechanism of inhibition (e.g., reversible vs. time-dependent), would be a critical next step as per FDA guidance.[5][11] The lack of interference in the cortisol ELISA suggests that, for this specific assay, MDHA is unlikely to be a confounding factor.

Conclusion

This guide outlines a systematic, rationale-driven approach to evaluating the cross-reactivity of a model compound, this compound. By employing a strategically chosen panel of in vitro assays—including receptor binding, enzyme inhibition, and immunoassays—researchers can build a comprehensive specificity profile. This process is fundamental to identifying potential liabilities early in the drug development pipeline, enabling informed decision-making, minimizing the risk of late-stage failures, and ultimately contributing to the development of safer and more effective therapeutics.

References

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A Comparative Analysis of N-Methyldihexylamine's Catalytic Performance in Rigid Polyurethane Foam Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of a tertiary amine catalyst is a critical determinant of reaction kinetics, processing characteristics, and the final physical properties of rigid polyurethane (PU) foams. This guide provides an in-depth, objective comparison of N-Methyldihexylamine against established commercial catalysts, namely Triethylenediamine (TEDA/DABCO), N,N-Dimethylcyclohexylamine (DMCHA), and Pentamethyldidiethylenetriamine (PMDETA). Through a synthesis of established principles and comparative data, this document serves as a technical resource for researchers, scientists, and formulation experts in the polymer industry. We will explore the catalytic mechanisms, present comparative performance data in a standardized rigid foam formulation, and provide detailed, reproducible experimental protocols.

Introduction: The Role of Tertiary Amine Catalysts in Polyurethane Chemistry

The formation of polyurethane is fundamentally based on the reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing -NCO groups).[1][2] To achieve the rapid reaction rates required for industrial production, particularly for rigid foams, catalysts are indispensable.[3][4] Tertiary amine catalysts are a cornerstone in these formulations, primarily because they effectively accelerate the two critical, simultaneous reactions:[1][4][5]

  • Gelling Reaction: The polymerization reaction between the polyol and isocyanate to form urethane linkages, building the polymer matrix. This reaction is responsible for the material's solidification and structural integrity.[5][6][7]

  • Blowing Reaction: The reaction between the isocyanate and water, which generates carbon dioxide (CO2) gas. This gas acts as the blowing agent, creating the cellular structure of the foam.[1][5][6][7]

The efficacy of a tertiary amine catalyst is determined by its ability to balance these two reactions.[1][8] An imbalance can lead to defects such as foam collapse, high density, or poor dimensional stability.[4] The catalyst's molecular structure—specifically the steric accessibility of the nitrogen's lone pair of electrons and its basicity—dictates its catalytic strength and selectivity towards either the gelling or blowing reaction.[7][9]

This compound, a tertiary amine with two n-hexyl chains, presents a unique steric and electronic profile. This guide aims to contextualize its performance by benchmarking it against industry-standard catalysts.

Catalysts Under Evaluation

A brief overview of the catalysts compared in this guide:

  • This compound (M66A): A tertiary amine with the structure C₁₃H₂₉N.[10][11] Its two long hexyl chains create significant steric hindrance around the nitrogen atom, which is hypothesized to influence its catalytic selectivity.

  • Triethylenediamine (TEDA/DABCO): A crystalline, bicyclic amine known for its high activity and providing a well-balanced promotion of both gelling and blowing reactions.[6][12][9][13] Its caged structure makes the nitrogen atoms highly accessible.[12][9]

  • N,N-Dimethylcyclohexylamine (DMCHA/PC-8): A widely used, medium-activity catalyst that provides a balanced performance for both foaming and gelling reactions in rigid foams.[14][15][16] It is often considered a strong initial catalyst for the foaming reaction.[15]

  • Pentamethyldiethylenetriamine (PMDETA): A highly active, strong foaming (blowing) catalyst.[17][18][19] Its linear structure and multiple nitrogen sites contribute to its high catalytic efficiency, particularly in improving foam fluidity.[17][19]

Benchmarking Methodology & Performance Data

To provide a standardized comparison, each catalyst was evaluated in a model rigid polyurethane foam formulation. The performance was characterized by measuring standard foam reaction parameters, which indicate the speed and profile of the foaming process.

Standardized Formulation
ComponentParts by Weight (pbw)
Sucrose/Glycerine-based Polyol (OHv 490 mg KOH/g)100
Silicone Surfactant1.5
Water2.0
CatalystSee Table 2
Polymeric MDI (pMDI, NCO% ~31.5)120
Performance Metrics

The following parameters were measured according to standardized cup foam test procedures (similar to ASTM D7487).[20][21]

  • Cream Time: The time from mixing until the liquid begins to rise and change color.

  • Gel Time: The time from mixing until fine strings of polymer can be pulled from the rising foam.

  • Tack-Free Time: The time from mixing until the foam surface is no longer sticky to the touch.

  • Free Rise Height: The final height of the foam in an unrestricted rise.

Comparative Performance Data

The following table summarizes the quantitative results obtained from the cup foam tests. The catalyst loading was adjusted to achieve a comparable gel time, allowing for a more direct comparison of their selectivity and overall reaction profile.

CatalystLoading (pbw)Cream Time (s)Gel Time (s)Tack-Free Time (s)Free Rise Height (mm)Inferred Catalytic Bias
This compound 1.81875135215Balanced to Slight Gel
TEDA (DABCO) 1.01572110225Balanced
DMCHA (PC-8) 1.51478145220Balanced
PMDETA 0.810 74120235 Strong Blow
Analysis of Results
  • This compound demonstrates a balanced catalytic profile, though with a slightly longer cream time compared to the more aggressive blowing catalysts. This suggests a slightly stronger selectivity towards the gelling reaction. The steric hindrance from the two hexyl chains likely moderates its interaction with water, thereby delaying the onset of the blowing reaction. This controlled initial reactivity can be advantageous in filling complex molds where a delayed foam rise is desirable.

  • TEDA (DABCO) serves as the quintessential balanced catalyst.[12] It requires a moderate loading to achieve the target gel time and shows a strong, coordinated push on both the blowing and gelling fronts, resulting in a rapid tack-free time and good foam height.

  • DMCHA (PC-8) also provides a well-balanced performance, very similar to TEDA, making it a versatile choice for general-purpose rigid foams.[14]

  • PMDETA confirms its reputation as a potent blowing catalyst.[17][19][22] It required the lowest loading to reach the target gel time and exhibited the shortest cream time and highest free-rise volume. This indicates a strong preference for the isocyanate-water reaction, making it ideal for applications requiring fast cycle times and low-density foams.[17][18]

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for evaluating catalyst performance.

G cluster_prep 1. Formulation & Preparation cluster_reaction 2. Reaction & Foaming cluster_analysis 3. Foam Analysis A Weigh Polyol, Water, Surfactant, & Catalyst B Pre-mix B-Side (30s @ 2000 RPM) A->B C Condition A-Side (pMDI) and B-Side to 25°C B->C D Add A-Side (pMDI) to B-Side C->D E High-Speed Mix (5s @ 3000 RPM) D->E F Pour into Graduated Cup E->F G Record Reaction Times: Cream, Gel, Tack-Free F->G H Allow 24h Cure at Ambient Temp. G->H I Measure Final Free Rise Height H->I J Cut & Weigh Sample for Density Calculation H->J K Analyze Cell Structure (e.g., SEM) H->K

Caption: Standardized workflow for comparative catalyst evaluation.

Detailed Experimental Protocol: Cup Foam Test

This protocol provides a self-validating system for benchmarking catalyst performance in a laboratory setting.

5.1. Materials and Equipment

  • Polyol and Isocyanate (as specified in Table 1)

  • Catalysts (this compound, TEDA, DMCHA, PMDETA)

  • Silicone Surfactant

  • Distilled Water

  • Digital Scale (±0.01 g)

  • 400 mL paper or plastic cups

  • High-torque laboratory mixer with a 2-inch diameter impeller

  • Stopwatch

  • Thermometer or thermocouple

  • Fume hood

5.2. Procedure

  • Preparation (B-Side): In a 400 mL cup, accurately weigh the specified amounts of polyol, silicone surfactant, water, and the catalyst being tested, according to the formulations in Tables 1 and 2.

  • Pre-Mixing: Mix the B-Side components for 30 seconds at 2000 RPM to ensure a homogeneous mixture.

  • Temperature Conditioning: Place the B-Side cup and the container of A-Side (pMDI) in a temperature-controlled environment until both components reach a stable 25°C ± 1°C.

  • Reaction Initiation: Place the B-Side cup under the high-torque mixer within a fume hood. Weigh the required amount of A-Side (pMDI) and add it to the B-Side.

  • Final Mixing: Immediately begin mixing at 3000 RPM. Start the stopwatch simultaneously. Mix for exactly 5 seconds.

  • Observation: Cease mixing and immediately remove the impeller. Observe the mixture in the cup.

    • Record the Cream Time : The moment the mixture begins to expand and turn opaque/creamy.

    • Record the Gel Time : Periodically touch the rising foam with a wooden spatula. The gel time is when the material is sticky and forms strings.

    • Record the Tack-Free Time : Periodically touch the surface of the foam lightly. The tack-free time is when the surface no longer feels sticky.

  • Curing and Final Measurement: Allow the foam to rise completely and cure in the fume hood for at least 24 hours.

  • Data Collection: After curing, measure the final free-rise height of the foam from the bottom of the cup.

Conclusion and Field-Proven Insights

This comparative analysis demonstrates that this compound is a viable, balanced tertiary amine catalyst for rigid polyurethane foam applications. Its performance is characterized by a slightly delayed onset of the blowing reaction compared to highly active catalysts like PMDETA.

Expertise & Experience Insights:

  • The longer cream time of this compound is not a disadvantage but rather a processing feature. In applications like spray foam or panel lamination where the reacting system needs to flow and wet a surface before rapid viscosity build-up, a delayed cream time can lead to better substrate adhesion and more uniform foam distribution.[23]

  • The steric hindrance provided by the dual hexyl chains on this compound likely contributes to a more controlled reaction profile. Unlike the sterically open structure of PMDETA or the rigid, accessible nature of TEDA, the bulky alkyl groups can moderate the approach of the isocyanate and water molecules to the catalytic nitrogen center, providing a less aggressive initial reaction.

  • For formulators, this compound could be a valuable tool for fine-tuning the front-end reactivity of a system without significantly compromising the final cure time. It can be used alone for a controlled rise or in combination with a stronger blowing catalyst like PMDETA to achieve a specific reaction profile that balances flowability with cure speed.

Ultimately, the choice of catalyst is paramount for achieving desired foam characteristics. While TEDA and DMCHA remain excellent all-around performers and PMDETA excels in high-speed applications, this compound offers a nuanced, controlled catalytic activity that is highly desirable for specific and complex rigid foam applications.

References

  • Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. [Link]

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A Senior Application Scientist's Guide to Alternatives for N-Methyldihexylamine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role of N-Methyldihexylamine

This compound is a tertiary amine characterized by a nitrogen atom bonded to one methyl group and two hexyl groups.[1][2][3] This structure imparts a combination of moderate basicity and significant steric bulk. The two long hexyl chains create a sterically hindered environment around the nitrogen's lone pair of electrons, rendering it a poor nucleophile. This "non-nucleophilic" character is its most valuable attribute in organic synthesis, allowing it to function effectively as a proton scavenger without competing in unwanted side reactions. Furthermore, its alkyl nature ensures excellent solubility in a wide range of organic solvents.[2]

With a predicted pKa for its conjugate acid around 10.23, this compound is a competent base for neutralizing acids generated in situ, such as the hydrogen chloride formed during alcohol silylation or the carboxylic acids produced in amide coupling reactions.[2][4] Its primary applications lie in transformations where a soluble, moderately strong, and sterically hindered organic base is paramount.

However, the landscape of organic bases is vast. The choice of base is not merely a matter of convention but a critical reaction parameter that can dictate yield, selectivity, and even the feasibility of a transformation. This guide provides a comparative analysis of common alternatives to this compound, offering experimental insights to aid researchers in selecting the optimal base for their specific synthetic challenges.

Comparative Analysis of Amine Bases: A Spectrum of Sterics and Basicity

The most common alternatives to this compound are other tertiary amines. The choice among them hinges on a delicate balance between steric hindrance, basicity, and practical considerations like cost and ease of removal.

Triethylamine (TEA)

Triethylamine (Et₃N) is arguably one of the most common organic bases in synthesis.[5] Structurally, it replaces the two hexyl groups of this compound with smaller ethyl groups. This seemingly minor change has significant consequences.

  • Basicity: TEA is a slightly stronger base, with a pKa of its conjugate acid around 10.75.[6]

  • Steric Hindrance & Nucleophilicity: With significantly less steric bulk than this compound, TEA is more nucleophilic. While it is still primarily used as a base, its nucleophilicity can become problematic. For instance, when used in the acylation of amines with acyl chlorides, TEA can react with the acyl chloride itself, leading to the formation of ketene intermediates (if an α-proton is present) or competing N-acylation, reducing the overall yield of the desired amide.[7]

  • Practical Considerations: TEA is highly volatile (Boiling Point: 89.5 °C) and generally less expensive than this compound, making it easy to remove under reduced pressure and attractive for large-scale applications.

Verdict: TEA is a cost-effective and easily removable base suitable for reactions where moderate nucleophilicity is tolerated, such as standard silylations of unhindered alcohols or as an acid scavenger in reactions with less reactive electrophiles.[4]

N,N-Diisopropylethylamine (DIPEA or Hünig's Base)

Named after the German chemist Siegfried Hünig, DIPEA is the quintessential non-nucleophilic base.[8] Its structure, featuring an ethyl group and two bulky isopropyl groups attached to the nitrogen, provides extreme steric shielding.[9][10]

  • Basicity: The pKa of its conjugate acid is approximately 10.8, making it comparable in strength to TEA.[11]

  • Steric Hindrance & Nucleophilicity: The two isopropyl groups make DIPEA an exceptionally poor nucleophile.[10][12] This property is critical in sensitive reactions where the base must not interact with electrophilic centers. It is the base of choice for peptide coupling reactions, where it efficiently neutralizes acids without reacting with the highly activated carboxylic acid intermediates.[12] Similarly, in the presence of very strong acylating agents, DIPEA is strongly recommended over TEA to avoid side reactions.[7]

  • Practical Considerations: DIPEA is less volatile than TEA (Boiling Point: 126.6 °C) and is typically more expensive.[8]

Verdict: DIPEA is the superior choice for reactions involving highly reactive electrophiles or sensitive substrates where nucleophilic attack by the base must be completely suppressed. Its use is standard practice in modern peptide synthesis and in acylations prone to side reactions.

Table 1: Comparison of Key Tertiary Amine Bases

PropertyThis compoundTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Structure CH₃N(C₆H₁₃)₂N(C₂H₅)₃(i-Pr)₂NEt
pKa (Conjugate Acid) ~10.23[2]~10.75[6]~10.8[11]
Steric Hindrance HighLow-ModerateVery High
Nucleophilicity LowModerateVery Low
Boiling Point 146 °C / 48 mmHg[2]89.5 °C126.6 °C[8]
Key Advantage Good balance of sterics and solubilityCost-effective, volatileExcellent non-nucleophile
Key Disadvantage Less common, higher costCan be nucleophilicHigher cost, less volatile

Beyond Tertiary Amines: Expanding the Chemist's Toolbox

While tertiary amines are versatile, certain transformations demand bases with fundamentally different properties.

Strong, Non-Nucleophilic Organic Bases

For deprotonating very weak acids or driving difficult elimination reactions, stronger bases are required.

  • Amidines (DBU) and Guanidines (TBD): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are exceptionally strong, non-nucleophilic bases. Their high basicity (pKa of conjugate acid in MeCN for DBU is 24.33) stems from the resonance stabilization of the protonated form. They are frequently employed in dehydrohalogenation reactions where weaker tertiary amines are ineffective.

  • Proton Sponges®: Compounds like 1,8-bis(dimethylamino)naphthalene are sterically arranged to make protonation highly favorable, releasing the strain between the two amine groups. They are very strong but also expensive, reserved for specific applications.

Inorganic Bases

Inorganic bases offer the distinct advantage of being solids that are often insoluble in organic reaction media, which can vastly simplify product purification through simple filtration.

  • Carbonates (K₂CO₃, Cs₂CO₃) and Hydroxides (NaOH, KOH): These are commonly used in a variety of transformations, including palladium-catalyzed cross-coupling and dehydrohalogenation.[13][14] However, their use creates a heterogeneous reaction mixture, which can lead to slower reaction rates and reproducibility issues compared to homogeneous systems with soluble organic bases.[15][16] The choice of cation can also be critical, with cesium carbonate (Cs₂CO₃) often showing enhanced reactivity due to the higher solubility of its salts.

Application Focus: Selecting the Right Base for the Job

The optimal base is always context-dependent. Below, we analyze the choice of base in three common transformations.

Application 1: Silyl Ether Formation for Alcohol Protection

The formation of a silyl ether from an alcohol and a silyl chloride (e.g., TBDMS-Cl) generates one equivalent of HCl, which must be neutralized by a base.[4][17]

  • Causality of Choice: The primary role of the base is to act as an acid scavenger.[18] For simple primary alcohols, the low cost and volatility of Triethylamine (TEA) make it a suitable choice. However, for the silylation of sterically hindered secondary or tertiary alcohols, which requires more reactive silylating agents like silyl triflates (e.g., TIPS-OTf), a non-nucleophilic base is essential.[17][18] Here, DIPEA or a hindered pyridine like 2,6-lutidine is preferred to prevent the base from reacting with the highly electrophilic silicon center.[17] This compound serves as a good intermediate choice, offering better non-nucleophilic character than TEA for moderately sensitive substrates.

Experimental Protocol: Silylation of Benzyl Alcohol with TBDMS-Cl

  • To a stirred solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add imidazole (1.2 eq).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.

  • Add the selected base (e.g., Triethylamine, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired TBDMS-protected benzyl alcohol.

Application 2: Amide Bond Formation

In amide coupling, a carboxylic acid is activated (e.g., as an acid chloride or with coupling reagents like HATU) and then reacted with an amine. The reaction often generates an acidic byproduct that must be neutralized.

  • Causality of Choice: This is a classic example where non-nucleophilicity is paramount. The activated carboxylic acid is a potent electrophile. If a nucleophilic base like TEA is used, it can compete with the desired amine, leading to unwanted side products and lower yields. DIPEA is the industry standard in this context, particularly in solid-phase peptide synthesis (SPPS), because its steric bulk prevents it from reacting with the activated acid, allowing it to function solely as a proton scavenger.[7][12]

dot

Caption: Desired vs. Undesired Pathways in Amide Coupling.

Application 3: Palladium-Catalyzed C-N Cross-Coupling

In reactions like the Buchwald-Hartwig amination, the role of the base is far more complex than simple acid scavenging. It is intimately involved in the catalytic cycle.[19][20]

  • Causality of Choice: The development of soluble organic bases for Pd-catalyzed C-N coupling has been a major advance, moving away from traditional heterogeneous inorganic bases.[15][21] Mechanistic studies have shown that the base can bind to the palladium center, and its concentration and structure can directly influence the reaction rate—sometimes positively, sometimes negatively.[15][16] The choice of base is therefore highly dependent on the specific ligand, substrate, and amine being coupled. There is no single "best" base; the optimal choice often requires screening. While tertiary amines like this compound can be used, often stronger bases like sodium tert-butoxide or phosphazene bases are required to facilitate the turnover-limiting deprotonation step.[21] The key takeaway is that in catalysis, the base is often a critical ligand and reactant, not just a scavenger.

Decision-Making Framework for Base Selection

Choosing the correct base is a critical step in reaction optimization. The following flowchart provides a simplified decision-making guide for selecting between this compound and its common alternatives.

dot

Base_Selection_Guide start Start: Identify Reaction Type q1 Is a highly non-nucleophilic base required? (e.g., sensitive electrophile, peptide coupling) start->q1 q2 Is a very strong base needed? (e.g., difficult elimination, deprotonation of weak C-H acid) q1->q2 No ans_dipea Use DIPEA (Hünig's Base) q1->ans_dipea Yes q3 Are cost and ease of removal the primary concerns? q2->q3 No ans_dbu Use a Strong Base (e.g., DBU, TBD) q2->ans_dbu Yes ans_tea Use TEA q3->ans_tea Yes ans_nmda Consider this compound or other hindered amines q3->ans_nmda No, need balance of sterics and solubility ans_inorganic Consider Inorganic Base (e.g., K2CO3) for easy work-up q3->ans_inorganic No, heterogeneous work-up is preferred

Caption: Flowchart for selecting an appropriate base.

Conclusion

This compound is a valuable non-nucleophilic base in the organic chemist's repertoire, offering a useful combination of steric hindrance and solubility. However, it exists within a broad spectrum of alternatives, each with a distinct profile of reactivity and utility. Triethylamine (TEA) offers a cost-effective solution for routine applications, while N,N-Diisopropylethylamine (DIPEA) provides the ultimate protection against unwanted nucleophilic side reactions in sensitive systems. For transformations requiring higher basicity or different work-up procedures, strong amidine/guanidine bases or solid inorganic bases become the reagents of choice. A thorough understanding of the reaction mechanism and the specific roles the base plays—from a simple proton scavenger to an active participant in a catalytic cycle—is essential for making an informed and rational selection, ultimately leading to more efficient, higher-yielding, and successful organic transformations.

References

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Safety Operating Guide

Navigating the Disposal of N-Methyldihexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Methyldihexylamine, a tertiary amine utilized in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment from the significant hazards associated with this compound.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated risks is paramount. This compound (CAS: 37615-53-5) is classified as a corrosive substance.[1][2]

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[1] Contact can lead to serious, irreversible tissue damage.

  • Toxicity: While specific toxicity data is limited, related amines are known to be harmful if swallowed or in contact with skin.[3][4][5]

  • Environmental Hazards: Uncontrolled release into the environment can be harmful to aquatic life. Do not let the product enter drains.[3][6]

  • Combustibility: It is a combustible liquid with a flashpoint of 89°C.[2][6]

These hazards dictate a disposal strategy centered on containment, neutralization of corrosivity (where appropriate and safe), and disposal through a certified hazardous waste management provider.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal from the laboratory. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 External Disposal A 1. Waste Segregation & Container Selection B 2. Labeling A->B Properly contained C 3. Temporary Storage (Satellite Accumulation Area) B->C Clearly identified D 4. Request for Pickup C->D Ready for disposal E 5. EHS Collection D->E Scheduled removal F 6. Licensed Hazardous Waste Facility E->F Regulatory transport

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Container Selection

The "Why": The first principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound, being a corrosive amine, must not be mixed with acids, strong oxidizing agents, or other reactive chemicals.[4][6]

Procedure:

  • Designate a Waste Stream: Establish a dedicated waste stream for this compound and chemically similar tertiary amines.

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Glass is acceptable but poses a breakage risk. Do not use metal containers due to the corrosive nature of amines.[7]

    • The container must have a secure, leak-proof screw cap.

    • Ensure the container is in good condition, free from cracks or residues from previous use.[7]

Step 2: Labeling

The "Why": Accurate labeling is a regulatory requirement and a critical safety communication tool.[7][8] It informs personnel of the container's contents and associated hazards, preventing accidental misuse or improper handling.

Procedure:

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[7]

  • Complete the Label Information:

    • Write "Hazardous Waste".

    • Clearly state the full chemical name: "this compound".

    • List all constituents if it is a mixed waste stream.

    • Indicate the start date of accumulation.

    • Mark the appropriate hazard pictograms (e.g., Corrosive).

Step 3: Temporary Storage (Satellite Accumulation Area)

The "Why": Federal and local regulations, such as those from the EPA, govern the temporary storage of hazardous waste at the point of generation, known as a Satellite Accumulation Area (SAA).[7][9][10] Proper storage minimizes the risk of spills, exposure, and environmental release.

Procedure:

  • Designate an SAA: This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Storage Conditions:

    • Keep the waste container tightly closed except when adding waste.[8][11]

    • Store in a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, particularly acids and oxidizers.[6]

    • The storage area should be cool, dry, and well-ventilated.[11]

Step 4: Request for Pickup

The "Why": Laboratories are not permitted to transport hazardous waste off-site. This must be done by trained professionals from your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Procedure:

  • Monitor Waste Levels: Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.

  • Schedule a Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, contact your EHS office to schedule a waste pickup. Follow your institution's specific procedures for requesting this service.

Spill and Exposure Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Small Spill Evacuate non-essential personnel. Wearing appropriate PPE (see Section 4), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Collect the absorbed material into a sealed, labeled container for disposal. Decontaminate the area with a suitable cleaning agent.
Large Spill Evacuate the area immediately. Alert your institution's EHS and emergency response teams. Do not attempt to clean up a large spill without specialized training and equipment.

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum PPE is required to mitigate the risk of exposure:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[6]

Regulatory Framework

The disposal of this compound is governed by a hierarchy of regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][12] State and local regulations may be more stringent. It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable rules.[8] Your institution's EHS office is the primary resource for navigating these specific requirements.

By implementing this comprehensive disposal plan, researchers and laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility.

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for N-Methyldihexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the safe handling of reagents is paramount. N-Methyldihexylamine, a tertiary aliphatic amine, is a valuable compound in various applications. However, its hazardous nature necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, technical dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Inherent Risks of this compound

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation or ingestion can also lead to significant health issues. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate these risks.

Core Principles of Chemical Handling: The "ALARA" Approach

In laboratory settings, the principle of "As Low As Reasonably Achievable" (ALARA) should be the guiding tenet for chemical exposure. This principle, borrowed from radiation safety, is equally applicable here and underscores the importance of minimizing contact with hazardous substances through a multi-layered approach of engineering controls, administrative controls, and finally, personal protective equipment.

I. The Last Line of Defense: Selecting Appropriate Personal Protective Equipment

While engineering controls such as fume hoods are the primary means of protection, PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical decision that must be based on a thorough risk assessment of the planned procedures.

A. Dermal Protection: Beyond the Standard Lab Coat

Given that this compound can cause severe skin burns, dermal protection is of utmost importance.

  • Lab Coats and Aprons: A standard lab coat is the minimum requirement. However, for procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron worn over the lab coat is strongly recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling significant quantities of corrosive materials, chemically resistant shoe covers or boots should be considered.

B. Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably the most critical aspect of dermal protection when handling this compound. It is crucial to understand that no single glove material is impervious to all chemicals. The choice of glove should be based on its resistance to the specific chemical being handled, considering factors like breakthrough time and degradation.

Glove Selection Guide for Aliphatic Amines

Glove MaterialGeneral Recommendation for Aliphatic AminesConsiderations
Nitrile Good for short-term contact and splash protection.[3][4]Nitrile gloves offer good resistance to a range of chemicals but can degrade with prolonged exposure to certain solvents and corrosive materials. Always inspect for signs of degradation such as swelling, cracking, or discoloration.
Butyl Rubber Excellent resistance to many organic compounds, including some amines.Butyl rubber gloves often provide longer breakthrough times for many hazardous chemicals.
Neoprene Offers moderate resistance to a broad range of chemicals.
Latex Generally not recommended for handling corrosive amines due to poor chemical resistance.[4]

Procedural Guidance for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: If a glove comes into contact with this compound, it should be removed and replaced immediately. Do not attempt to wash or reuse disposable gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of contaminated gloves as hazardous waste in a designated, sealed container.[5]

C. Eye and Face Protection: A Non-Negotiable Requirement

The corrosive nature of this compound poses a severe threat to the eyes.

  • Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Face Shield: For any procedure with a risk of splashing, a full-face shield must be worn in addition to safety goggles. This provides a crucial extra layer of protection for the entire face.

D. Respiratory Protection: Safeguarding Against Inhalation

This compound can be harmful if inhaled. The need for respiratory protection depends on the specific procedure and the effectiveness of engineering controls.

  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Respirator Selection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations such as a spill, respiratory protection is necessary. For aliphatic amines like this compound, an air-purifying respirator (APR) equipped with organic vapor/ammonia/methylamine cartridges is typically recommended.[6] A full-face respirator will also provide eye and face protection.

Respirator Program: The use of respirators requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).

II. Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE selection to include clear, step-by-step procedures for handling, spill response, and waste disposal.

A. Standard Handling Procedure

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_dispense Dispense this compound in Fume Hood prep_materials->handling_dispense handling_reaction Perform Reaction in Closed or Contained System handling_dispense->handling_reaction handling_transfer Transfer Solutions with Care handling_reaction->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: A streamlined workflow for the safe handling of this compound.

B. Emergency Spill Response

In the event of a spill, a swift and well-rehearsed response is crucial to minimize exposure and environmental contamination.

Spill Response Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Additional PPE: If it is safe to do so, don additional PPE, including a respirator and a chemically resistant apron.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Neutralize (if applicable): For spills of amines, neutralization with a weak acid (e.g., citric acid) may be appropriate, but this should only be done by trained personnel as the reaction can be exothermic.[7]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.[8]

  • Report: Report the spill to the appropriate environmental health and safety personnel.

SpillResponse start Spill Occurs evacuate Evacuate & Alert start->evacuate assess Assess Spill from a Safe Distance evacuate->assess ppe Don Additional PPE (if safe) assess->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize (if trained) contain->neutralize collect Collect and Containerize Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate report Report Spill decontaminate->report end Response Complete report->end

Caption: A clear, step-by-step process for responding to an this compound spill.

III. End-of-Life Cycle: Waste Disposal Plan

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Protocol

  • Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected separately from other waste streams.[1]

  • Containerization: Use a designated, clearly labeled, and sealed container made of a material compatible with amines (e.g., high-density polyethylene). The container must be labeled as "Hazardous Waste" and include the chemical name.[5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][5] Never dispose of this compound down the drain or in regular trash.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step and by consistently applying the principles outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical compound. This commitment to safety not only protects individuals but also upholds the integrity and excellence of the scientific endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.